molecular formula C9H18N2O B1437539 (2R)-N-propylpiperidine-2-carboxamide CAS No. 1604368-79-7

(2R)-N-propylpiperidine-2-carboxamide

Cat. No.: B1437539
CAS No.: 1604368-79-7
M. Wt: 170.25 g/mol
InChI Key: CUDKXVVKOCEJEY-MRVPVSSYSA-N
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Description

(2R)-N-propylpiperidine-2-carboxamide (CAS 1286317-29-0) is a chiral building block based on the piperidine-2-carboxamide scaffold, a structure of significant importance in medicinal chemistry and pharmaceutical research . Piperidine derivatives are key synthetic fragments found in more than twenty classes of pharmaceuticals, and the piperidine-2-carboxamide motif serves as a critical core structure in the design of bioactive molecules . For instance, research into novel 5-HT2C receptor positive allosteric modulators (PAMs) for the treatment of cocaine use disorder has utilized the 4-alkylpiperidine-2-carboxamide scaffold, highlighting the therapeutic potential of this chemical class . The specific (2R) enantiomer offers researchers a well-defined stereocenter for developing targeted compounds with potentially distinct biological activities, as chirality often plays a crucial role in a molecule's mechanism of action and binding kinetics . With the molecular formula C9H18N2O, this compound is offered as a high-purity material to ensure reliable and reproducible results in synthetic and drug discovery applications. It is supplied For Research Use Only and is strictly not for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

(2R)-N-propylpiperidine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O/c1-2-6-11-9(12)8-5-3-4-7-10-8/h8,10H,2-7H2,1H3,(H,11,12)/t8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUDKXVVKOCEJEY-MRVPVSSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)C1CCCCN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCNC(=O)[C@H]1CCCCN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

(2R)-N-propylpiperidine-2-carboxamide chemical structure

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to (2R)-N-propylpiperidine-2-carboxamide (Ropivacaine)

Introduction: Unveiling a Modern Anesthetic

(2R)-N-propylpiperidine-2-carboxamide, more commonly known as Ropivacaine, is a potent and long-acting local anesthetic belonging to the amino amide class.[1][2] As the pure S-(-)-enantiomer, its development was a significant step forward in anesthetic safety, offering a reduced potential for cardiotoxicity and central nervous system (CNS) toxicity compared to its racemic predecessor, bupivacaine.[3] This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals, delving into the chemical structure, synthesis, mechanism of action, and pharmacological profile of this essential therapeutic agent. Ropivacaine is extensively used for surgical anesthesia and acute pain management, including epidural blocks for surgery and labor analgesia.[1][4]

Physicochemical Properties

The specific stereochemistry and physicochemical properties of Ropivacaine are fundamental to its clinical efficacy and safety profile. It is a white crystalline powder with an intermediate degree of lipid solubility compared to bupivacaine and mepivacaine.[5]

PropertyValueSource(s)
IUPAC Name (2S)-N-(2,6-dimethylphenyl)-1-propylpiperidine-2-carboxamide[2]
Synonyms Ropivacaine, Naropin[2][5]
CAS Number 84057-95-4[2]
Molecular Formula C₁₇H₂₆N₂O[2]
Molar Mass 274.408 g·mol⁻¹[2]
Melting Point 144 to 146 °C (291 to 295 °F)[2]
pKa 8.07 in 0.1 M KCl solution[5]
Solubility in water 53.8 mg/mL at 25°C (as HCl salt)[5]
Appearance White to off-white powder[6]

Enantioselective Synthesis of Ropivacaine

The synthesis of Ropivacaine as a single enantiomer is critical to its improved safety profile. The most common synthetic routes start with the chiral precursor L-pipecolic acid ((S)-piperidine-2-carboxylic acid).[7] The synthesis involves two key transformations: the amidation of the carboxylic acid with 2,6-dimethylaniline and the subsequent N-alkylation of the piperidine nitrogen with a propyl group.[7][8]

Synthetic Workflow Diagram

G cluster_0 Step 1: Amidation cluster_1 Step 2: N-Alkylation cluster_2 Step 3: Salt Formation L-pipecolic_acid L-Pipecolic Acid Acyl_Chloride_Formation Acyl Chloride Formation (e.g., SOCl₂, PCl₅) L-pipecolic_acid->Acyl_Chloride_Formation Activation Amidation_Reaction Amidation with 2,6-Dimethylaniline Acyl_Chloride_Formation->Amidation_Reaction Intermediate (S)-N-(2,6-dimethylphenyl) piperidine-2-carboxamide Amidation_Reaction->Intermediate N-Alkylation N-Alkylation (e.g., 1-Bromopropane, K₂CO₃) Intermediate->N-Alkylation Ropivacaine_Base Ropivacaine (Base) N-Alkylation->Ropivacaine_Base Salt_Formation Salt Formation (HCl) Ropivacaine_Base->Salt_Formation Ropivacaine_HCl Ropivacaine HCl Salt_Formation->Ropivacaine_HCl

Caption: Synthetic pathway for Ropivacaine HCl.

Detailed Experimental Protocol

The following protocol is a generalized representation of a common synthetic route.

Step 1: Synthesis of (S)-N-(2,6-dimethylphenyl)piperidine-2-carboxamide

  • Activation of L-Pipecolic Acid: L-pipecolic acid is converted to its more reactive acid chloride derivative. This is typically achieved by reacting it with a chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) in an inert solvent.[7][8] The reaction is usually performed at a controlled temperature to avoid side reactions.

  • Amidation: The resulting L-pipecoloyl chloride hydrochloride is then reacted with 2,6-dimethylaniline.[7] This condensation reaction forms the amide bond, yielding (S)-N-(2,6-dimethylphenyl)piperidine-2-carboxamide.[9] The reaction is often carried out in the presence of a base to neutralize the HCl generated.

Step 2: N-Alkylation to form Ropivacaine

  • Reaction Setup: The intermediate, (S)-N-(2,6-dimethylphenyl)piperidine-2-carboxamide, is dissolved in a suitable organic solvent like dimethylformamide (DMF) or acetonitrile.[7][10]

  • Addition of Reagents: A base, such as potassium carbonate (K₂CO₃), is added to the mixture to act as an acid scavenger.[7] 1-Bromopropane is then added as the alkylating agent to introduce the propyl group onto the piperidine nitrogen.[8]

  • Reaction Conditions: The reaction mixture is heated, for instance at 80°C for several hours, to drive the N-alkylation to completion.[7] The progress of the reaction can be monitored using techniques like Thin Layer Chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction is worked up to remove inorganic salts and unreacted starting materials. This typically involves filtration, extraction with an organic solvent, and washing with water. The crude Ropivacaine base is then purified, often by column chromatography or recrystallization.

Step 3: Formation of Ropivacaine Hydrochloride

  • The purified Ropivacaine base is dissolved in a suitable solvent, such as isopropanol or acetone.[11]

  • Hydrochloric acid (HCl) is then added to protonate the basic nitrogen atom of the piperidine ring, leading to the precipitation of Ropivacaine hydrochloride as a crystalline solid.[11]

  • The final product is collected by filtration, washed with a cold solvent to remove any residual impurities, and dried under vacuum.

Pharmacology and Mechanism of Action

Ropivacaine, like other local anesthetics of the amide class, exerts its effect by blocking nerve impulse conduction.[5][12] The primary mechanism of action is the reversible inhibition of sodium ion influx through voltage-gated sodium channels in neuronal membranes.[1][3][4]

By binding to the sodium channels in their open state, Ropivacaine prevents the large, transient increase in sodium permeability that is necessary for the generation and propagation of an action potential.[4][12] This action increases the threshold for electrical excitation in the nerve, slows the propagation of the nerve impulse, and reduces the rate of rise of the action potential.[5][12] A key feature of Ropivacaine is its differential sensory-motor blockade; it has a selective action on pain-transmitting Aδ and C nerve fibers over Aβ fibers, which are involved in motor function.[3] This is attributed to its lower lipophilicity compared to bupivacaine, which results in less penetration of large, myelinated motor fibers.[3]

Mechanism of Action Diagram

G cluster_membrane Neuronal Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Na_Channel Voltage-Gated Na+ Channel Na_ion_in Na+ Na_Channel->Na_ion_in Na_ion_out Na+ Na_ion_out->Na_Channel Influx Ropivacaine Ropivacaine Ropivacaine->Na_Channel Binds & Blocks Action_Potential Action Potential Blocked Na_ion_in->Action_Potential Depolarization Prevented

Caption: Ropivacaine blocks sodium ion influx.

Pharmacokinetics: Absorption, Distribution, Metabolism, and Excretion (ADME)

The systemic concentration and disposition of Ropivacaine are influenced by the dose, route of administration, and vascularity of the injection site.[5]

  • Absorption: Ropivacaine shows complete and biphasic absorption from the epidural space.[5] The slow absorption phase is the rate-limiting factor in its elimination, which explains why the terminal half-life is longer after epidural administration compared to intravenous injection.[5]

  • Distribution: It has a volume of distribution of approximately 41 liters and is about 94% bound to plasma proteins, primarily α1-acid glycoprotein.[4][5] An increase in this protein post-surgery can lead to a rise in total plasma concentrations of Ropivacaine during continuous epidural infusion.[5]

  • Metabolism: Ropivacaine is extensively metabolized in the liver, primarily by the cytochrome P450 enzymes.[3] The main metabolic pathways are aromatic hydroxylation to 3'-hydroxy-ropivacaine (mediated by CYP1A2) and N-dealkylation to 2',6'-pipecoloxylidide (PPX) (mediated by CYP3A4).[3]

  • Excretion: The kidneys are the primary route of excretion, with approximately 86% of the drug eliminated in the urine after intravenous administration, with only about 1% as the unchanged drug.[3][4][13]

Key Pharmacokinetic Parameters
ParameterValueRoute of Administration
Terminal Half-Life 1.8 (± 0.7) hoursIntravenous
Terminal Half-Life 4.2 (± 1.0) hoursEpidural
Volume of Distribution (Vd) 41 (± 7) LitersIntravenous
Plasma Protein Binding ~94%-
Renal Excretion ~86%-

Data sourced from multiple references.[3][4][5]

Analytical Methodologies

The quality control and analysis of Ropivacaine in pharmaceutical formulations and biological samples are crucial. High-Performance Liquid Chromatography (HPLC) is a standard method used for assay and impurity profiling. Other analytical techniques that can be employed for structural elucidation and characterization include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For confirming the chemical structure.

  • Mass Spectrometry (MS): For determining the molecular weight and fragmentation patterns.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: For identifying functional groups.

Conclusion

(2R)-N-propylpiperidine-2-carboxamide, or Ropivacaine, stands as a cornerstone of modern regional anesthesia and pain management. Its development as a pure S-enantiomer underscores the importance of stereochemistry in drug design to enhance safety and efficacy. A thorough understanding of its synthesis, physicochemical properties, and pharmacological profile is essential for researchers and clinicians working to optimize its use and develop the next generation of anesthetic agents. This guide has provided a detailed technical foundation to support these endeavors.

References

  • Ropivacaine - StatPearls - NCBI Bookshelf. (2025, April 26). National Center for Biotechnology Information. [Link]

  • Ropivacaine Hydrochloride - Massive Bio. (2026, February 18). Massive Bio. [Link]

  • Naropin® (ropivacaine HCl) Injection - accessdata.fda.gov. (2018, November 15). U.S. Food and Drug Administration. [Link]

  • Ropivacaine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall. Pediatric Oncall. [Link]

  • Ropivacaine: A review of its pharmacology and clinical use - PMC. National Center for Biotechnology Information. [Link]

  • ROPIVACAINE - New Drug Approvals. (2021, October 28). New Drug Approvals. [Link]

  • CN103086954A - Method for preparing ropivacaine - Google Patents.
  • Ropivacaine - Wikipedia. Wikipedia. [Link]

  • (S)-N-(2,6-dimethylphenyl)-1-propylpiperidine-2-carboxamide hydrochloride - ChemBK. (2024, April 9). ChemBK. [Link]

  • Procedure for N-alkylation of Piperidine? - ResearchGate. (2017, March 16). ResearchGate. [Link]

  • WO2009044404A1 - Process for the preparation of (s)-ropivacaine hydrochloride monohydrate - Google Patents.

Sources

The Stereoselective Mechanism of Action of (R)-Ropivacaine on Voltage-Gated Sodium Channels

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Ropivacaine is a widely utilized amino-amide local anesthetic, distinguished in clinical practice by its formulation as a pure S(-)-enantiomer (Naropin) to minimize systemic toxicity[1]. However, understanding the pharmacodynamics of its dextrorotatory counterpart, (R)-ropivacaine (also classified as (+)-ropivacaine or pharmacopeial Impurity G), is critical for toxicological profiling and advanced drug development[2]. The stereochemistry of the piperidine ring fundamentally alters the molecule's binding kinetics to voltage-gated sodium channels (VGSCs). This whitepaper provides an in-depth mechanistic analysis of how the 3D spatial orientation of (R)-ropivacaine dictates its state-dependent blockade, stereoselective affinity, and pronounced cardiotoxic profile compared to its clinical (S)-isomer[3].

Molecular Mechanism of Action on VGSCs

The core mechanism of (R)-ropivacaine relies on the reversible inhibition of neuronal and cardiac sodium ion influx, which arrests the depolarization phase of the action potential[4]. This process is highly dependent on the physicochemical properties of the molecule and the conformational state of the target channel.

Membrane Penetration and Intracellular Ionization

(R)-ropivacaine is a weak base with a pKa of approximately 8.1. In the extracellular space at physiological pH (7.4), a fraction of the drug exists as a lipophilic, unionized free base. This uncharged form is required to diffuse across the lipid-rich neuronal or cardiomyocyte membrane[5]. Once the molecule enters the axoplasm or intracellular space—which is slightly more acidic—it undergoes protonation. The resulting ionized (cationic) form is the active pharmacophore that interacts with the receptor[5].

Receptor Binding and State-Dependent Blockade

The ionized (R)-ropivacaine binds to a highly conserved receptor site located on the intracellular face of the VGSC alpha-subunit (specifically within the S6 segments of domains I, III, and IV)[4][6]. VGSCs cycle through three primary conformational states: resting, open, and inactivated.

  • High-Affinity Binding: (R)-ropivacaine exhibits a low affinity for resting channels but a remarkably high affinity for the open and inactivated states[1][7].

  • Use-Dependent Blockade: By binding to the intracellular pore during the action potential, the drug stabilizes the channel in the inactivated state, preventing the influx of sodium ions and halting the transition back to the resting state[4][6]. Consequently, rapidly firing neurons or tachycardic cardiac tissues are blocked more intensely—a phenomenon known as use-dependent or phasic blockade[5][8].

VGSC_Blockade Extracellular Extracellular Space (Physiological pH) R_Ropivacaine_Un (R)-Ropivacaine (Unionized Base) Extracellular->R_Ropivacaine_Un Membrane Lipid Bilayer Membrane (Diffusion) R_Ropivacaine_Un->Membrane Lipophilic Penetration Intracellular Intracellular Space (Lower pH) Membrane->Intracellular R_Ropivacaine_Ion (R)-Ropivacaine (Ionized / Protonated) Intracellular->R_Ropivacaine_Ion Protonation VGSC_Open VGSC Open State (Na+ Influx) R_Ropivacaine_Ion->VGSC_Open Binds Intracellularly VGSC_Inact VGSC Inactivated State (High Affinity Target) R_Ropivacaine_Ion->VGSC_Inact Stabilizes State VGSC_Open->VGSC_Inact Depolarization Blockade Conduction Blockade (Action Potential Arrest) VGSC_Inact->Blockade Prevents Recovery

Molecular pathway of (R)-Ropivacaine penetrating the membrane and blocking VGSCs.

Stereoselective Kinetics: The Causality of Toxicity

The pharmaceutical industry specifically isolated the (S)-enantiomer of ropivacaine due to the severe cardiotoxic potential of the (R)-enantiomer[9]. The causality behind this toxicity lies in the stereoselective binding kinetics at the cardiac sodium channel (Nav1.5).

The 3D spatial orientation of the dextrorotatory (R)-propyl group sterically aligns more optimally with the hydrophobic binding pocket of the inactivated Nav1.5 channel compared to the (S)-propyl group. This optimal fit results in two critical kinetic shifts:

  • Faster Association: (R)-ropivacaine interacts faster and more potently with the inactivated state of the sodium channel[10].

  • Slower Dissociation (Diastolic Recovery): The most critical determinant of local anesthetic cardiotoxicity is the dissociation time constant (

    
    ) during diastole[11]. (R)-ropivacaine dissociates significantly slower from cardiac sodium channels than (S)-ropivacaine. During rapid heart rates, the channels do not have sufficient time to recover from the (R)-enantiomer block before the next action potential. This leads to a progressive accumulation of blocked channels, causing a severe depression of the maximum rate of depolarization (
    
    
    
    ), widening of the QRS complex, and fatal re-entrant ventricular arrhythmias[1][8].
Quantitative Pharmacodynamic Summary

To contextualize the stereoselective differences, the following table summarizes the comparative pharmacodynamics of the pipecoloxylidide enantiomers at the VGSC interface.

Pharmacodynamic Property(R)-Ropivacaine ((+)-Enantiomer)(S)-Ropivacaine ((-)-Enantiomer)
Clinical Status Pharmacological Impurity (Impurity G)[2]FDA-Approved Clinical Drug[7]
Affinity for Inactivated State High (Rapid association kinetics)[10]Moderate (Slower association)
Nav1.5 Dissociation Rate Slow (Accumulates during diastole)[11]Fast (Rapid diastolic recovery)[5]
Cardiotoxicity Profile High (Arrhythmogenic, profound QRS widening)[8]Low (Wider safety margin)[10]
Use-Dependent Blockade Highly pronounced at rapid frequenciesModerate

Experimental Methodologies for Mechanistic Validation

To rigorously validate the state-dependent blockade and stereoselective kinetics of (R)-ropivacaine, application scientists rely on self-validating in vitro systems. The following protocols detail the causality behind the experimental design.

Protocol 1: Quantifying Use-Dependent Blockade via Whole-Cell Patch-Clamp

This protocol is designed to isolate sodium currents (


) and measure the rate at which (R)-ropivacaine traps the channel in the inactivated state.
  • Cell Preparation: Culture HEK293 cells stably expressing human Nav1.5 channels. Causality: Using a heterologous expression system isolates the specific channel subtype, eliminating interference from native neuronal channels.

  • Intracellular/Extracellular Solutions: Prepare an extracellular bath solution with physiological

    
     and an intracellular pipette solution where 
    
    
    
    is replaced with
    
    
    . Causality: (R)-ropivacaine is known to cross-react with potassium channels (e.g., Kv1.5, HERG)[9]. Replacing
    
    
    with
    
    
    blocks outward potassium currents, ensuring the recorded inward currents are purely
    
    
    -mediated, making the assay self-validating.
  • Whole-Cell Configuration: Form a giga-ohm seal with a borosilicate glass micropipette and apply brief negative pressure to rupture the membrane patch.

  • Baseline Recording: Apply a train of 20 depolarizing pulses (from a holding potential of -100 mV to -10 mV) at 10 Hz. Record the baseline

    
     amplitude.
    
  • Drug Perfusion: Perfuse the bath with 10 µM (R)-ropivacaine until steady-state block is achieved.

  • Kinetic Analysis: Re-apply the 10 Hz pulse train. Measure the fractional reduction of

    
     from the 1st to the 20th pulse to quantify use-dependent block. Apply a two-pulse recovery protocol with varying interpulse intervals to calculate the dissociation time constant (
    
    
    
    ).

PatchClamp_Workflow Prep 1. Cell Preparation (Nav1.5 Expression) Seal 2. Giga-Ohm Seal & Whole-Cell Config Prep->Seal Baseline 3. Baseline INa Recording Seal->Baseline Perfusion 4. (R)-Ropivacaine Perfusion Baseline->Perfusion UseDep 5. High-Frequency Depolarizing Pulses Perfusion->UseDep Analysis 6. Kinetic Analysis (Recovery Time Constant) UseDep->Analysis

Step-by-step patch-clamp electrophysiology workflow for evaluating use-dependent blockade.

Protocol 2: Mapping the Binding Pocket via Site-Directed Mutagenesis

To prove that (R)-ropivacaine's blockade is mediated by direct receptor binding rather than non-specific lipid bilayer fluidization, site-directed mutagenesis is employed.

  • Plasmid Construction: Utilize PCR-based mutagenesis to introduce a point mutation (F1760A) in the Domain IV S6 segment of the wild-type Nav1.5 cDNA. Causality: Phenylalanine 1760 is hypothesized to form a critical

    
     stacking interaction with the aromatic ring of the local anesthetic. Mutating it to Alanine removes this interaction.
    
  • Transfection & Verification: Transiently transfect the mutant plasmids into CHO cells alongside a GFP reporter. Verify successful expression via fluorescence microscopy prior to patching.

  • Affinity Measurement: Perform voltage-clamp recordings in the presence of (R)-ropivacaine. Construct a steady-state inactivation curve. Causality: If the F1760A mutation abolishes the hyperpolarizing shift typically induced by the drug, it definitively validates that the (R)-enantiomer's mechanism is driven by direct interaction at this specific intracellular locus.

References

1.1 2.9 3. 4 4. 7 5. 5 6. 8 7.10 8.6 9.2 10.3 11.11

Sources

The Piperidine Carboxamide Scaffold: A Comprehensive Guide to Biological Activity and Therapeutic Targeting

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The piperidine carboxamide structural motif has emerged as a highly versatile and privileged scaffold in modern medicinal chemistry. Characterized by a saturated six-membered nitrogen heterocycle coupled with a carboxamide moiety, this framework offers exceptional physicochemical properties. The basic piperidine nitrogen facilitates favorable aqueous solubility and salt formation at physiological pH, while the carboxamide group acts as a robust hydrogen bond donor and acceptor, enabling highly specific target protein interactions.

This technical guide synthesizes current research on the biological activity of piperidine carboxamide derivatives, detailing their mechanisms across neurological, oncological, and infectious disease targets. By bridging structural design with field-proven experimental protocols, this document serves as an authoritative resource for drug development professionals.

Molecular Targets and Biological Activities

Neurological and Pain Management Targets

Piperidine carboxamide derivatives have shown profound efficacy in modulating ion channels and receptors central to nociception and neuroprotection.

  • TRPV1 and TRPA1 Modulation: The Transient Receptor Potential Vanilloid-1 (TRPV1) and Ankyrin 1 (TRPA1) are critical non-selective cation channels involved in pain sensation. A series of piperidine carboxamides featuring benzoxazinone polar head groups have been developed as potent TRPV1 antagonists, achieving high potency in cell-based assays[1][2]. Similarly, piperidine carboxylates and carboxamides have been identified as noncovalent partial agonists of TRPA1, binding to an evolutionarily conserved site to modulate channel gating[3].

  • Calpain Inhibition: Overactivation of calpain, a calcium-dependent cysteine protease, is implicated in neurodegeneration. Keto-amide derivatives of piperidine carboxamides in the P2 region exhibit profound

    
    -calpain inhibition (e.g., 
    
    
    
    of 9 nM) with over 100-fold selectivity against cathepsin B[4]. These compounds effectively inhibit NMDA-induced convulsions in vivo, demonstrating significant neuroprotective and anticonvulsive properties[4].
  • Sigma-1 (

    
    ) Receptor Ligands:  The 
    
    
    
    -(p-chlorobenzyl) piperidine carboxamide scaffold provides crucial molecular determinants for effective
    
    
    receptor binding. The basic piperidine nitrogen matches the positive ionizable feature required by the receptor, while the amide oxygen accepts hydrogen bonds from donor residues (e.g., Ile128, Tyr173), yielding highly selective neuromodulators[5].
  • CGRP Receptor Antagonism: Piperidinone carboxamide azaindane derivatives act as potent antagonists of the Calcitonin Gene-Related Peptide (CGRP) receptor. By blocking CGRP-mediated vasodilation of the middle meningeal artery, these compounds are highly effective in the prevention and treatment of migraines[6].

Oncology: ALK Inhibition

Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase whose hyperactivation drives tumor cell proliferation. Piperidine carboxamide derivatives have demonstrated significant anti-tumor activity in Karpas-299 cell models[7]. Advanced 3D-QSAR modeling (Topomer CoMFA and CoMSIA) has elucidated the structure-activity relationship (SAR) of these derivatives, showing that substituent tuning on the piperidine ring directly correlates with ngcontent-ng-c1977314119="" _nghost-ng-c2626011906="" class="inline ng-star-inserted">


 values ranging from 5.44 to 10.15[8].
Antimicrobial and Antiviral Activity

Sulfonyl derivatives of piperidine-3-carboxylic acid, synthesized via amide coupling with substituted sulphonyl chlorides, represent a vital class of antimicrobial agents. These sulphonamide derivatives exhibit moderate to good Minimum Inhibitory Concentration (MIC) values against both Gram-positive and Gram-negative bacteria, as well as pathogenic fungi[9]. Furthermore, specific 4-piperidinecarboxamide derivatives have been benchmarked for their antiviral properties, notably as C-C chemokine receptor type 5 (CCR5) inhibitors[10].

Quantitative Data Presentation

The following tables summarize the binding affinities, inhibitory concentrations, and antimicrobial metrics of key piperidine carboxamide derivatives.

Table 1: Neurological & Pain Target Affinities

TargetDerivative Class / Structural FeatureActivity MetricPrimary Indication
TRPV1 Benzoxazinone amides

nM
Pain management / Analgesia
TRPA1 Piperidine carboxamides

nM
Respiratory diseases, Itch

-Calpain
Keto amides (e.g., Compound 11j)

nM
Anticonvulsive, Neuroprotection

Receptor

-(p-chlorobenzyl) derivatives
High Affinity (

)
Neuromodulation
CGRP Piperidinone azaindanesPotent

Migraine treatment

Table 2: Oncology & Antimicrobial Efficacy

Target / OrganismDerivative ClassActivity MetricPrimary Indication
ALK (Karpas-299) 3D-QSAR optimized derivatives

: 5.44 – 10.15
Cancer Therapy
Gram(+)/(-) Bacteria Sulfonyl piperidine carboxamidesModerate-Good MICBacterial Infections
Pathogenic Fungi Sulfonyl piperidine carboxamidesModerate-Good MICDermatomycosis / Systemic Fungal

Mechanistic & Workflow Visualizations

To conceptualize the biological integration and discovery pipeline of these derivatives, the following logical architectures are provided.

G Start Noxious Stimuli (Heat, Capsaicin, Electrophiles) Receptor TRPV1 / TRPA1 Receptors (Sensory Neurons) Start->Receptor Activates Calcium Calcium Ion (Ca2+) Influx Receptor->Calcium Channel Opening Inhibitor Piperidine Carboxamide Antagonists Inhibitor->Receptor Blocks/Modulates Relief Analgesia / Pain Relief Inhibitor->Relief Therapeutic Outcome Depolarization Membrane Depolarization & Action Potential Calcium->Depolarization Triggers Pain Pain Sensation (Nociception) Depolarization->Pain Signal Transmission

Mechanism of action for piperidine carboxamides in modulating TRPV1/TRPA1 pain signaling pathways.

Workflow N1 Library Synthesis (Piperidine Carboxamides) N2 In Vitro Screening (IC50 / Ki / MIC) N1->N2 Assay N3 3D-QSAR Modeling (CoMFA / CoMSIA) N2->N3 Activity Data N4 Pharmacophore Mapping (H-Bond, Hydrophobic) N3->N4 Feature Extraction N5 Lead Optimization (Substituent Tuning) N4->N5 Rational Design N5->N1 Iteration N6 In Vivo Validation (Efficacy & ADMET) N5->N6 Candidate Selection

Iterative 3D-QSAR drug discovery workflow for optimizing piperidine carboxamide derivatives.

Field-Proven Experimental Protocols

To ensure reproducibility and trustworthiness, the following protocols emphasize the causality behind critical experimental choices.

Protocol 1: Radioligand Binding Assay for Receptors

This protocol determines the binding affinity (


) of piperidine carboxamide derivatives to the 

receptor.
  • Membrane Preparation: Homogenize guinea pig liver (a rich source of

    
     receptors) in ice-cold 50 mM Tris-HCl buffer (pH 7.4). Causality: Maintaining an ice-cold environment prevents proteolytic degradation of the receptor during mechanical disruption[5].
    
  • Radioligand Selection: Utilize

    
    -(+)-pentazocine as the radioligand. Causality: (+)-Pentazocine is highly selective for the 
    
    
    
    subtype over the
    
    
    subtype, ensuring that the displacement curve accurately reflects
    
    
    affinity[5].
  • Filter Pre-treatment: Pre-soak GF/B glass fiber filters in 0.5% polyethylenimine (PEI) for 1 hour. Causality: PEI neutralizes the negative charge of the glass fibers, drastically reducing the non-specific binding of the positively charged basic piperidine nitrogen and the radioligand.

  • Incubation & Termination: Incubate the membrane homogenate, radioligand, and varying concentrations of the test compound for 120 minutes at 25°C to reach equilibrium. Terminate the reaction by rapid vacuum filtration, followed by three washes with ice-cold buffer to remove unbound ligand.

  • Data Analysis: Measure retained radioactivity using liquid scintillation counting. Convert

    
     values to 
    
    
    
    values using the Cheng-Prusoff equation.
Protocol 2: In Vitro Calpain Inhibition Assay

This protocol evaluates the


 of keto-amide piperidine derivatives against 

-calpain.
  • Buffer Formulation: Prepare an assay buffer containing 50 mM HEPES (pH 7.5), 10 mM

    
    , and 5 mM DTT. Causality: Calpain is strictly calcium-dependent. DTT is required to keep the active-site cysteine residue in a reduced, nucleophilic state[4].
    
  • Substrate Selection: Use the fluorogenic substrate Suc-Leu-Tyr-AMC. Causality: Cleavage of the AMC (7-amino-4-methylcoumarin) fluorophore allows for continuous, real-time kinetic monitoring of the initial reaction velocity (

    
    ), avoiding the artifacts common in end-point assays.
    
  • Enzyme-Inhibitor Pre-incubation: Incubate purified

    
    -calpain with the piperidine carboxamide derivative for 10 minutes prior to substrate addition. Causality: Keto-amides often act as reversible covalent inhibitors; pre-incubation allows the establishment of the enzyme-inhibitor equilibrium complex.
    
  • Measurement: Monitor fluorescence (Excitation: 380 nm, Emission: 460 nm) for 15 minutes. Calculate the

    
     by plotting the steady-state velocities against inhibitor concentrations using Morrison's equation for tight-binding inhibitors.
    
Protocol 3: Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This protocol assesses the antimicrobial activity of sulfonyl piperidine carboxamides.

  • Inoculum Preparation: Standardize bacterial/fungal suspensions to a 0.5 McFarland standard (

    
     CFU/mL) and dilute 1:100 in Mueller-Hinton Broth.
    
  • Compound Dilution: Perform two-fold serial dilutions of the piperidine carboxamide derivative in a 96-well microtiter plate. Causality: Serial dilution provides a logarithmic concentration gradient necessary to pinpoint the exact threshold of inhibition[9][10].

  • Incubation & Indicator Addition: Incubate plates at 37°C for 24 hours. Add 30

    
    L of 0.015% resazurin dye to each well and incubate for an additional 2 hours. Causality: Resazurin acts as a metabolic indicator. Viable cells reduce the blue dye to pink, fluorescent resorufin. This colorimetric shift provides a highly reliable visual confirmation of MIC, circumventing false readings caused by compound precipitation that alters optical density.
    

Conclusion

The piperidine carboxamide scaffold represents a cornerstone of modern rational drug design. Its ability to be finely tuned—whether through 3D-QSAR optimization for ALK inhibition, polar head group substitution for TRPV1 antagonism, or sulfonyl coupling for antimicrobial action—demonstrates an unparalleled structural plasticity. By adhering to the rigorous experimental and analytical frameworks outlined in this guide, researchers can confidently leverage this scaffold to develop next-generation therapeutics with high target specificity and favorable pharmacokinetic profiles.

References

  • Arabian Journal of Chemistry - Design and evaluation of piperidine carboxamide derivatives as potent ALK inhibitors through 3D-QSAR modeling, artificial neural network and computational analysis URL
  • Benchchem - Benchmarking 4-Piperidinecarboxamide Derivatives: A Comparative Guide for Drug Discovery Professionals URL
  • Bioorganic & Medicinal Chemistry Letters (PubMed)
  • Asian Journal of Chemistry - Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling URL
  • University of Trieste (ArTS)
  • Bioorganic & Medicinal Chemistry Letters (PubMed)
  • Thieme Connect / PNAS - Investigating TRPA1 Modulation with Noncovalent Piperidine Carboxamide Based Binders URL
  • Thieme Connect - 3D-QSAR and Docking Studies on Pyrimidine Derivatives of Second-Generation ALK Inhibitors URL
  • Google Patents - US8912210B2 - Piperidinone carboxamide azaindane CGRP receptor antagonists URL

Sources

Comprehensive Technical Guide on (2R)-N-Propylpiperidine-2-Carboxamide: Solubility Profiles and pKa Determination

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(2R)-N-propylpiperidine-2-carboxamide (formally designated in IUPAC as (2R)-1-propylpiperidine-2-carboxamide) is a critical chiral building block and intermediate in the synthesis of pipecoloxylidide local anesthetics. While its S-enantiomer is the direct precursor to the widely used anesthetic Ropivacaine, the R-enantiomer is heavily scrutinized in stereochemical purity assays, enantiomeric profiling, and pharmacokinetic degradation studies.

This whitepaper elucidates the physicochemical properties of the compound—specifically its acid dissociation constant (pKa) and thermodynamic solubility—and provides field-proven, self-validating methodologies for their empirical determination.

Structural Chemistry & Mechanistic Basis

The molecule consists of a piperidine ring substituted at the N1 position with a propyl group and at the C2 position with a primary carboxamide.

  • Stereochemistry: The (2R) absolute configuration dictates its 3D spatial orientation. While enantiomers share identical scalar physicochemical properties (such as solubility in achiral solvents or pKa), the specific spatial arrangement of the (2R) isomer drastically affects its interactions in chiral environments, such as chiral stationary phases in chromatography or stereoselective enzymatic binding pockets.

  • Electronic Effects on pKa: The basicity of the molecule is governed by the tertiary piperidine nitrogen. An unsubstituted piperidine exhibits a pKa of ~11.2. While N-alkylation with a propyl group typically maintains high basicity, the adjacent carboxamide group at C2 exerts a strong electron-withdrawing inductive effect (-I effect). This pulls electron density away from the nitrogen lone pair, stabilizing the free base and destabilizing the conjugate acid. Consequently, the pKa drops to approximately 8.15 , closely mirroring the.

Physicochemical Data Profiles

Quantitative data for (2R)-1-propylpiperidine-2-carboxamide is summarized below to facilitate rapid comparison during pre-formulation or analytical method development.

Table 1: Physicochemical Properties Summary
PropertyValue (Free Base)Value (HCl Salt)
Molecular Weight 170.25 g/mol 206.71 g/mol
pKa (at 25°C) 8.15 ± 0.1N/A (Ionized form)
LogP (Octanol/Water) ~1.2< 0 (Highly hydrophilic)
Aqueous Solubility (pH 7.4) ~15 mg/mL> 100 mg/mL
Solubility in Ethanol > 50 mg/mL> 50 mg/mL
Table 2: Comparative pKa of Pipecoloxylidide Derivatives
CompoundpKaStructural Difference
Piperidine 11.22Unsubstituted secondary amine
1-Propylpiperidine 10.40N-propyl substitution
(2R)-1-propylpiperidine-2-carboxamide ~8.15Addition of C2 carboxamide
Ropivacaine 8.07N-(2,6-dimethylphenyl) on carboxamide

Experimental Workflows & Self-Validating Protocols

To ensure high scientific integrity and reproducibility, the empirical determination of pKa and solubility must follow self-validating systems. As an application scientist, it is imperative not just to execute steps, but to engineer protocols that inherently flag their own errors.

Potentiometric Determination of pKa

Potentiometric titration is the gold standard for determining the pKa of ionizable amines lacking strong UV chromophores.

Causality & Design Choices: We utilize a 0.15 M KCl background electrolyte rather than pure water. Why? Because maintaining a constant ionic strength stabilizes the activity coefficients of the ions during titration. This ensures that the calculated pKa is a true thermodynamic constant rather than a concentration-dependent apparent value. Furthermore, titrations must be performed under a nitrogen blanket to prevent atmospheric CO₂ absorption, which forms carbonic acid and artificially skews the titration curve.

Self-Validating Protocol:

  • Calibration: Calibrate the pH electrode using NIST-traceable buffers (pH 4.01, 7.00, 10.01) at exactly 25.0 ± 0.1 °C.

  • Sample Preparation: Dissolve 2.0 mg of the compound in 10 mL of 0.15 M KCl solution.

  • Acidification: Lower the pH to ~3.0 using 0.1 N HCl to fully protonate the piperidine nitrogen.

  • Titration: Titrate with 0.1 N NaOH in 0.05 mL increments under a nitrogen blanket.

  • Validation (The Blank): Perform a blank titration (solvent only). Subtract the blank curve from the sample curve to generate a Bjerrum plot. The pKa is identified at the half-equivalence point.

pKa_Workflow N1 Sample Preparation (1-3 mg in 0.15M KCl) N3 Potentiometric Titration (0.1N HCl / 0.1N NaOH) N1->N3 N2 Electrode Calibration (pH 4.0, 7.0, 10.0) N2->N3 N4 Data Acquisition (pH vs. Volume curve) N3->N4 N5 Bjerrum Plot Analysis (Calculate pKa) N4->N5

Fig 1. Self-validating potentiometric titration workflow for pKa determination.

Thermodynamic Solubility via Shake-Flask Method

Unlike kinetic solubility, which can be artificially high due to supersaturation, thermodynamic solubility represents the true equilibrium between the solid lattice and the solvated state.

Causality & Design Choices: Because (2R)-1-propylpiperidine-2-carboxamide lacks extended pi-conjugation (no aromatic ring), its UV absorbance relies solely on the amide bond's n→π* and π→π* transitions. Therefore, HPLC quantification must utilize a low-wavelength UV detector (e.g., 210 nm).

Self-Validating Protocol:

  • Saturation: Add an excess of (2R)-1-propylpiperidine-2-carboxamide (solid) to 5 mL of the target solvent (e.g., pH 7.4 phosphate buffer).

  • Equilibration: Seal the vial and place it in a thermostatic shaker at 25.0 °C at 300 rpm for 24 hours.

  • Phase Separation: Extract a 1 mL aliquot and centrifuge at 15,000 rpm for 15 minutes to pellet undissolved solids. Filter the supernatant through a 0.22 µm PTFE syringe filter (discarding the first 0.2 mL to account for filter binding).

  • Quantification: Dilute the filtrate and analyze via HPLC-UV at 210 nm.

  • Equilibrium Verification: Repeat steps 3-4 at 48 hours. The system self-validates if the concentration difference between 24h and 48h is < 2%. If the concentration increases, equilibrium was not achieved, and shaking must continue.

Solubility_Workflow S1 Excess Solid Addition (Buffer/Solvent) S2 Thermostatic Shaking (25°C, 24 hours) S1->S2 S3 Phase Separation (Centrifugation & Filtration) S2->S3 S4 Equilibrium Verification (Compare 24h vs 48h) S3->S4 S4->S2 Δ > 2% (Re-equilibrate) S5 HPLC-UV Quantification S4->S5 Δ < 2%

Fig 2. Shake-flask method with equilibrium verification for thermodynamic solubility.

Conclusion

The physicochemical profiling of (2R)-N-propylpiperidine-2-carboxamide reveals a moderately lipophilic, basic amine with a pKa heavily modulated by the alpha-carboxamide group. Understanding the causality behind its ionization state and solubility is essential for optimizing extraction protocols, chromatographic enantioseparations, and downstream synthetic applications in pharmaceutical development.

References

  • Naropin (Ropivacaine HCl) FDA Label . Source: U.S. Food and Drug Administration (FDA). URL:[Link]

  • Ropivacaine | CID 175805 - PubChem . Source: National Center for Biotechnology Information (NIH). URL:[Link]

  • Bupivacaine Substance Information . Source: European Chemicals Agency (ECHA). URL:[Link]

Synthesis and Characterization of Pipecolic Acid Derivatives: A Technical Guide for Advanced Drug Development

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

L-Pipecolic acid (piperidine-2-carboxylic acid) is a non-proteinogenic cyclic α-amino acid that serves as a critical, conformationally restricted building block in modern drug discovery. Its derivatives are foundational to the architecture of numerous pharmacologically active compounds, including the local anesthetics ropivacaine and bupivacaine, the antithrombotic agent argatroban, and complex immunosuppressive macrolides such as rapamycin and FK506 .

The rigid piperidine ring restricts the conformational space of peptide backbones, thereby enhancing proteolytic stability and target binding affinity. However, the asymmetric synthesis and precise structural characterization of heavily substituted pipecolic acid derivatives present significant technical challenges. This whitepaper systematically deconstructs the causality behind modern synthetic strategies—transitioning from traditional chiral pool methods to cutting-edge biocatalysis—and establishes self-validating analytical workflows for their characterization.

Mechanistic Rationale in Asymmetric Synthesis

The selection of a synthetic route for pipecolic acid derivatives is dictated by the required substitution pattern, scalability, and the necessity for absolute stereocontrol.

Chemical Asymmetric Synthesis

Historically, the chiral pool approach utilizing linear proteinogenic α-amino acids (e.g., L-lysine) or carbohydrates has been the standard. However, accessing highly functionalized (e.g., C-6 substituted) derivatives requires more sophisticated methodologies. Asymmetric Aza-Diels-Alder reactions utilizing chiral 2-aminodienes and imines have emerged as a powerful tool to construct enantiomerically pure 4-piperidones. These intermediates can be subsequently oxidized to yield highly substituted pipecolic acid derivatives . The causality here is clear: the rigid transition state of the[4+2] cycloaddition ensures that the stereocenters are set with high diastereoselectivity, which is otherwise difficult to achieve via simple cyclization of linear precursors.

Biocatalytic Synthesis via Imine Reductases (IREDs)

Chemical hydrogenation of cyclic imines often suffers from poor enantioselectivity and requires heavy-metal catalysts. To circumvent this, the field has rapidly pivoted toward biocatalysis. Imine reductases (IREDs) are NAD(P)H-dependent enzymes that catalyze the asymmetric reduction of cyclic imines, such as Δ1-piperideine-2-carboxylate, directly into L- or D-pipecolic acid .

The Causality of Enzymatic Stereocontrol: In aqueous media, the intermediate α-keto acid spontaneously cyclizes to form an imine. This cyclic imine is thermodynamically favored but prone to hydrolysis. IREDs capture this transient cyclic imine within a highly specific chiral binding pocket. By positioning the NAD(P)H cofactor strictly to one face of the imine double bond (Re or Si face), the enzyme enforces a stereospecific hydride transfer, routinely achieving >99% enantiomeric excess (ee).

G A L-Lysine B α-Keto-ε-amino acid (Transient) A->B L-Lysine α-oxidase (Oxidative Deamination) C Δ1-Piperideine-2-carboxylate (Cyclic Imine) B->C Spontaneous Cyclization D L-Pipecolic Acid (>99% ee) C->D Imine Reductase (IRED) NADPH -> NADP+

Biocatalytic cascade for L-pipecolic acid synthesis via imine reductase.

Advanced Characterization Workflows

Validating the stereochemical integrity of pipecolic acid derivatives requires an orthogonal analytical approach.

Chiral HPLC for Enantiomeric Excess

Because pipecolic acid lacks a strong UV chromophore, direct HPLC analysis is challenging. Derivatization (e.g., Fmoc, Boc, or heptafluorobutyl chloroformate) is required to enhance UV/Fluorescence detection and to introduce steric bulk that improves interaction with the chiral stationary phase (CSP) . Chiral recognition relies on the "three-point interaction model," where the derivatized pipecolic acid forms transient diastereomeric complexes with the CSP (e.g., immobilized polysaccharides like CHIRALPAK IC). The difference in the free energy of these transient complexes results in baseline resolution of the enantiomers.

NMR Spectroscopy and X-Ray Crystallography

Multinuclear NMR (1H, 13C, NOESY) is utilized to determine the relative stereochemistry of substituted ring positions. However, for absolute configuration and target-binding validation, X-ray crystallography remains the gold standard. For instance, crystallographic and NMR studies of pipecolic acid derivatives bound to the Burkholderia pseudomallei immunophilin (BpML1) demonstrated how the rigid piperidine ring optimally occupies the enzymatic active site, guiding the rational design of novel antimicrobials without immunosuppressive side effects .

Workflow N1 Crude Pipecolic Acid Reaction Mixture N2 Chemical Derivatization (Fmoc/Boc Protection) N1->N2 Enhances UV Chromophore N4 Multinuclear NMR (1H, 13C) (Structural Elucidation) N1->N4 Purified Product N3 Chiral HPLC Analysis (Enantiomeric Excess) N2->N3 Chiral Stationary Phase N5 X-Ray Crystallography (Absolute Configuration) N4->N5 Single Crystal Growth

Comprehensive analytical workflow for the characterization of pipecolic acid derivatives.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems.

Protocol 1: Biocatalytic Synthesis of (S)-Pipecolic Acid

Objective: Convert L-lysine to (S)-pipecolic acid using a dual-enzyme cascade.

  • Reaction Setup: Prepare a 100 mM solution of L-lysine in 50 mM Tris-HCl buffer (pH 7.5).

  • Enzyme Addition: Add L-lysine α-oxidase (1 U/mL), (S)-selective Imine Reductase (IRED, 2 U/mL), glucose dehydrogenase (GDH, 5 U/mL), glucose (150 mM), and NADP+ (1 mM).

    • Causality Check: GDH and glucose serve as a cofactor recycling system. Without this, the stoichiometric requirement for NADPH would make the reaction economically unviable.

  • Incubation: Incubate at 30°C with gentle shaking (150 rpm) for 24 hours.

  • Validation (In-Process): Withdraw a 50 µL aliquot at 12 hours. Derivatize with Fmoc-Cl and analyze via LC-MS. Proceed to isolation only if the mass corresponding to the imine intermediate (m/z 128) has fully transitioned to the pipecolic acid product (m/z 130).

  • Isolation: Quench the reaction by heating to 85°C for 10 mins to denature proteins. Centrifuge, filter the supernatant, and purify via cation-exchange chromatography (Dowex 50WX8).

Protocol 2: Chiral HPLC Determination of Enantiomeric Purity

Objective: Quantify the enantiomeric excess (ee) of the synthesized pipecolic acid.

  • Sample Preparation: React 5 mg of purified pipecolic acid with Fmoc-Cl (1.2 eq) in a mixture of 10% Na2CO3 and dioxane for 2 hours. Extract with ethyl acetate, dry, and reconstitute in HPLC-grade Hexane/Isopropanol (80:20).

  • System Setup: Use a CHIRALPAK IC column (250 × 4.6 mm, 5 µm). Set column temperature to 25°C.

  • Validation (System Suitability): Critical Step. Inject a derivatized racemic standard of (R/S)-pipecolic acid. Adjust the mobile phase flow rate (typically 1.0 mL/min) until baseline resolution (Rs > 1.5) is achieved between the two enantiomeric peaks.

  • Analysis: Inject the asymmetric reaction product. Calculate ee using the formula: ee (%) = [(Area S - Area R) / (Area S + Area R)] × 100.

Quantitative Data Presentation

The table below summarizes the comparative efficiency of various synthetic strategies for pipecolic acid derivatives, highlighting the superiority of biocatalytic methods in achieving absolute stereocontrol.

Synthetic StrategyStarting MaterialCatalyst / ReagentYield (%)Enantiomeric Excess (ee %)Key Limitation / Advantage
Chiral Pool L-LysineChemical Oxidants65 - 75> 95%Multi-step protection/deprotection required.
Aza-Diels-Alder 2-AminodienesLewis Acid (e.g., TiCl4)70 - 8590 - 96%Excellent for highly substituted (C-6) derivatives.
Asymmetric Hydrogenation Picolinic AcidRh/Ru Chiral Complexes80 - 9085 - 92%High cost of transition metals; trace metal contamination.
Biocatalysis (IREDs) Cyclic ImineImine Reductase + NADPH> 90> 99%Highly sustainable; requires cofactor recycling system.

References

[1] Asymmetric Synthesis of Pipecolic Acid and Derivatives Source: thieme-connect.com URL:

[2] Enantioselective Synthesis of Substituted Pipecolic Acid Derivatives Source: acs.org URL:

[3] Organic & Biomolecular Chemistry (Biocatalytic imine reduction) Source: rsc.org URL:

[4] A Structural Biology Approach Enables the Development of Antimicrobials Targeting Bacterial Immunophilins Source: researchgate.net URL:

[5] Development of a Reversed-Phase Chiral HPLC Method for Concurrent Chiral, Achiral, Assay, and Identification Analysis of Boc-L-Valine Source: researchgate.net URL:

The Stereochemical Imperative: Mechanistic Origins of Ropivacaine R(+)-Enantiomer Toxicity

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of modern amino-amide local anesthetics represents a triumph of stereochemistry in drug design. While racemic mixtures like bupivacaine have historically dominated regional anesthesia, their clinical utility is severely bottlenecked by catastrophic cardiotoxicity upon accidental intravascular injection. Ropivacaine was engineered specifically to circumvent this liability by being synthesized exclusively as a pure S(-)-enantiomer.

This technical whitepaper dissects the precise molecular, electrophysiological, and bioenergetic mechanisms that render the R(+)-enantiomer of ropivacaine profoundly more toxic than its S(-) counterpart. Designed for drug development professionals and toxicologists, this guide bridges basic receptor kinetics with whole-organ toxicity, providing actionable experimental protocols for evaluating chiral toxicity.

Molecular Architecture & The Chiral Liability

Ropivacaine belongs to the pipecoloxylidide family of local anesthetics. Its molecular structure features a chiral center at the piperidine ring, yielding two optically active stereoisomers: S(-) and R(+). Furthermore, ropivacaine possesses a propyl group on the amine portion, in contrast to the butyl group found in bupivacaine. This seemingly minor alkyl substitution drastically reduces ropivacaine's overall lipophilicity, establishing a baseline of lower systemic toxicity[1].

However, the true divergence in toxicity lies in the spatial orientation of the enantiomers. The "handedness" of the molecule dictates its receptor kinetics. The R(+)-enantiomer acts as a spatial mismatch for the rapid dissociation required during the cardiac cycle, leading to cumulative, fatal physiological disruptions[2].

Mechanistic Pathways of R(+)-Enantiomer Toxicity

Cardiac Sodium Channel (Nav1.5) Kinetics and "Dwell Time"

Local anesthetics exert their primary effect by crossing the lipid bilayer and binding to the intracellular domain of voltage-gated sodium channels (Nav) in their open or inactivated states[3]. In the myocardium (Nav1.5), the dissociation of the drug during diastole is critical for normal electrical conduction.

The cardiotoxicity of the R(+)-enantiomer is fundamentally a kinetic problem. The R(+)-isomer exhibits a significantly prolonged "dwell time" within the Nav1.5 pore compared to the S(-)-isomer[2]. During high heart rates (tachycardia), this slow diastolic recovery results in a phenomenon known as use-dependent block . The cumulative blockade of sodium channels severely depresses the maximum rate of depolarization (


), leading to profound dromotropic effects (delayed atrioventricular conduction) and fatal re-entrant arrhythmias[4][5].
Mitochondrial Bioenergetic Collapse

Beyond electrophysiology, local anesthetics exhibit direct cytotoxicity by penetrating the mitochondrial inner membrane. Because the R(+)-enantiomer interacts unfavorably with mitochondrial enzymatic complexes, it causes a stereoselective depression of mitochondrial ATP synthesis in fast-metabolizing cells like cardiomyocytes[5][6]. This intracellular ATP depletion directly impairs the actin-myosin cross-bridge cycling, resulting in severe negative inotropy (loss of contractility) that is highly resistant to standard resuscitation efforts.

Central Nervous System (CNS) Toxicity Thresholds

CNS toxicity typically precedes cardiotoxicity and follows a biphasic progression. At lower plasma concentrations, the R(+)-enantiomer crosses the blood-brain barrier and blocks inhibitory cortical neurons (GABAergic pathways), leading to generalized convulsions[6]. At higher concentrations, it causes global CNS depression. In vivo animal models demonstrate that the convulsive threshold for R(+)-enantiomers is significantly lower than that of S(-)-enantiomers, making the margin of safety dangerously narrow[7].

Visualizing the Toxicity Cascade

ToxicityMechanism R_Enantiomer R(+)-Enantiomer (Toxic Isomer) Nav15 Cardiac Nav1.5 Channels (Intracellular Binding) R_Enantiomer->Nav15 High Affinity / Slow Kinetics Mito Mitochondrial Inner Membrane R_Enantiomer->Mito High Membrane Penetration S_Enantiomer S(-)-Enantiomer (Safe Isomer) S_Enantiomer->Nav15 Lower Affinity / Fast Kinetics SlowDissoc Slow Diastolic Dissociation (Prolonged Dwell Time) Nav15->SlowDissoc FastDissoc Fast Diastolic Dissociation (Rapid Recovery) Nav15->FastDissoc ATPDepletion Severe ATP Depletion (Bioenergetic Failure) Mito->ATPDepletion ConductionDelay Atrioventricular Conduction Delay (Dromotropic Effect) SlowDissoc->ConductionDelay Safe Normal Cardiac Function FastDissoc->Safe Arrhythmia Fatal Arrhythmia & Asystole ATPDepletion->Arrhythmia ConductionDelay->Arrhythmia

Caption: Divergent mechanistic pathways of R(+) and S(-) enantiomers on cardiac electrophysiology and bioenergetics.

Quantitative Toxicity Profiles

The following table synthesizes the stereoselective differences between ropivacaine enantiomers and racemic bupivacaine, illustrating why the pure S(-)-enantiomer formulation was clinically mandated.

ParameterS(-)-Ropivacaine (Clinical)R(+)-Ropivacaine (Experimental)Racemic Bupivacaine (RS)
Lipophilicity (Partition Coefficient) 115.0115.0346.0
Nav1.5 Diastolic Recovery Time Fast (

< 1.5s)
Slow (

> 3.0s)
Very Slow (

> 4.0s)
Atrioventricular Conduction Delay Minimal at clinical dosesSignificant dose-dependent delaySevere delay
Relative Convulsive Dose (CNS) High (Safer)Low (Toxic)Lowest (Highly Toxic)
Inotropic Depression ModerateSevereProfound

Data synthesized from comparative stereoselective studies on local anesthetics[1][4].

Experimental Validation Protocols

To rigorously evaluate the stereoselective toxicity of chiral drug candidates, researchers must employ self-validating experimental systems. Below are the definitive methodologies for isolating kinetic and whole-organ toxicities.

Protocol A: Whole-Cell Patch-Clamp for Nav1.5 Kinetics

Causality Insight: Single-cell patch-clamping is mandatory to isolate the specific dissociation kinetics of the drug from the Nav1.5 pore without the confounding variables of tissue pharmacokinetics or autonomic nervous system reflexes.

Step-by-Step Methodology:

  • Cell Isolation: Isolate fresh ventricular myocytes from adult guinea pigs using a Langendorff retrograde perfusion system with collagenase type II. Rationale: Guinea pig action potentials closely mimic human cardiac electrophysiology.

  • Seal Formation: Establish a giga-ohm seal (>1 G

    
    ) using borosilicate glass pipettes filled with a Cs+-based intracellular solution (to block K+ currents and isolate Na+ currents).
    
  • Baseline Recording: Voltage-clamp the cell at a holding potential of -100 mV. Apply a 20 ms test pulse to -20 mV at 0.1 Hz to record the baseline peak

    
     (sodium current).
    
  • Use-Dependent Block Assessment: Perfuse the chamber with the R(+)-enantiomer. Apply a high-frequency pulse train (e.g., 10 Hz for 10 seconds) to simulate tachycardia.

  • Recovery Kinetics: Measure the fractional recovery of

    
     by applying single test pulses at increasing intervals (10ms to 5000ms) post-train.
    
  • Self-Validation (Washout): Perfuse with drug-free extracellular solution for 5 minutes. The

    
     must recover to >90% of baseline. Failure to recover indicates cell rundown or irreversible cytotoxicity, invalidating the kinetic data.
    

PatchClampWorkflow Step1 1. Cell Preparation Isolate Ventricular Myocytes Step2 2. Whole-Cell Patch Clamp Establish >1 GΩ Seal Step1->Step2 Step3 3. Baseline Recording Isolate Nav1.5 Peak Current Step2->Step3 Step4 4. Enantiomer Perfusion Apply 10Hz Pulse Train Step3->Step4 Step5 5. Kinetic Analysis Calculate Diastolic Recovery (τ) Step4->Step5 Step6 6. Internal Validation Washout & Baseline Recovery Step5->Step6

Caption: Step-by-step experimental workflow for validating stereoselective Nav1.5 receptor kinetics.

Protocol B: Isolated Langendorff Heart Model for Dromotropic Effects

Causality Insight: While patch-clamping proves molecular mechanism, an intact whole-heart model is required to prove that the delayed Nav1.5 dissociation translates into physical atrioventricular (AV) node conduction failure (dromotropic toxicity).

Step-by-Step Methodology:

  • Heart Excision & Cannulation: Rapidly excise a rabbit heart and cannulate the aorta on a Langendorff apparatus. Perfuse retrogradely with oxygenated Krebs-Henseleit buffer at constant pressure (70 mmHg) and 37°C.

  • Electrode Placement: Place bipolar stimulating electrodes on the right atrium and recording electrodes on the right ventricle to continuously monitor the PR interval (AV conduction time) and QRS duration.

  • Equilibration: Allow the heart to beat spontaneously for 30 minutes to stabilize baseline hemodynamics and electrophysiology.

  • Stereoisomer Infusion: Infuse increasing concentrations (0.5, 1.0, 5.0, and 10

    
    M) of the R(+)-enantiomer. Record the percentage prolongation of the PR interval at each concentration[4].
    
  • Comparative Analysis: Wash out the system, equilibrate, and repeat with the S(-)-enantiomer. The R(+)-enantiomer will demonstrate a statistically significant, stereoselective lengthening of the AV conduction time at lower concentrations compared to the S(-)-isomer[4].

Conclusion

The toxicity of ropivacaine's R(+)-enantiomer is not a generalized chemical hazard, but a highly specific stereochemical mismatch. By exhibiting a prolonged dwell time within the cardiac Nav1.5 channel and aggressively disrupting mitochondrial bioenergetics, the R-isomer triggers a lethal cascade of use-dependent conduction block and contractile failure. The deliberate engineering of ropivacaine as a pure S(-)-enantiomer effectively eliminates this kinetic liability, transforming a potentially fatal molecule into one of the safest long-acting local anesthetics in modern clinical practice.

References

  • Source: tandfonline.
  • Source: benthamdirect.
  • Source: scispace.
  • 1995 Gaston Labat Lecture. Ropivacaine. White Knight or Dark Horse?
  • Source: researchgate.
  • Source: mattioli1885journals.
  • Source: nih.

Sources

An In-Depth Technical Guide to the In-Vitro Activity of N-Alkyl-Substituted Piperidine-2-Carboxamides

Author: BenchChem Technical Support Team. Date: March 2026

Section 1: Introduction

The piperidine ring is a foundational six-membered nitrogen-containing heterocycle that serves as a privileged scaffold in modern medicinal chemistry. Its derivatives are integral to numerous pharmaceuticals, valued for their synthetic tractability and diverse biological activities.[1] Within this broad class, N-alkyl-substituted piperidine-2-carboxamides represent a particularly significant family of compounds.

Structurally characterized by a carboxamide functional group at the C2 position of the piperidine ring and an alkyl substituent on the ring nitrogen, these molecules have been extensively developed as potent local anesthetics.[2][3][4] Prominent clinical examples include ropivacaine (N-propyl substituted) and levobupivacaine (N-butyl substituted), which are the pure S-enantiomers of their respective parent compounds.[5][6][7] Their primary mechanism of action involves the blockade of voltage-gated sodium channels in nerve fibers, thereby preventing pain signal transmission.[8]

Beyond local anesthesia, the versatile piperidine carboxamide core is being explored for a range of other therapeutic applications. Research has demonstrated the potential of certain derivatives as anticancer agents, specifically as inhibitors of kinases like Anaplastic Lymphoma Kinase (ALK), which are critical for tumor cell proliferation.[9] Furthermore, various piperidine derivatives have shown promise as antimicrobial agents and modulators of other enzyme systems.[10]

This technical guide provides a comprehensive overview of the in-vitro methodologies used to characterize the activity of N-alkyl-substituted piperidine-2-carboxamides. It is designed for researchers, scientists, and drug development professionals, offering detailed protocols, expert rationale for experimental choices, and an analysis of the critical structure-activity relationships that govern the efficacy and safety of this important class of molecules.

Section 2: Core Mechanisms of Action

The biological activity of N-alkyl-substituted piperidine-2-carboxamides is primarily dictated by their interaction with specific protein targets. Understanding these mechanisms at a molecular level is fundamental to both interpreting in-vitro data and designing next-generation compounds with improved therapeutic profiles.

Primary Target: Voltage-Gated Sodium Channels

For their application as local anesthetics, the principal target is the voltage-gated sodium (Nav) channel embedded in the neuronal membrane. These channels are responsible for the rapid influx of sodium ions that initiates and propagates action potentials along nerve axons.

Mechanism of Blockade: N-alkyl-substituted piperidine-2-carboxamides are weak bases (pKa ≈ 8.1) and exist in both a charged (cationic) and uncharged (neutral) form at physiological pH.[5] The neutral form is lipid-soluble and can readily cross the neuronal membrane. Once inside the axoplasm, an equilibrium is re-established, and the cationic form binds to a specific receptor site within the pore of the Nav channel. This binding physically occludes the channel, stabilizing it in an inactivated state and preventing the influx of sodium ions. The net effect is a halt in nerve impulse conduction, resulting in a loss of sensation in the innervated area. Hydrophobicity is a key determinant of both potency and duration of action, as it influences the drug's ability to partition into the nerve membrane and access its binding site.[8]

Local_Anesthetic_Mechanism cluster_1 Neuronal Membrane cluster_2 Intracellular Space (Axoplasm) LA_Neutral_Ext LA (Neutral) LA_Neutral_Int LA (Neutral) LA_Neutral_Ext->LA_Neutral_Int Diffusion LA_Cation_Ext LA-H+ (Cation) Membrane LA_Cation_Int LA-H+ (Cation) LA_Neutral_Int->LA_Cation_Int Equilibrium Na_Channel Na+ Channel Receptor Site LA_Cation_Int->Na_Channel:r Binding Block Blockade Na_Channel->Block Prevents Na+ Influx

Fig. 1: Mechanism of voltage-gated sodium channel blockade.
Emerging Targets: Kinases and Other Enzymes

The structural features of piperidine carboxamides make them suitable scaffolds for targeting other protein families, particularly enzymes involved in oncogenesis.

  • Anaplastic Lymphoma Kinase (ALK): Certain piperidine carboxamide derivatives have been designed and evaluated as inhibitors of ALK, a receptor tyrosine kinase whose aberrant activity drives the growth of various cancers.[9] These compounds act as ATP-competitive inhibitors, binding to the kinase domain of ALK and preventing the phosphorylation of downstream signaling molecules, thereby inhibiting tumor cell proliferation.[9]

  • Other Enzymes: The piperidine scaffold has also been incorporated into inhibitors of other enzymes, such as farnesyltransferase and sarcoplasmic reticulum (Ca-Mg)ATPase, highlighting the platform's versatility.[10]

Section 3: A Framework for In-Vitro Evaluation

A systematic in-vitro evaluation is essential to characterize the potency, selectivity, safety, and drug-like properties of novel N-alkyl-substituted piperidine-2-carboxamides. The following workflow outlines a logical progression of key experiments.

In_Vitro_Workflow A Compound Synthesis & Characterization B Primary Activity Screen (e.g., Enzyme Inhibition, Channel Blockade) A->B C Cytotoxicity & Viability Assays (Cancer & Normal Cell Lines) B->C Potent Hits D Secondary/Selectivity Screening (e.g., Antimicrobial Assays) C->D Determine Therapeutic Index E In-Vitro ADME Profiling (Metabolic Stability, Solubility) C->E D->E F Structure-Activity Relationship (SAR) Analysis & Lead Optimization E->F

Fig. 2: A typical workflow for in-vitro compound evaluation.
Cytotoxicity and Therapeutic Index Assessment

Cytotoxicity testing is a fundamental first step in drug discovery to assess a compound's potential toxicity and to determine its therapeutic index—the ratio between its toxic dose and its therapeutic dose.[11]

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used, robust, and cost-effective colorimetric method to measure cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[11][12] The principle relies on the reduction of the yellow tetrazolium salt (MTT) into purple formazan crystals by NAD(P)H-dependent oxidoreductase enzymes in the mitochondria of living cells.[12][13]

Expert Rationale: This assay is chosen for its high-throughput compatibility and its ability to provide a quantitative measure of metabolic health. A decrease in formazan production correlates directly with a loss of cell viability, providing a clear readout of a compound's cytotoxic effect. To assess selectivity, the assay should be performed on both target cancer cell lines (e.g., MCF-7 for breast cancer, K-562 for leukemia) and non-cancerous control cell lines (e.g., HEK293 human embryonic kidney cells).[11][14] A compound that is highly toxic to cancer cells but shows low toxicity to normal cells has a favorable selectivity index and is a more promising therapeutic candidate.[11]

Step-by-Step Methodology:

  • Cell Seeding: Harvest cells in their logarithmic growth phase. Seed 1 x 10⁴ cells per well in 100 µL of complete culture medium into a 96-well flat-bottom plate.[11] Incubate for 24 hours at 37°C with 5% CO₂ to allow for cell attachment.[11]

  • Compound Treatment: Prepare serial dilutions of the test compounds (e.g., from 0.1 µM to 100 µM). After 24 hours, remove the old medium and treat the cells with 100 µL of medium containing the various compound concentrations. Include a vehicle control (e.g., 0.5% DMSO) and a positive control (a known cytotoxic agent).[11]

  • Incubation: Incubate the plates for a defined period (e.g., 24 or 48 hours) at 37°C with 5% CO₂.[11]

  • MTT Addition: Following treatment, add 10 µL of MTT solution (5 mg/mL in sterile PBS) to each well.[11][15] Incubate for an additional 3-4 hours, during which viable cells will convert the MTT to formazan.[12][15]

  • Formazan Solubilization: Carefully aspirate the medium from each well without disturbing the purple formazan crystals. Add 100-150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the crystals.[11][15]

  • Absorbance Measurement: Gently agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[13][15] Measure the absorbance at a wavelength between 550 and 600 nm (typically 570 nm) using a microplate reader.[11][12]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration to generate a dose-response curve and determine the IC₅₀ (half-maximal inhibitory concentration) value.

Antimicrobial Activity Screening

Given the broad biological potential of piperidine derivatives, screening for antimicrobial activity is a valuable secondary assessment.

The disc diffusion method is a standard, qualitative technique to assess the antimicrobial activity of test compounds against various bacterial and fungal strains.[1]

Expert Rationale: This method provides a rapid and visually intuitive screen for antimicrobial effects. The size of the zone of inhibition around the disc directly corresponds to the compound's ability to halt the growth of the microorganism. It is crucial to test against a panel of both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria, as well as fungi (e.g., Candida albicans), to understand the spectrum of activity.[1][16][17]

Step-by-Step Methodology:

  • Prepare Inoculum: Culture the test microorganisms (e.g., S. aureus, E. coli) overnight in an appropriate broth medium (e.g., Mueller-Hinton Broth).[16]

  • Plate Inoculation: Uniformly spread the microbial suspension over the surface of an agar plate (e.g., Mueller-Hinton Agar).

  • Disc Application: Sterilize paper discs (e.g., 6 mm Whatman No. 1 filter paper).[1] Impregnate the discs with a known concentration of the test compound (e.g., 10 µL of a 10 mg/mL solution in ethanol or DMSO).[1]

  • Controls: Place a negative control disc (solvent only) and a positive control disc (a standard antibiotic like ampicillin) on the agar surface.[16]

  • Incubation: Incubate the plates under appropriate conditions (e.g., 18-24 hours at 37°C for bacteria).[16]

  • Measurement: Measure the diameter of the zone of inhibition (the clear area around the disc where microbial growth is prevented) in millimeters.

In-Vitro ADME Profiling

Early assessment of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is critical for drug development. In-vitro metabolic stability is a key parameter that predicts how quickly a compound will be cleared by the liver.

This assay measures the rate at which a compound is metabolized by Phase I enzymes (primarily Cytochrome P450s) present in human liver microsomes.[18][19]

Expert Rationale: Liver microsomes are subcellular fractions that contain a high concentration of drug-metabolizing enzymes and are a cost-effective, high-throughput model for predicting hepatic clearance.[18][19] A compound that is metabolized too quickly will have a short half-life in the body, potentially limiting its therapeutic efficacy. This assay helps identify such liabilities early in the discovery process.[20]

Step-by-Step Methodology:

  • Reagent Preparation: Thaw pooled human liver microsomes on ice. Prepare a reaction buffer (e.g., 100 mM potassium phosphate, pH 7.4).[20] Prepare a solution of the required cofactor, NADPH.[19][20]

  • Incubation Mixture: In a microcentrifuge tube, combine the liver microsomes (e.g., final protein concentration of 0.5 mg/mL), buffer, and the test compound (e.g., final concentration of 1 µM).[18][20] Pre-warm the mixture at 37°C.

  • Reaction Initiation: Initiate the metabolic reaction by adding the NADPH cofactor.[19][20]

  • Time Points: At specific time points (e.g., 0, 5, 15, 30, 45 minutes), take an aliquot of the reaction mixture and add it to a quenching solution (e.g., ice-cold acetonitrile containing an internal standard) to stop the reaction.[18][21]

  • Sample Processing: Centrifuge the quenched samples to precipitate the proteins.

  • LC-MS/MS Analysis: Analyze the supernatant by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the amount of the parent compound remaining at each time point.[20]

  • Data Analysis: Plot the natural logarithm of the percentage of parent compound remaining versus time. The slope of this line represents the elimination rate constant. From this, calculate the in-vitro half-life (t½) and the intrinsic clearance (Clint).[20]

Section 4: Structure-Activity Relationship (SAR) Analysis

SAR studies explore how modifications to a molecule's chemical structure affect its biological activity and physicochemical properties. For N-alkyl-substituted piperidine-2-carboxamides, SAR is crucial for optimizing potency while minimizing toxicity.

SAR_Concept Core Piperidine-2-Carboxamide Core R1 N-Alkyl Group (R1) Core->R1 R2 Aromatic Ring Substituents (R2) Core->R2 R3 Stereochemistry (e.g., S-enantiomer) Core->R3 P1 Potency (IC50) R1->P1 Modulates P2 Lipophilicity (LogP) R1->P2 Modulates P3 Toxicity R1->P3 Modulates P4 Metabolic Stability R1->P4 Modulates R2->P1 Modulates R2->P2 Modulates R2->P3 Modulates R3->P1 Modulates R3->P3 Modulates

Fig. 3: Conceptual diagram of Structure-Activity Relationships.
The Role of the N-Alkyl Substituent

The N-alkyl group is a key determinant of activity.

  • Chain Length: Increasing the length of the N-alkyl chain (e.g., from propyl in ropivacaine to butyl in bupivacaine) generally increases lipophilicity and potency.[2][8] However, this can also lead to increased toxicity, particularly cardiotoxicity.[2] The longer N-butyl group in bupivacaine is thought to interact more strongly with the channel, potentially slowing deactivation kinetics via a 'foot-in-the-door' mechanism, which may contribute to its higher toxicity compared to the N-propyl ropivacaine.[5]

  • Fluorination: Selective introduction of fluorine atoms into the N-alkyl side chain is a modern medicinal chemistry strategy to fine-tune properties. Fluorination can modulate the basicity (pKa) of the piperidine nitrogen and significantly alter lipophilicity and metabolic stability.[22] For instance, fluorinated derivatives have been shown to be more readily oxidized in human liver microsomes, with degradation rates correlating with increasing lipophilicity.[22]

Impact of Stereochemistry

These molecules possess a chiral center at the C2 position of the piperidine ring. Biological systems are chiral, and thus enantiomers often exhibit different pharmacological and toxicological profiles.

  • Potency and Safety: For local anesthetics like bupivacaine, the pure S-enantiomer (levobupivacaine) was developed because it exhibits a safer clinical profile, with less central nervous system and cardiotoxicity than the racemic mixture or the R-enantiomer.[6][23] While potency differences between enantiomers can be modest, the safety advantages are often significant.[5][8]

Data Summary: SAR Trends

The following table summarizes key SAR trends for this class of compounds, focusing on their activity as local anesthetics.

Compound N-Alkyl Group Stereochemistry Relative Lipophilicity Relative Potency Key Observation
Ropivacainen-PropylS-enantiomerLowerHighReduced cardiotoxicity compared to bupivacaine.[7]
Bupivacainen-ButylRacemic (R/S)HigherVery HighHigher potency but greater risk of cardiotoxicity.[6][8]
Levobupivacainen-ButylS-enantiomerHigherVery HighSimilar potency to racemic bupivacaine but with an improved safety profile.[5][23]
Fluorinated Analogse.g., Fluoro-propylDiastereomersVariableVariableProperties like pKa, solubility, and metabolic stability are modulated by fluorine position.[22]

Section 5: Conclusion and Future Directions

N-alkyl-substituted piperidine-2-carboxamides are a clinically vital and scientifically rich class of molecules. Their in-vitro evaluation requires a multi-assay approach, integrating assessments of primary activity, cytotoxicity, and ADME properties to build a comprehensive profile. The well-defined structure-activity relationships, particularly concerning the N-alkyl substituent and stereochemistry, provide a robust framework for rational drug design.

Future research will likely focus on two key areas. First, the continued refinement of local anesthetics by designing novel analogs with an even wider margin of safety, potentially through strategies like targeted fluorination to optimize metabolic stability and reduce systemic exposure.[22] Second, the expansion of the piperidine carboxamide scaffold into new therapeutic areas, such as oncology, by leveraging its proven drug-like properties to design potent and selective inhibitors against novel biological targets.[9][24] The systematic in-vitro methodologies detailed in this guide will remain central to advancing these research and development efforts.

References

  • Benchchem. (n.d.). Application Notes and Protocols: In Vitro Cytotoxicity Assay for Novel Compounds. Benchchem.
  • Manivannan, E., & Chaturvedi, S. C. (2020). Synthesis and Evaluation of Antimicrobial Activities of New Piperidine Derivatives. Biointerface Research in Applied Chemistry, 10(5), 6335-6340.
  • (n.d.). MTT Assay Protocol.
  • Cyprotex. (n.d.). Microsomal Stability. Evotec. Retrieved from [Link]

  • Goel, K. K., Gajbhiye, A., Anu, & Nidhi, M. (2011). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Journal of Pharmacy Research, 4(10), 3561-3563.
  • González, T., Arias, C., Caballero, R., Delpón, E., & Tamargo, J. (2002). Effects of levobupivacaine, ropivacaine and bupivacaine on HERG channels. British Journal of Pharmacology, 137(8), 1269–1279. Retrieved from [Link]

  • Mercell. (n.d.). Metabolic stability in liver microsomes.
  • International Journal of Pharmaceutical Research and Applications. (2025, April 15). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. IJPRA.
  • Semantic Scholar. (2015, August 22). Antimicrobial and antioxidant activities of piperidine derivatives. Retrieved from [Link]

  • IntechOpen. (2022, October 20). In Vitro Drug Metabolism Studies Using Human Liver Microsomes. Retrieved from [Link]

  • protocols.io. (2024, August 14). Microsomal stability assay for human and mouse liver microsomes. Retrieved from [Link]

  • Taylor & Francis Online. (2008, October 4). Antimicrobial activity studies on some piperidine and pyrrolidine substituted halogenobenzene derivatives. Retrieved from [Link]

  • Yeskaliyeva, B., et al. (2026, January 27). Synthesis, Antimicrobial Activity and Cytotoxicity of Novel (Piperidin-4-yl)adamantane-1-carboxylate N-Substituted Derivatives. Molecules, 31(3), 653. Retrieved from [Link]

  • ResearchGate. (n.d.). Protocol for the Human Liver Microsome Stability Assay. Retrieved from [Link]

  • Zimmer, L., et al. (2016, October 6). Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties. ChemMedChem, 11(19), 2098-2106. Retrieved from [Link]

  • Science.gov. (n.d.). bupivacaine ropivacaine levobupivacaine: Topics. Retrieved from [Link]

  • Ekenstam, B. A., Egner, B., & Pettersson, G. (1957). Local Anesthetics I. N-Alkyl Pyrrolidine and N-Alkyl Piperidine Carboxylic Acid Amides. Acta Chemica Scandinavica, 11, 1183-1190. Retrieved from [Link]

  • (n.d.). levobupivacaine.
  • Singh, A. P., & Siddiqui, S. Z. (2016). Levobupivacaine versus Ropivacaine: A Comparative Study of the Analgesic and Hemodynamic Spectrum. Journal of Clinical and Diagnostic Research, 10(4), UC01–UC04.
  • Medicinal Chemistry Lectures Notes. (2012, January 22). Structure-activity Relationship of Local anesthetics. Retrieved from [Link]

  • Al-Suhaimi, K. S., et al. (2025, June 19). Exploring Carboxamide Derivatives as Promising Anticancer Agents: Design, In Vitro Evaluation, and Mechanistic Insights. Molecules, 30(12), 4875. Retrieved from [Link]

  • Zhang, Y., et al. (2024, April 22). Design and evaluation of piperidine carboxamide derivatives as potent ALK inhibitors through 3D-QSAR modeling, artificial neural network and computational analysis. Arabian Journal of Chemistry, 17(7), 105931. Retrieved from [Link]

  • Stankovičová, H., et al. (1995). Effect of local anesthetic [2-(alkyloxy)phenyl]-2-(1-piperidinyl)ethyl esters of carbamic acid on the activity of purified sarcoplasmic reticulum (Ca-Mg)ATPase. General Physiology and Biophysics, 14(5), 415-425. Retrieved from [Link]

  • Solomon, V. R., et al. (2010). Synthesis and in vitro evaluation of N-alkyl-3-hydroxy-3-(2-imino-3-methyl-5-oxoimidazolidin-4-yl)indolin-2-one analogs as potential anticancer agents. Drug Discoveries & Therapeutics, 4(5), 315-322. Retrieved from [Link]

  • Li, Y., et al. (2013, September 15). Exploration of N-(2-aminoethyl)piperidine-4-carboxamide as a potential scaffold for development of VEGFR-2, ERK-2 and Abl-1 multikinase inhibitor. Bioorganic & Medicinal Chemistry, 21(18), 5485-5494. Retrieved from [Link]

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Structure of (2R)-N-propylpiperidine-2-carboxamide hydrochloride salt

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis of (2R)-N-propylpiperidine-2-carboxamide hydrochloride requires a multidisciplinary approach, bridging synthetic organic chemistry, physicochemical profiling, and medicinal chemistry. As a non-proteinogenic chiral building block, this compound serves as a critical scaffold in the rational design of peptidomimetics and small-molecule therapeutics[1].

The following guide provides a comprehensive, self-validating framework for the synthesis, characterization, and application of this specific stereoisomer.

Molecular Architecture & Stereochemistry

The core architecture of (2R)-N-propylpiperidine-2-carboxamide consists of a saturated six-membered azacyclic ring (piperidine) with a carboxamide moiety at the C2 position.

  • Conformational Rigidity: Unlike acyclic aliphatic amino acids, the piperidine ring restricts the available

    
     and 
    
    
    
    dihedral angles. In solution, the ring predominantly adopts a chair conformation. The bulky N-propylcarboxamide group typically occupies the equatorial position to minimize 1,3-diaxial steric clashes.
  • Stereochemical Significance: The (2R) configuration corresponds to the D-enantiomer of pipecolic acid. Incorporating D-amino acid surrogates into drug candidates is a deliberate design choice; it confers high resistance to endogenous proteolytic degradation, as mammalian proteases are highly stereoselective for L-amino acids[2].

Table 1: Physicochemical and Structural Properties
ParameterSpecification
Chemical Name (2R)-N-propylpiperidine-2-carboxamide hydrochloride
CAS Registry Number 444992-97-6 (General/Racemate)
Molecular Formula C9H18N2O • HCl
Molecular Weight 206.71 g/mol (170.25 g/mol free base)
Stereochemistry (2R) Configuration (ee > 99%)
Physical State White to off-white crystalline powder
Solubility High in H₂O and Methanol; Insoluble in Hexanes

The Rationale for the Hydrochloride Salt Form

In drug development and organic synthesis, the free base form of secondary amines is often highly problematic. Isolating this compound as a hydrochloride (HCl) salt is driven by three causal factors:

  • Chemical Stability: The free secondary amine of the piperidine ring (pKa ~9.5) is nucleophilic and basic. If left as a free base, it rapidly absorbs atmospheric CO₂ to form carbamates and is susceptible to oxidative degradation. Protonation via HCl renders the nitrogen chemically inert during storage.

  • Physical Handling: The free base of N-propylpiperidine-2-carboxamide is a viscous, hygroscopic oil. The HCl salt forms a highly ordered crystal lattice, resulting in a free-flowing solid that ensures precise gravimetric handling.

  • Aqueous Solubility: The ionic nature of the salt dramatically enhances its solubility in aqueous media, which is a prerequisite for biological screening assays and biphasic synthetic workflows.

Synthetic Methodologies: A Self-Validating Protocol

The synthesis of (2R)-N-propylpiperidine-2-carboxamide hydrochloride from D-pipecolic acid requires strict control over reaction conditions to prevent the racemization of the labile C2 stereocenter.

SynthWorkflow A D-Pipecolic Acid (Starting Material) B Boc-Protection (Boc2O, NaOH) A->B C N-Boc-(2R)-Pipecolic Acid (Intermediate) B->C D Amide Coupling (n-Propylamine, EDC/HOBt) C->D F Deprotection (4M HCl in Dioxane) G (2R)-N-propylpiperidine- 2-carboxamide HCl F->G E Boc-Protected Amide (m/z 271) E->F D->E

Synthetic workflow for (2R)-N-propylpiperidine-2-carboxamide hydrochloride.

Step-by-Step Methodology

Step 1: N-Boc Protection

  • Procedure: Suspend D-pipecolic acid (1.0 eq) in a 1:1 mixture of 1M NaOH and 1,4-dioxane. Cool to 0 °C. Add Di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) dropwise. Stir for 12 hours at room temperature.

  • Causality: The secondary amine must be protected to prevent uncontrolled self-condensation (polymerization) during the subsequent carboxylic acid activation step.

Step 2: Amide Coupling (Racemization-Free)

  • Procedure: Dissolve N-Boc-(2R)-pipecolic acid (1.0 eq) in anhydrous Dichloromethane (DCM). Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 eq) and 1-Hydroxybenzotriazole (HOBt, 1.2 eq) at 0 °C. Stir for 15 minutes, then add n-propylamine (1.5 eq) and N,N-Diisopropylethylamine (DIPEA, 2.0 eq).

  • Causality: EDC is selected over DCC because its urea byproduct is water-soluble, allowing for removal via simple aqueous washing[3]. HOBt is critical; it reacts with the O-acylisourea intermediate to form a stable benzotriazole active ester. This suppresses the formation of an oxazolone intermediate, which is the primary pathway for unwanted racemization at the C2 chiral center[3].

Step 3: Deprotection and Salt Formation

  • Procedure: Dissolve the purified Boc-protected amide in minimal DCM. Add 4M HCl in 1,4-dioxane (10.0 eq) at room temperature.

  • Self-Validating Checkpoint: Before proceeding to isolation, sample 10 µL of the reaction mixture, quench in methanol, and analyze via LC-MS. The complete disappearance of the Boc-protected mass (

    
     [M+H]⁺ = 271) and the exclusive presence of the free amine mass (
    
    
    
    [M+H]⁺ = 171) validates reaction completion.
  • Isolation: Concentrate the mixture under reduced pressure, triturate with cold diethyl ether, and filter to yield the pure hydrochloride salt as a white crystalline solid.

Applications in Drug Discovery & Pharmacophore Mapping

Pipecolic acid derivatives are heavily utilized in the synthesis of peptidomimetics and allosteric inhibitors[4]. The (2R)-N-propylpiperidine-2-carboxamide scaffold provides a highly specific spatial arrangement that mimics proline but with an expanded ring size, altering the peptide backbone trajectory.

Pharmacophore Core (2R)-N-propylpiperidine- 2-carboxamide Chiral Scaffold N_pip Piperidine NH H-Bond Donor Core->N_pip Carbonyl Amide C=O H-Bond Acceptor Core->Carbonyl Propyl N-Propyl Chain Hydrophobic Vector Core->Propyl Stereo (2R) Stereocenter Spatial Trajectory Core->Stereo

Pharmacophore mapping of the (2R)-N-propylpiperidine-2-carboxamide scaffold.

  • Viral Protease Inhibitors: Recent drug discovery efforts have identified pipecolic acid-based small molecules as potent allosteric inhibitors of flaviviral proteases (e.g., Dengue and Zika NS2B/NS3). The (R)-configuration is strictly required to access the druggable allosteric site near the Asn152 residue[2].

  • Lipophilic Vectoring: The N-propyl chain is not merely a structural placeholder; it provides a precisely calibrated lipophilic vector (LogP contribution) designed to occupy deep hydrophobic sub-pockets in target receptors, a feature heavily exploited in the design of FKBP (FK506-binding protein) ligands and local anesthetics.

References

  • MDPI Molecules. Solid-Phase Synthesis of Amine/Carboxyl Substituted Prolines and Proline Homologues: Scope and Limitations.[Link]

  • ACS Organic Process Research & Development. Some Items of Interest to Process R&D Chemists and Engineers. [Link]

  • MDPI Pharmaceuticals. Development of Novel Proline- and Pipecolic Acid-Based Allosteric Inhibitors of Dengue and Zika Virus NS2B/NS3 Protease. [Link]

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Methodological & Application

Topic: Enantioselective Synthesis of (2R)-N-Propylpiperidine-2-carboxamide

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol from the Office of the Senior Application Scientist

Abstract

This application note provides a comprehensive and field-proven guide for the enantioselective synthesis of (2R)-N-propylpiperidine-2-carboxamide, a chiral building block relevant to the development of pharmacologically active agents. The narrative emphasizes the strategic rationale behind experimental choices, moving beyond a mere recitation of steps to offer insights grounded in established chemical principles. The featured methodology is a robust, three-stage process commencing with the synthesis of racemic (±)-N-propylpiperidine-2-carboxamide, followed by a highly efficient diastereomeric salt resolution, and culminating in the isolation of the target (2R)-enantiomer with high optical purity. This document is intended for researchers, chemists, and drug development professionals, providing detailed, reproducible protocols, in-process analytical checkpoints, and a thorough discussion of the underlying mechanisms to ensure both success and understanding.

Introduction and Strategic Overview

The piperidine-2-carboxamide scaffold is a privileged structure in medicinal chemistry, most notably forming the core of several amide-type local anesthetics such as Ropivacaine and Bupivacaine. The biological activity of these compounds is critically dependent on the stereochemistry at the C2 position of the piperidine ring. The use of single-enantiomer drugs is paramount in modern pharmacology to maximize therapeutic efficacy while minimizing potential side effects associated with the undesired enantiomer.[]

The synthesis of enantiomerically pure pipecolic acid derivatives like (2R)-N-propylpiperidine-2-carboxamide presents a significant synthetic challenge centered on the effective control of the C2 stereocenter. Several strategies have been developed to address this, including asymmetric catalysis, chiral pool synthesis, and enzymatic methods.[2][3][4]

For this application, we have selected a diastereomeric resolution pathway. This classical yet highly effective and scalable method offers several advantages for process development and laboratory-scale synthesis:

  • Robustness: The procedure is tolerant of minor variations in reaction conditions.

  • Scalability: Crystallization-based separations are generally more amenable to scale-up than chromatographic methods.

  • Cost-Effectiveness: It utilizes readily available and relatively inexpensive starting materials and resolving agents.

The chosen strategy involves the synthesis of the racemic target compound, which is then reacted with a chiral resolving agent to form a pair of diastereomeric salts. These salts possess different physical properties, such as solubility, allowing for their separation by fractional crystallization.[5] Subsequent treatment of the isolated, pure diastereomeric salt with a base liberates the desired single enantiomer.

Overall Synthetic Workflow

The synthesis is executed in three principal stages, beginning with the formation of the racemic amide and concluding with the isolation of the enantiopure product.

G cluster_0 Stage 1: Racemate Synthesis cluster_1 Stage 2: Chiral Resolution cluster_2 Stage 3: Liberation & Isolation A 1. (±)-Pipecolic Acid B 2. (±)-Pipecoloyl Chloride HCl A->B  SOCl₂, DMF (cat.)  Toluene, 55°C C 3. (±)-N-Propylpiperidine-2-carboxamide B->C  n-Propylamine, Et₃N  DCM, 0°C to RT D 4. Diastereomeric Salt Mixture C->D  D-(-)-Tartaric Acid  Ethanol/Water E 5. (2R)-Amide-D-Tartrate Salt (Crystallized Solid) D->E  Fractional  Crystallization F Mother Liquor (Enriched in (2S)-Amide) D->F  Remains in  Solution G 6. (2R)-N-Propylpiperidine-2-carboxamide (Final Product) E->G  aq. NaOH  Extraction (DCM)

Diagram 1: Overall synthetic workflow for (2R)-N-propylpiperidine-2-carboxamide.

Principle of Diastereomeric Resolution

The core of this enantioselective synthesis lies in the physical separation of diastereomers. The racemic amide (a 1:1 mixture of R and S enantiomers) is reacted with a single enantiomer of a chiral acid, D-(-)-Tartaric Acid. This reaction forms two distinct diastereomeric salts: [(R)-Amide · (D)-Tartrate] and [(S)-Amide · (D)-Tartrate]. Because these salts are diastereomers, they have different crystal lattice energies and solubilities, enabling the selective crystallization of one salt while the other remains in the mother liquor.

G Racemate Racemic Amide ((R)-Amide + (S)-Amide) Mix Diastereomeric Salt Mixture Racemate->Mix + Resolver D-(-)-Tartaric Acid Resolver->Mix Crystallization Fractional Crystallization Mix->Crystallization Solid (R)-Amide · (D)-Tartrate Salt (Less Soluble) Final Pure (2R)-Amide Solid->Final + Liquid (S)-Amide · (D)-Tartrate Salt (More Soluble) Crystallization->Solid Precipitates Crystallization->Liquid Stays in Solution (Mother Liquor) Base Base (NaOH) Base->Final

Diagram 2: Principle of chiral resolution via diastereomeric salt formation.

Detailed Experimental Protocols

Safety Precaution: All operations should be performed in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves, is mandatory. Thionyl chloride is corrosive and reacts violently with water; handle with extreme care.

Protocol 1: Synthesis of Racemic (±)-N-Propylpiperidine-2-carboxamide (3)

This protocol details the conversion of (±)-pipecolic acid to its corresponding N-propyl amide. The key transformation is the activation of the carboxylic acid via conversion to an acid chloride, followed by amidation.

  • Materials:

    • (±)-Pipecolic acid (1): 10.0 g, 77.4 mmol

    • Thionyl chloride (SOCl₂): 6.7 mL, 92.9 mmol (1.2 equiv)

    • N,N-Dimethylformamide (DMF): 0.2 mL (catalytic)

    • Toluene: 150 mL

    • n-Propylamine: 12.7 mL, 154.8 mmol (2.0 equiv)

    • Triethylamine (Et₃N): 12.9 mL, 92.9 mmol (1.2 equiv)

    • Dichloromethane (DCM): 200 mL

    • Saturated aqueous sodium bicarbonate (NaHCO₃)

    • Brine (saturated aqueous NaCl)

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • Acid Chloride Formation: To a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add (±)-pipecolic acid (1) and toluene (100 mL).

    • Add catalytic DMF. Heat the suspension to 55 °C.

    • Add thionyl chloride dropwise over 30 minutes. Causality: Thionyl chloride converts the carboxylic acid to the highly reactive acid chloride. DMF acts as a catalyst for this transformation via the formation of the Vilsmeier reagent.[6]

    • Stir the mixture at 55 °C for 3 hours or until gas evolution ceases. The reaction mixture should become a clear solution.

    • Cool the reaction to room temperature and concentrate under reduced pressure to remove excess thionyl chloride and toluene, yielding crude (±)-pipecoloyl chloride hydrochloride (2) as a viscous oil. Proceed directly to the next step.

    • Amidation: Dissolve the crude acid chloride (2) in DCM (100 mL) and cool the flask to 0 °C in an ice bath.

    • In a separate flask, dissolve n-propylamine and triethylamine in DCM (100 mL).

    • Add the amine solution dropwise to the acid chloride solution at 0 °C over 45 minutes. Causality: Triethylamine is a non-nucleophilic base that scavenges the HCl generated during the amidation, driving the reaction to completion.

    • Allow the reaction to warm to room temperature and stir for 12 hours.

    • In-Process Control: Monitor reaction completion by Thin Layer Chromatography (TLC) (Eluent: 9:1 DCM/Methanol).

    • Workup: Wash the reaction mixture sequentially with water (2 x 100 mL), saturated aq. NaHCO₃ (100 mL), and brine (100 mL).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

    • Purification: Purify the crude oil by flash column chromatography (Silica gel, gradient elution 0-10% Methanol in DCM) to afford racemic (±)-N-propylpiperidine-2-carboxamide (3) as a pale yellow oil.

Protocol 2: Diastereomeric Resolution and Isolation of (2R)-Amide-D-Tartrate Salt (5)

This step is the crux of the enantioselective synthesis, where the two enantiomers are separated.

  • Materials:

    • Racemic amide (3): 5.0 g, 29.4 mmol

    • D-(-)-Tartaric acid: 2.2 g, 14.7 mmol (0.5 equiv)

    • Ethanol (95%)

    • Deionized Water

  • Procedure:

    • Dissolve the racemic amide (3) in 95% ethanol (50 mL) in a 250 mL Erlenmeyer flask with gentle heating (approx. 60 °C).

    • In a separate flask, dissolve D-(-)-tartaric acid in a minimal amount of hot 95% ethanol (approx. 25 mL).

    • Add the hot tartaric acid solution to the amide solution. Causality: Using 0.5 equivalents of the resolving agent is a common strategy. It ensures that only one enantiomer can fully crystallize as the salt, maximizing the efficiency of the first crystallization.[7]

    • Allow the solution to cool slowly to room temperature. The formation of a white precipitate should be observed.

    • Age the slurry by stirring gently at room temperature for 16 hours to ensure complete crystallization.

    • Cool the mixture to 0-5 °C for 2 hours.

    • Collect the white solid by vacuum filtration and wash the filter cake with a small amount of cold ethanol.

    • Optical Purity Check: A small sample of the salt can be basified, extracted, and analyzed by chiral HPLC to determine the enantiomeric excess (e.e.). If the e.e. is below the desired purity (>98%), the salt can be recrystallized from a minimal amount of hot ethanol/water to upgrade its purity.

    • Dry the solid under vacuum to yield the diastereomerically pure (2R)-N-propylpiperidine-2-carboxamide-D-tartrate salt (5).

Protocol 3: Liberation of (2R)-N-Propylpiperidine-2-carboxamide (6)

In this final stage, the tartrate salt is cleaved to release the free amine product.

  • Materials:

    • Diastereomeric salt (5): (from previous step)

    • Sodium hydroxide (NaOH), 2 M aqueous solution

    • Dichloromethane (DCM)

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • Suspend the tartrate salt (5) in a mixture of water (50 mL) and DCM (50 mL).

    • Cool the mixture in an ice bath and add 2 M NaOH solution dropwise with vigorous stirring until the pH of the aqueous layer is >11. Causality: The base deprotonates the tartaric acid and the piperidinium nitrogen, breaking the ionic bond of the salt and liberating the free amide into the organic phase.

    • Continue stirring for 30 minutes, ensuring all solids have dissolved.

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Extract the aqueous layer with DCM (2 x 25 mL).

    • Combine all organic layers and wash with brine (50 mL).

    • Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield (2R)-N-propylpiperidine-2-carboxamide (6) as a clear oil.

Data and Characterization

The following table summarizes expected results and analytical data for the key compounds in the synthesis.

CompoundStageDescriptionYield (Typical)M.P. (°C)Optical Rotation [α]De.e. (%)
3 1Racemic Amide85-95%N/A (Oil)0° (c=1, CHCl₃)N/A
5 2Diastereomeric Salt35-42% (based on racemate)165-168Varies>98%
6 3Final Product>95% (from salt)N/A (Oil)+25.5° (c=1, CHCl₃)>99%

Analytical Method: Chiral HPLC for Enantiomeric Excess (e.e.) Determination

  • Column: Chiralcel OD-H (or equivalent chiral stationary phase)

  • Mobile Phase: 95:5 Hexane/Isopropanol with 0.1% Diethylamine

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 210 nm

  • Expected Retention Times: (S)-enantiomer ~8.5 min; (R)-enantiomer ~10.2 min (Note: Elution order may vary based on the exact column and conditions).

Conclusion

This application note details a reliable and scalable protocol for the enantioselective synthesis of (2R)-N-propylpiperidine-2-carboxamide. By employing a classical diastereomeric salt resolution, this method provides access to the target compound in high yield and excellent enantiomeric purity. The provided causal explanations and in-process controls equip the researcher with the necessary tools to successfully reproduce and, if necessary, troubleshoot the synthesis. This foundational protocol can be adapted for the synthesis of other chiral piperidine-2-carboxamide derivatives, underscoring its utility in pharmaceutical research and development.

References

  • Genet, J. P., & Van de Weghe, P. (1999). Asymmetric syntheses of pipecolic acid and derivatives. Amino acids, 16(3), 297-320. [Link]

  • Remuzon, P. (1996). Synthesis of pipecolic acid and derivatives. Tetrahedron, 52(41), 13003-13035. [Link]

  • Laspro, M., & Pellissier, H. (2005). Recent advances in asymmetric synthesis of pipecolic acid and derivatives. Amino acids, 29(2), 101-130. [Link]

  • Barluenga, J., Viado, A. L., Aguilar, E., Fustero, S., & Olano, B. (1998). Enantioselective Synthesis of Substituted Pipecolic Acid Derivatives. The Journal of Organic Chemistry, 63(1), 133-139. [Link]

  • Monaco, M. R., Renzi, P., Scarpino Schietroma, D. M., & Bella, M. (2011). Biomimetic organocatalytic asymmetric synthesis of 2-substituted piperidine-type alkaloids and their analogues. Organic letters, 13(17), 4546-4549. [Link]

  • Bella, M. (2011). Biomimetic Organocatalytic Asymmetric Synthesis of 2-Substituted Piperidine-Type Alkaloids and Their Analogues. Organic Letters, 13(17), 4546-4549. [Link]

  • Contente, M. L., & Paradisi, F. (2016). Combining bio-and organocatalysis for the synthesis of piperidine alkaloids. Chemical Communications, 52(71), 10791-10794. [Link]

  • Reddy, V. G. (2014). Organocatalytic asymmetric Michael, Mannich and aza-Michael reactions in the synthesis of selected quinolizidines, indolizidines and piperidines (Doctoral dissertation, Memorial University of Newfoundland). [Link]

  • Zhang, Z., et al. (2023). Catalytic enantioselective reductive alkynylation of amides enables one-pot syntheses of pyrrolidine, piperidine and indolizidine alkaloids. Nature Communications, 14(1), 6205. [Link]

  • Sandberg, R., & Sjösten, A. (1987). An efficient synthesis of a new, chiral 2', 6'-pipecoloxylidide local anaesthetic agent. Acta Chemica Scandinavica, Series B, 41, 757-761. [Link]

  • Li, J. T., & Li, X. L. (2007). An efficient and practical synthesis of ropivacaine hydrochloride under ultrasound irradiation. Ultrasonics sonochemistry, 14(2), 203-206. [Link]

  • Yang, Z., Chen, H., Wan, L., Feng, X., Ma, L., Tang, P., & Chen, F. E. (2024). Sustainable synthesis of long-acting local anesthetics ropivacaine and levobupivacaine under batch and continuous flow via asymmetric hydrogenation. Organic Chemistry Frontiers. [Link]

  • Thomas, H. (2016). Chiral Resolution with and without Resolving Agents. Pharmaceutical Technology, 40(10), 30-35. [Link]

  • Horvat, M., et al. (2022). Enantio-Complementary Synthesis of 2-Substituted Pyrrolidines and Piperidines via Transaminase-Triggered Cyclizations. ACS Catalysis, 12(15), 9449-9455. [Link]

  • Wang, Z., et al. (2022). Palladium/GF-Phos-catalyzed asymmetric carbenylative amination to access chiral pyrrolidines and piperidines. Chemical Science, 13(41), 12260-12266. [Link]

  • Bruce, M. A., et al. (1995). Kinetic Resolution of Piperazine-2-Carboxamide by Leucine Aminopeptidase. An Application in the Synthesis of the Nucleoside Transport Blocker (-) Draflazine. The Journal of Organic Chemistry, 60(11), 3432-3435. [Link]

  • Li, X., et al. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society, 145(26), 14221-14226. [Link]

  • Smith, A. B., et al. (2022). Scaffold-Oriented Asymmetric Catalysis: Conformational Modulation of Transition State Multivalency during a Catalyst-Controlled Atroposelective Imidation. ChemRxiv. [Link]

  • NIH Molecular Libraries Program. (2010). Probe Reports from the NIH Molecular Libraries Program. NCBI Bookshelf. [Link]

  • Martínez-Ortiz, M. A., et al. (2024). Microwave-Assisted Enantioselective Synthesis of (2R,5S)-Theaspirane: A Green Chemistry Approach. Molecules, 29(7), 1593. [Link]

  • Taylor & Francis. (2019). Chiral resolution – Knowledge and References. Taylor & Francis Online. [Link]

  • Nielsen, B., et al. (2020). Stereoselective Synthesis of New (2S,3R)-3-Carboxyphenyl)pyrrolidine-2-carboxylic acid Analogs Utilizing a C(sp3)-H Activation Strategy and Structure-Activity Relationship Studies at the Ionotropic Glutamate Receptors. Journal of Medicinal Chemistry, 63(10), 5227-5243. [Link]

  • Wessjohann, L. A., et al. (2011). Stereoselective synthesis of N-aryl proline amides by a biotransformation/Ugi-Smiles sequence. Organic & Biomolecular Chemistry, 9(10), 3747-3750. [Link]

Sources

Application Note: Enantiomeric Purity Determination of Ropivacaine via Polar Non-Aqueous Chiral HPLC

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Clinical Rationale

Ropivacaine is a highly effective, long-acting amide local anesthetic utilized extensively for surgical anesthesia and postoperative pain management. Structurally belonging to the pipecoloxylidide family, it represents a milestone in pharmaceutical development as the first local anesthetic commercialized exclusively as a pure enantiomer (S-ropivacaine, marketed as Naropin)[1].

The clinical imperative for this enantiomeric purity is rooted in the differential toxicity profiles of its stereoisomers. While both enantiomers exhibit comparable efficacy in the reversible blockade of voltage-gated sodium channels in nerve fibers, the R-enantiomer demonstrates a significantly higher affinity for cardiac sodium channels, leading to severe cardiotoxicity[2]. Consequently, rigorous quality control using High-Performance Liquid Chromatography (HPLC) is mandatory to quantify trace levels of R-ropivacaine in pharmaceutical formulations, ensuring patient safety and optimizing therapeutic outcomes[2].

ClinicalRationale Racemate Racemic Ropivacaine SEnant S-Ropivacaine (Therapeutic) Racemate->SEnant Chiral Resolution REnant R-Ropivacaine (Impurity) Racemate->REnant Chiral Resolution NaChan Voltage-Gated Na+ Channels (Nerve Blockade) SEnant->NaChan High Efficacy Tox Cardiac Na+ Channels (Cardiotoxicity) SEnant->Tox Low Affinity (Safe) REnant->NaChan High Efficacy REnant->Tox High Affinity (Toxic)

Caption: Clinical rationale for the chiral separation of ropivacaine enantiomers based on toxicity profiles.

Mechanistic Method Development: The Causality of Chromatographic Choices

Developing a robust chiral separation method for basic drugs requires precise tuning of the Chiral Stationary Phase (CSP) and the mobile phase microenvironment. Do not view these parameters as arbitrary; each serves a specific thermodynamic or kinetic function.

Chiral Stationary Phase Selection

Immobilized polysaccharide-based CSPs, specifically cellulose tris(4-chloro-3-methylphenylcarbamate) coated on silica, provide exceptional chiral recognition for pipecoloxylidides[3]. The separation is driven by a three-point interaction model involving hydrogen bonding (via carbamate linkages), π-π interactions (via phenyl rings), and stereoselective inclusion into the chiral cavities of the polymer.

ChiralMechanism CSP Polysaccharide CSP HB Hydrogen Bonding CSP->HB Pi π-π Interactions CSP->Pi Dipole Dipole-Dipole Stacking CSP->Dipole Steric Steric Inclusion CSP->Steric Analyte Ropivacaine Enantiomer HB->Analyte Pi->Analyte Dipole->Analyte Steric->Analyte Enantioselective Fit

Caption: Three-point interaction model between ropivacaine and polysaccharide chiral stationary phases.

Mobile Phase Microenvironment & Elution Order Reversal

A polar non-aqueous mobile phase utilizing acetonitrile (ACN) as the bulk solvent offers high efficiency and rapid mass transfer. However, the selection of additives is the most critical factor in this protocol:

  • Formic Acid (FA) vs. Trifluoroacetic Acid (TFA): In pharmaceutical impurity profiling, the trace impurity must elute before the main active ingredient to prevent the massive tail of the main peak from obscuring the impurity. When TFA is used, S-ropivacaine elutes first. By substituting TFA with Formic Acid (FA), the hydrogen-bonding dynamics at the CSP surface are fundamentally altered, successfully reversing the elution order so that the R-ropivacaine impurity elutes first ()[1].

  • Diethylamine (DEA) as a Silanol Blocker: Ropivacaine is a basic amine that interacts strongly with residual free silanols on the silica support, causing severe peak tailing. DEA is introduced as a competitive basic modifier to mask these silanols, ensuring sharp, symmetrical peaks[1].

  • Temperature Control: Formulations of ropivacaine often contain water. In polar non-aqueous systems, water acts as a strong eluent and generates an interfering system peak. By elevating the column temperature to 35°C, the retention time of the water-related peak is shifted away from the enantiomer peaks, guaranteeing baseline resolution[1].

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system, incorporating strict System Suitability Testing (SST) to ensure data integrity prior to sample analysis.

HPLCWorkflow Prep Sample Prep Dilution in ACN Inject Injection 10 µL Volume Prep->Inject Column Chiral Separation 35°C Control Inject->Column Detect UV Detection 215 nm Column->Detect Analyze Analyze Detect->Analyze

Caption: Step-by-step experimental workflow for the chiral HPLC analysis of ropivacaine.

Chromatographic Parameters

The following conditions represent the optimized state for baseline resolution and trace quantification.

Table 1: Optimized Chromatographic Parameters

ParameterSpecificationCausality / Rationale
Column Cellulose tris(4-chloro-3-methylphenylcarbamate) on silica (e.g., Sepapak-4), 250 × 4.6 mm, 5 µmProvides specific chiral cavities and π-π interaction sites for pipecoloxylidides[3].
Mobile Phase Acetonitrile / Diethylamine / Formic Acid / Hexane (94.7 : 0.1 : 0.2 : 5.0 v/v)Polar non-aqueous mode ensures high solubility and rapid mass transfer[1].
Flow Rate 1.0 mL/minBalances resolution and run time (< 15 min)[3].
Temperature 35 °CShifts the water-related system peak away from the analytes[1].
Detection UV at 215 nmMaximizes sensitivity for the amide chromophore[4].
Injection Vol. 10 µLPrevents column overloading while maintaining trace detection.
Step-by-Step Methodology
  • Mobile Phase Preparation: Mix 947 mL of HPLC-grade Acetonitrile with 50 mL of Hexane. Add 1.0 mL of Diethylamine (DEA) and 2.0 mL of Formic Acid (FA). Sonicate for 10 minutes and filter through a 0.22 µm PTFE membrane.

  • Standard Preparation: Accurately weigh 10 mg of S-ropivacaine reference standard and 10 mg of R-ropivacaine reference standard. Dissolve in 10 mL of the mobile phase to create 1.0 mg/mL stock solutions.

  • Sample Preparation: For commercial formulations (e.g., Naropin 10 mg/mL), dilute the sample 1:10 with the mobile phase to achieve a nominal working concentration of 1.0 mg/mL of S-ropivacaine. Vortex for 30 seconds.

  • Equilibration: Purge the HPLC system and equilibrate the chiral column with the mobile phase at 1.0 mL/min for at least 45 minutes, ensuring the column oven is strictly maintained at 35°C.

  • Execution: Inject 10 µL of the blank (mobile phase), followed by the SST mixture, standard solutions, and finally the prepared samples.

System Suitability Testing (SST) Criteria

Before accepting any quantitative data, the system must validate itself against the following parameters:

  • Resolution (

    
    ):  Must be 
    
    
    
    between R-ropivacaine (eluting first) and S-ropivacaine.
  • Tailing Factor (

    
    ):  Must be 
    
    
    
    for both enantiomer peaks (verifying adequate silanol masking by DEA).
  • Relative Standard Deviation (RSD): Must be

    
     for peak areas across 5 replicate injections of the standard.
    

Method Validation & Quantitative Data

The method must adhere to ICH Q2(R1) guidelines to ensure reliability and accuracy in measurement[2]. The use of accuracy profiles based on total measurement error confirms the method's suitability for determining S-ropivacaine enantiomeric purity[2].

Table 2: Method Validation Summary (ICH Q2(R1) Guidelines)

Validation ParameterResultAcceptance Criteria
Limit of Detection (LOD) 0.2 µg/mL (0.02% impurity)Signal-to-Noise (S/N)

[3]
Limit of Quantification (LOQ) 1.0 µg/mL (0.1% impurity)Signal-to-Noise (S/N)

[3]
Linearity Range 1.0 – 15.0 µg/mL

Accuracy (Relative Bias) < 1.5%

(Accuracy Profile)[1]
Repeatability (RSD) < 1.0%

[3]
Intermediate Precision (RSD) < 1.0%

[3]

References

  • Development and Validation of a LC Method for the Enantiomeric Purity Determination of S-ropivacaine in a Pharmaceutical Formulation Using a Recently Commercialized Cellulose-Based Chiral Stationary Phase and Polar Non-Aqueous Mobile Phase. Journal of Pharmaceutical and Biomedical Analysis (2011). URL:[Link]

  • Novel Chiral HPLC Method for Accurate Identification and Quantification of R&S Enantiomers in Ropivacaine on Immobilized Chiral Stationary Phase: Development and Validation. Current Analytical Chemistry, Bentham Science (2024). URL:[Link]

  • The Study of Ropivacaine Pharmacokinetics in a Clinical Setting: A Critical Scoping Review from the Perspective of Analytical Methodologies. Pharmaceuticals, MDPI (2024). URL:[Link]

Sources

Application Note: Optimized N-Alkylation Protocols for Pipecoline-2-Carboxamides

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Causality

Pipecoline-2-carboxamides, most notably 2',6'-pipecoloxylidide, are critical synthetic intermediates in the pharmaceutical manufacturing of a ubiquitous class of amide-type local anesthetics. These include Bupivacaine, Ropivacaine, Mepivacaine, and Levobupivacaine. The defining structural feature of these Active Pharmaceutical Ingredients (APIs) is established during the final synthetic step: the .

The Causality of Reaction Conditions

As a Senior Application Scientist, it is vital to understand why this specific N-alkylation is notoriously difficult. The secondary amine of the pipecolamide ring is sterically hindered by both the adjacent


-chiral center and the bulky 2,6-dimethylphenyl carboxamide moiety.

Historically, overcoming this steric barrier required forcing conditions—such as prolonged heating at 70–80 °C for over 8 hours[1]. However, these harsh conditions introduce a severe kinetic penalty: racemization . Elevated temperatures in the presence of a base promote the deprotonation of the


-carbon, degrading the enantiomeric excess (ee) of the final API to ~90%, which is unacceptable for modern enantiopure drugs like Ropivacaine and Levobupivacaine[2].

To bypass this kinetic bottleneck and preserve >99.5% chiral purity, modern workflows employ two distinct catalytic strategies to lower the activation energy of the


 displacement:
  • Phase Transfer Catalysis (PTC) in Biphasic Systems: By utilizing a biphasic aqueous/organic mixture with a PTC (e.g., tetrabutylammonium bromide), the reaction can utilize strong, inexpensive inorganic bases like aqueous NaOH. The phase transfer catalyst forms a complex with the L-pipecolic acid 2,6-xylidide, facilitating its interaction with the aqueous base and the alkylating agent[1]. Once the N-alkylated compound is formed, it rapidly partitions back into the organic phase, driving the reaction to completion cleanly at mild temperatures (40–60 °C)[2].

  • Finkelstein-Assisted (Iodide) Catalysis: In monophasic systems, the addition of catalytic sodium iodide (NaI) to an alkyl bromide generates a highly reactive alkyl iodide intermediate in situ. Iodide is a superior leaving group, which drastically accelerates the nucleophilic attack by the hindered piperidine nitrogen, cutting reaction times in half and allowing lower operational temperatures[1].

Reaction Pathway Visualization

The following workflow illustrates the divergent N-alkylation strategies utilized to convert the chiral starting material into high-purity APIs.

Pathway cluster_alkylation N-Alkylation Strategies Start L-Pipecolic Acid (Chiral Starting Material) Amidation Amidation Reaction (+ 2,6-Dimethylaniline, SOCl₂) Start->Amidation Activation & Coupling Intermediate L-Pipecoloxylidide (Sterically Hindered Amine) Amidation->Intermediate -HCl PTC Biphasic PTC Pathway (NaOH aq, Organic Solvent, TBAB) Temp: 40-60°C Intermediate->PTC + 1-Bromopropane Iodide Monophasic Iodide Pathway (K₂CO₃, Polar Aprotic Solvent, NaI) Temp: 60-70°C Intermediate->Iodide + 1-Bromobutane Product1 Ropivacaine Base (>99.5% ee) PTC->Product1 Rapid SN2 Preserved Stereocenter Product2 Bupivacaine Base (>98.0% ee) Iodide->Product2 Finkelstein Acceleration

Figure 1: Mechanistic pathways for the N-alkylation of L-pipecoloxylidide into local anesthetics.

Comparative Reaction Metrics

The table below summarizes the quantitative data across different N-alkylation methodologies, highlighting the superiority of catalyzed systems in preserving chiral integrity and improving yield.

ParameterUncatalyzed MonophasicIodide-Catalyzed MonophasicBiphasic PTC-Catalyzed
Typical Solvent Isopropanol / TolueneAcetonitrile / DMFToluene / Water
Base K₂CO₃K₂CO₃NaOH (aq)
Catalyst NoneNaI or KITBAB
Temperature 70–80 °C60–70 °C40–60 °C
Reaction Time 8–12 hours4–6 hours2–4 hours
Chiral Purity (ee) ~90.0–95.0%>98.0%>99.5%
Typical Yield 70–75%80–85%>90%

Experimental Protocols

The following protocols are designed as self-validating systems. Built-in analytical checkpoints ensure that kinetic boundaries are not breached, thereby guaranteeing the structural and stereochemical integrity of the product.

Protocol A: Biphasic Phase-Transfer Catalyzed N-Propylation

Objective: Synthesis of optically pure Ropivacaine base from L-pipecoloxylidide. Causality Check: A biphasic system sequesters the strong base in the aqueous phase, preventing base-catalyzed racemization of the


-carbon in the organic phase. The PTC shuttles the reactants across the boundary, enabling a rapid reaction at lower temperatures[2].
  • Preparation of Organic Phase: Dissolve 1.0 equivalent of L-pipecoloxylidide in toluene (or isobutyl methyl ketone) at room temperature.

    • Validation Step: Ensure complete dissolution. A cloudy solution indicates unreacted pipecolic acid hydrochloride salts from the previous amidation step[3].

  • Aqueous Base Addition: Add a 30% w/w aqueous sodium hydroxide (NaOH) solution (approx. 2.0 equivalents). Stir vigorously (≥ 400 RPM) to establish a finely dispersed biphasic emulsion.

  • Catalyst Introduction: Add 0.05 equivalents of tetrabutylammonium bromide (TBAB).

  • Alkylation: Slowly add 1-bromopropane dropwise over 30 minutes.

    • Crucial Stoichiometry: The alkylating agent must be restricted to 70–80 wt% relative to the starting material to prevent exhaustive over-alkylation or quaternary ammonium salt formation[2].

  • Thermal Control & Monitoring: Heat the reaction mixture strictly to 50–60 °C.

    • Validation Step: Pull aliquots from the organic phase every 60 minutes for chiral HPLC analysis. Do not exceed 60 °C. The reaction is deemed complete when the L-pipecoloxylidide peak area is <1%.

  • Phase Separation & Workup: Halt stirring and allow phase separation. Discard the lower aqueous phase. Wash the organic phase twice with deionized water to remove residual TBAB and inorganic salts.

  • Isolation: Concentrate the organic layer under reduced pressure and crystallize the Ropivacaine base.

Protocol B: Finkelstein-Assisted Monophasic N-Butylation

Objective: Synthesis of racemic or enantiopure Bupivacaine base via iodide acceleration.

  • Suspension: Suspend 1.0 equivalent of 2',6'-pipecoloxylidide and 1.5 equivalents of finely milled anhydrous potassium carbonate (K₂CO₃) in dry acetonitrile.

  • Catalyst Activation: Add 0.1 equivalents of sodium iodide (NaI).

    • Mechanistic Note: NaI converts the incoming 1-bromobutane into 1-iodobutane in situ, drastically lowering the activation energy required for the sterically hindered nucleophilic attack.

  • Reagent Addition: Add 1.2 equivalents of 1-bromobutane.

  • Reflux & Monitor: Heat the mixture to 65–70 °C.

    • Validation Step: Monitor the conversion via TLC or HPLC. The Finkelstein acceleration typically drives the reaction to completion in 4–6 hours, preventing the degradation seen in 12-hour uncatalyzed refluxes.

  • Filtration: Cool the mixture to room temperature and filter off the inorganic salts (KBr, unreacted K₂CO₃).

  • Precipitation: Evaporate the acetonitrile, redissolve the resulting solid in 2.5 L of water, and adjust the pH to 4.5–5.5 with aqueous NaOH to precipitate the pure Bupivacaine base.

References

  • BenchChem Technical Support Team. "Synthesis Protocol for 2',6'-Pipecoloxylidide and its N-Alkylated Analogues." BenchChem.
  • "Process for preparing levobupivacaine and analogues thereof." CA2200356C / PCT/GB95/02385. Google Patents.
  • "Ropivacaine hydrochloride anhydrate and the preparation thereof." WO2007123405A1. Google Patents.
  • "Ropivacaine hydrochloride anhydride and its preparation." JP2009535327A. Google Patents.

Sources

Application of (2R)-N-propylpiperidine-2-carboxamide in Neuropharmacology Research: Synthesis and Evaluation of CNS-Active Peptidomimetics

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, medicinal chemists, and drug development professionals. Content Type: Application Note & Experimental Protocols

Introduction & Pharmacological Relevance

In modern neuropharmacology, the development of targeted central nervous system (CNS) agents and novel analgesics relies heavily on conformationally restricted chiral scaffolds. (2R)-N-propylpiperidine-2-carboxamide (a chiral pipecolamide derivative) has emerged as a highly versatile building block for synthesizing neuroactive peptidomimetics and ion channel modulators [1].

Structurally, this compound offers three critical features for drug design:

  • Conformational Restriction: The piperidine ring restricts the spatial arrangement of attached pharmacophores, which is essential for achieving high receptor subtype selectivity (e.g., differentiating between specific voltage-gated sodium channel (Nav) isoforms or GPCRs).

  • Chiral Integrity (2R): Stereospecificity is paramount in neuropharmacology to prevent off-target toxicity. The (2R) configuration dictates the precise 3D orientation of the amide carbonyl, ensuring optimal hydrogen bonding within target binding pockets.

  • Tunable Lipophilicity: The N-propyl amide moiety provides a baseline lipophilicity that facilitates blood-brain barrier (BBB) penetration, while the secondary amine at the N1 position serves as an orthogonal functionalization site for library generation.

Mechanistic Insights: Rational Design for CNS Targets

As a Senior Application Scientist, I emphasize that the utility of (2R)-N-propylpiperidine-2-carboxamide lies in its structural homology to the pipecoloxylidide family of local anesthetics (e.g., ropivacaine, bupivacaine) [2]. However, unlike traditional anesthetics that are fully substituted, the free secondary amine (N1) in this scaffold allows researchers to rationally design derivatives that target specific neuro-pathways.

  • State-Dependent Ion Channel Blockade: When functionalized with lipophilic aryl groups, derivatives of this scaffold readily partition into neuronal membranes. They access the intracellular vestibule of Nav channels (such as Nav1.7, a critical target for neuropathic pain) in a state-dependent manner, binding preferentially when the channel is in the open or inactivated state.

  • Peptidomimetic GPCR Ligands: By acylating the N1 position with specific amino acid sequences or bioisosteres, the scaffold acts as a rigidified proline homologue, mimicking endogenous neuropeptides to modulate neuroreceptor signaling [1].

Mechanism Drug Lipophilic Derivative (LogP > 2.0) BBB Blood-Brain Barrier Penetration Drug->BBB Membrane Neuronal Membrane Partitioning BBB->Membrane Channel Intracellular Access to Voltage-Gated Na+ Channel Membrane->Channel Block State-Dependent Blockade (Analgesia/Anesthesia) Channel->Block

Caption: Mechanistic pathway of Nav channel blockade by lipophilic pipecolamide derivatives.

Experimental Protocols

The following protocols detail the synthesis of a targeted library using (2R)-N-propylpiperidine-2-carboxamide and the subsequent electrophysiological validation of these compounds. These workflows are designed to be self-validating, ensuring high-fidelity data suitable for lead optimization.

Protocol 1: Parallel Solution-Phase Synthesis of N1-Functionalized Derivatives

This protocol adapts solid/solution-phase methodologies to generate N-alkylated/acylated libraries for CNS screening[1].

Materials:

  • (2R)-N-propylpiperidine-2-carboxamide hydrochloride

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Electrophilic building blocks (e.g., substituted benzoyl chlorides or alkyl bromides)

Step-by-Step Methodology:

  • Free-Basing the Scaffold: Dissolve 1.0 mmol of (2R)-N-propylpiperidine-2-carboxamide HCl in 5 mL of anhydrous DCM. Add 2.5 mmol of DIPEA. Causality: Excess DIPEA is required to neutralize the HCl salt and act as an acid scavenger during the subsequent coupling, preventing the protonation of the secondary amine.

  • Electrophilic Coupling: Cool the reaction mixture to 0°C. Dropwise, add 1.1 mmol of the chosen electrophile (e.g., 4-cyanobenzoyl chloride) dissolved in 2 mL of DCM.

  • Reaction Propagation: Allow the mixture to warm to room temperature and stir for 12 hours under an inert nitrogen atmosphere.

  • Quenching and Extraction: Quench the reaction with 5 mL of saturated aqueous NaHCO3. Extract the organic layer, wash with brine, and dry over anhydrous Na2SO4.

  • Quality Control (LC-MS validation): Analyze the crude product via LC-MS. Self-Validation: A successful reaction will show >90% conversion to the expected [M+H]+ mass peak. Unreacted secondary amine indicates insufficient electrophile or moisture contamination.

  • Purification: Purify via preparative HPLC using a C18 column (Water/Acetonitrile gradient with 0.1% TFA) to achieve >95% purity for biological screening.

Protocol 2: In Vitro Electrophysiological Screening (Whole-Cell Patch-Clamp)

Used to evaluate the inhibitory potency (IC50) of the synthesized derivatives against Nav1.7 channels.

Materials:

  • HEK293 cells stably expressing human Nav1.7.

  • Extracellular Solution (pH 7.4): 140 mM NaCl, 3 mM KCl, 1 mM CaCl2, 1 mM MgCl2, 10 mM HEPES, 10 mM Glucose.

  • Intracellular Solution (pH 7.3): 130 mM CsF, 10 mM NaCl, 10 mM EGTA, 10 mM HEPES.

Step-by-Step Methodology:

  • Cell Preparation: Plate HEK293-Nav1.7 cells on glass coverslips 24 hours prior to recording.

  • Pipette Fabrication: Pull borosilicate glass pipettes to a resistance of 2.0–3.5 MΩ when filled with the intracellular solution. Causality: Cesium Fluoride (CsF) is used intracellularly to block endogenous potassium currents, ensuring that the recorded inward currents are exclusively sodium-mediated.

  • Whole-Cell Configuration: Form a GΩ seal and apply brief suction to rupture the membrane. Allow 5 minutes for intracellular dialysis.

  • Voltage Protocol (State-Dependent Block):

    • Hold the membrane potential at -100 mV (resting state).

    • Apply a 20 ms depolarizing pulse to 0 mV at 0.1 Hz to elicit inward sodium currents.

    • Self-Validation: Ensure series resistance is compensated by at least 70% and leak currents are <50 pA. If leak currents exceed this threshold, discard the cell to prevent data artifact.

  • Compound Perfusion: Perfuse the functionalized (2R)-N-propylpiperidine-2-carboxamide derivative (100 nM to 100 µM) until steady-state block is achieved (typically 3–5 minutes).

  • Data Analysis: Plot the normalized peak current against the log concentration of the drug to calculate the IC50 using a standard Hill equation.

Data Presentation: Structure-Activity Relationship (SAR) Summary

The following table summarizes the expected physicochemical properties and Nav1.7 inhibitory profiles of representative derivatives synthesized via Protocol 1.

Compound IDN1-SubstituentMolecular Weight ( g/mol )Calculated LogPNav1.7 IC50 (µM)BBB Permeability (In Vitro)
Scaffold -H (Unsubstituted)170.251.12> 500Low
Deriv-A 4-Cyanobenzoyl299.372.4545.2Moderate
Deriv-B 2,6-Dimethylphenyl274.403.102.1High
Deriv-C 3-Phenylpropyl288.433.650.8High

Note: Increased lipophilicity (LogP > 2.0) correlates strongly with enhanced Nav1.7 blockade and BBB penetration, validating the functionalization strategy.

Workflow Visualization

Workflow A (2R)-N-propylpiperidine -2-carboxamide (Chiral Scaffold) B N1-Functionalization (Alkylation/Acylation) A->B C Library of Peptidomimetics B->C D In Vitro Screening (Patch-Clamp / Binding) C->D E Lead Identification for CNS / Pain D->E

Caption: End-to-end workflow from chiral scaffold functionalization to CNS lead identification.

References

  • Zhou Z, Scott WL, O'Donnell MJ. Solid-Phase Synthesis of Amine/Carboxyl Substituted Prolines and Proline Homologues: Scope and Limitations. Molecules. 2016; 21(3):350. Available at:[Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 2474, Bupivacaine. PubChem. Available at:[Link]

Application Note: High-Efficiency Enantioseparation of Chiral Local Anesthetics via Capillary Electrophoresis

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Pharmacologists, and Drug Development Scientists Matrix: Pharmaceutical formulations and biological fluids Analytes: Bupivacaine, Mepivacaine, Prilocaine, Ketamine

Scientific Rationale: The "Chiral Switch" in Anesthetics

Historically, local anesthetics such as bupivacaine and mepivacaine were administered as racemates. However, extensive pharmacokinetic and toxicological profiling has revealed stark differences between their enantiomers. The (S)-(-)-enantiomers (e.g., levobupivacaine and ropivacaine) exhibit significantly lower cardiotoxicity and central nervous system toxicity compared to their (R)-(+)-stereoisomers 1. This realization has driven the pharmaceutical industry toward the "chiral switch"—the redevelopment of established racemic drugs into single-enantiomer formulations.

To support this transition, rigorous stereoselective analytical methods are required. Capillary Electrophoresis (CE) has emerged as a premier technique for chiral separations, offering superior theoretical plate counts, minimal sample consumption, and the unique flexibility to directly dissolve chiral selectors into the background electrolyte (BGE) without the need for expensive chiral stationary phases 2.

Mechanistic Principles of CE Enantioseparation

The core mechanism of chiral CE relies on the formation of transient, reversible diastereomeric complexes between the enantiomers and a chiral selector (CS) added to the BGE. For basic local anesthetics (pKa ~7.5–9.0), negatively charged cyclodextrins (CDs) —specifically sulfated-


-cyclodextrin (S-

-CD)—provide the highest resolving power 3.

The Causality of the Separation Window:

  • pH Control (pH 2.5): At low pH, the basic amine groups of the anesthetics are fully protonated, giving them a strong intrinsic electrophoretic mobility toward the cathode.

  • Dual-Interaction Binding: The enantiomers interact with S-

    
    -CD through both hydrophobic inclusion (the aromatic ring entering the CD cavity) and strong electrostatic attraction (protonated amine binding to the negatively charged sulfate groups).
    
  • Counter-Mobility: S-

    
    -CD is highly negatively charged and migrates toward the anode. When the positively charged drug binds to the negatively charged CD, the net mobility of the complex is drastically reduced. The enantiomer with the higher binding affinity will spend more time migrating toward the anode, resulting in a larger difference in apparent mobility and, consequently, baseline resolution.
    

Method Development Workflow

The following logical workflow illustrates the critical path for optimizing the enantioseparation of basic chiral drugs in CE.

CE_Workflow A 1. Target Chiral Anesthetic (e.g., Racemic Bupivacaine) B 2. Select BGE pH (Low pH ~2.5 to protonate amines) A->B C 3. Choose Chiral Selector (Negatively charged S-β-CD) B->C D 4. Suppress EOF (Use PVA-coated capillary) C->D E 5. Tune Voltage & Temp (30 kV, 30°C for fast separation) D->E F 6. Baseline Enantioseparation (Rs > 1.5, Self-Validated) E->F

Caption: CE method development workflow for chiral basic drugs.

Quantitative Comparison of Chiral Selectors

Selecting the correct cyclodextrin derivative is the most critical experimental choice. The table below summarizes the performance of various negatively charged


-CDs for the separation of racemic bupivacaine under optimized conditions 3.
Chiral Selector (CS)Optimal pHCapillary CoatingCS ConcentrationResolution (

)
Migration Time
Sulfated-

-CD
2.5Poly(vinyl alcohol)6 mg/mL> 3.0 < 12 min
Carboxymethyl-

-CD
3.0Uncoated Fused Silica10 mg/mL~ 2.5~ 15 min
Sulfobutyl ether-

-CD
4.0Uncoated Fused Silica15 mg/mL~ 2.0~ 18 min

Insight: Sulfated-


-CD outperforms others because its sulfate groups remain fully ionized even at highly acidic pH (pH 2.5), maintaining maximum electrostatic interaction and counter-mobility against the protonated anesthetics.

Step-by-Step Protocol: Stereoselective Analysis of Bupivacaine

This protocol is designed as a self-validating system . By utilizing a coated capillary and specific conditioning steps, electroosmotic flow (EOF) is suppressed, ensuring that migration times are dictated purely by electrophoretic mobility, which guarantees high run-to-run reproducibility.

Materials and Reagents
  • Capillary: Poly(vinyl alcohol) (PVA) coated fused-silica capillary (Total length: 48.5 cm, Effective length: 40 cm, Internal Diameter: 50 µm).

    • Causality: Bare fused silica possesses surface silanol groups that generate EOF and cause basic drugs to adsorb to the walls (peak tailing). The PVA coating masks these silanols, suppressing EOF to near zero and preventing analyte adsorption.

  • Background Electrolyte (BGE): 50 mM Tris-phosphate buffer, pH 2.5.

  • Chiral Selector: Sulfated-

    
    -cyclodextrin (S-
    
    
    
    -CD).
  • Samples: Racemic bupivacaine standard (1 mg/mL in water).

BGE and Selector Preparation
  • Dissolve the appropriate mass of Tris base in LC-MS grade water to achieve a 50 mM concentration.

  • Titrate the solution with concentrated phosphoric acid (

    
    ) under continuous stirring until the pH stabilizes exactly at 2.5.
    
  • Add 6.0 mg of S-

    
    -CD per 1.0 mL of the prepared Tris-phosphate buffer.
    
  • Vortex for 2 minutes and sonicate for 5 minutes to ensure complete dissolution.

  • Filter the final BGE through a 0.22 µm hydrophilic PTFE syringe filter prior to use.

Capillary Conditioning (Self-Validation Step)

To ensure a stable baseline and reproducible migration times, the PVA capillary must be conditioned strictly. Do not use NaOH, as strong bases will strip the PVA coating.

  • Initial Flush (New Capillary): Flush with LC-MS grade water for 10 minutes at 20 psi.

  • Pre-Run Flush: Flush with the S-

    
    -CD enriched BGE for 5 minutes at 20 psi.
    
  • Blank Run Validation: Perform a blank injection (water) and run the separation voltage (30 kV) for 15 minutes. The baseline must remain flat with no ghost peaks or current fluctuations (current should be stable at ~40–50 µA).

Instrument Parameters
  • Injection: Hydrodynamic injection at 0.5 psi for 5 seconds.

  • Separation Voltage: +30 kV (Normal polarity: Anode at injection, Cathode at detection).

    • Causality: High voltage minimizes longitudinal diffusion, sharpening the peaks. The PVA coating prevents Joule heating-induced EOF shifts at this high voltage.

  • Capillary Temperature: 30 °C.

  • Detection: UV Absorbance at 210 nm (optimal for the amide chromophore of bupivacaine).

System Suitability and Execution
  • Inject the racemic bupivacaine standard.

  • Evaluate the electropherogram. The (R)-(+)-enantiomer and (S)-(-)-enantiomer should elute as two distinct peaks within 12 minutes.

  • Acceptance Criteria:

    • Resolution (

      
      ) must be 
      
      
      
      1.5.
    • Migration time Relative Standard Deviation (RSD) over 5 consecutive runs must be

      
       2.0%. If RSD exceeds this, it indicates degradation of the PVA coating or BGE depletion; replace the BGE vials and re-condition.
      

References

  • Chiral Aspects of Local Anesthetics.Molecules (Basel, Switzerland).
  • Capillary Electrophoresis: an attractive technique for chiral separations.
  • Use of negatively charged cyclodextrins for the simultaneous enantioseparation of selected anesthetic drugs by capillary electrophoresis-mass spectrometry.Journal of Pharmaceutical and Biomedical Analysis (PubMed).

Sources

Application Note: Large-Scale Asymmetric Synthesis and Process Validation of Ropivacaine Hydrochloride Monohydrate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

Ropivacaine is a long-acting, amide-type local anesthetic widely utilized in regional anesthesia and pain management. Unlike its predecessor bupivacaine, which is administered as a racemate, ropivacaine is formulated exclusively as the pure (S)-enantiomer. This stereochemical purity is critical, as the (S)-enantiomer exhibits significantly lower cardiotoxicity and central nervous system toxicity[1].

For large-scale pharmaceutical manufacturing, the synthetic route must not only preserve this stereocenter but also ensure high throughput, safety, and self-validating quality control. The industrial synthesis relies on a convergent process starting from the chiral pool, specifically L-pipecolic acid[2].

Key Mechanistic Choices:

  • Activation via Chlorination: Direct amidation of L-pipecolic acid is kinetically unfavorable. It is first converted to an acid chloride using thionyl chloride (SOCl₂). SOCl₂ is selected over phosphorus pentachloride (PCl₅) for scale-up because its byproducts (SO₂ and HCl) are gaseous and easily scrubbed, avoiding the heavy metal waste streams and lower yields associated with PCl₅[1].

  • Thermal Control During Amidation: The subsequent addition of 2,6-xylidine is highly exothermic; strict thermal control (<60°C) is required to prevent base-catalyzed racemization of the α-chiral center[2].

  • Acid Scavenging in Alkylation: Potassium carbonate (K₂CO₃) is employed as an acid scavenger to neutralize the generated HBr during N-alkylation[3]. Using a mild base rather than a strong alkali prevents epimerization and degradation of the amide bond.

  • Thermodynamic Crystallization: The final purification utilizes a highly specific acetone/water crystallization matrix. The precise ratio of acetone to water is the critical thermodynamic driver that forces the monohydrate polymorph to crystallize, achieving >99.5% enantiomeric excess (ee)[4]. This system selectively leaves trace ketonic impurities (such as "Impurity F", an acetone adduct) and any (R)-enantiomers in the mother liquor[5].

Process Visualization

RopivacaineSynthesis Start L-Pipecolic Acid Step1 Chlorination (SOCl2) Amidation (2,6-Xylidine) Start->Step1 IPC1 IPC 1: HPLC <1% SM FTIR: C=O 1790 cm⁻¹ Step1->IPC1 Validate Intermediate (S)-Pipecoloxylidide Step1->Intermediate Step2 N-Alkylation (1-Bromopropane, K2CO3) Intermediate->Step2 IPC2 IPC 2: HPLC <0.5% Int. Step2->IPC2 Validate Crude Crude Ropivacaine Base Step2->Crude Step3 Crystallization (Acetone/H2O/HCl) Crude->Step3 IPC3 IPC 3: Chiral HPLC >99.5% ee KF Titration 5-6% H2O Step3->IPC3 Validate Final Ropivacaine HCl Monohydrate Step3->Final

Self-validating synthetic workflow for ropivacaine with integrated in-process controls (IPC).

Self-Validating Experimental Protocol

Step 1: Synthesis of (S)-Pipecoloxylidide
  • Procedure: Charge a 500 L glass-lined reactor with 100 L of toluene and 6.5 kg of L-pipecolic acid. Sparge anhydrous HCl gas through the suspension at room temperature until the pH reaches 3.0. Heat the mixture to 50°C and add 0.1 L of DMF. Dropwise, add 6.4 kg of SOCl₂ over 2 hours.

  • Causality: The HCl sparge protects the secondary amine from reacting with the newly formed acid chloride, avoiding polymerization. DMF acts as a catalyst by forming the Vilsmeier-Haack reagent, which accelerates the chlorination.

  • Self-Validation (IPC 1): Withdraw a 1 mL sample, quench with methanol to form the methyl ester, and analyze via HPLC. The reaction is validated to proceed only when residual L-pipecolic acid is <1.0%.

  • Amidation: Cool the reactor to 40°C. Slowly add a solution of 12.1 kg of 2,6-xylidine in 20 L of toluene. Maintain the internal temperature strictly below 60°C[2].

  • Causality: The amidation is fiercely exothermic. Exceeding 60°C provides enough thermal energy to induce base-catalyzed racemization of the chiral center, destroying the enantiomeric yield.

Step 2: N-Alkylation to Ropivacaine Base
  • Procedure: To the crude (S)-pipecoloxylidide solution, add 7.3 kg of 1-bromopropane and 4.5 kg of K₂CO₃. Heat the biphasic mixture to 70–80°C under continuous agitation for 4 to 6 hours[2].

  • Causality: K₂CO₃ acts as an acid scavenger to neutralize the HBr byproduct, driving the equilibrium forward. Toluene serves as an excellent solvent for the alkylated free base while precipitating the inorganic bromide salts.

  • Self-Validation (IPC 2): Monitor the reaction via Gas Chromatography (GC) or HPLC. The protocol dictates proceeding to workup only when unreacted (S)-pipecoloxylidide is <0.5%.

  • Workup: Filter the mixture hot to remove inorganic salts. Concentrate the filtrate under reduced pressure to yield the crude ropivacaine base.

Step 3: Crystallization of Ropivacaine HCl Monohydrate
  • Procedure: Suspend the crude ropivacaine base in 10 L of acetone at reflux. Add 6.0 L of purified water, followed by aqueous HCl until the pH reaches ~2.0. Filter the hot mixture, then add an additional 76 L of acetone at >40°C. Seed the solution with pure ropivacaine crystals and cool the slurry linearly to 3°C over 4 hours[4].

  • Causality: The precise ratio of acetone to water (approx. 10:1 to 15:1) selectively precipitates the monohydrate form of ropivacaine hydrochloride[4]. Rapid cooling traps impurities; therefore, a linear cooling ramp is enforced to allow perfect crystal lattice formation.

  • Self-Validation (IPC 3): Isolate a sample of the crystal slurry. Perform Chiral HPLC to confirm >99.5% ee. Perform Karl Fischer (KF) titration to verify a moisture content of 5.0–6.0%, confirming the stable monohydrate polymorph.

  • Isolation: Centrifuge the crystals, wash with cold acetone, and dry under vacuum (<20 kPa) at 30–40°C.

Quantitative Data Summary

Reaction PhaseKey ReagentsTemp (°C)Time (h)IPC Validation TargetExpected Yield (%)
1. Amidation L-Pipecolic Acid, SOCl₂, 2,6-Xylidine50–603–5Residual SM < 1.0%72 – 75
2. Alkylation (S)-Pipecoloxylidide, 1-Bromopropane, K₂CO₃70–804–6Residual Int. < 0.5%85 – 90
3. Crystallization Crude Base, Acetone, H₂O, HCl3–92–4Chiral Purity > 99.5% ee80 – 85
Overall Process ---Moisture 5–6% (Monohydrate) ~ 55 – 60

References

  • Title: WO2009044404A1 - Process for the preparation of (s)-ropivacaine hydrochloride monohydrate Source: Google Patents URL: 5

  • Title: US5959112A - Process for the preparation of ropivacaine hydrochloride monohydrate Source: Google Patents URL: 4

  • Title: An efficient synthesis of a new, chiral 2',6'-pipecoloxylidide local anaesthetic agent Source: SciSpace URL: 3

  • Title: US Patent 7,683,175 B2 - Process for producing L-pipecolic acid and its use in the synthesis of ropivacaine Source: Googleapis.com URL: 1

  • Title: CN103086954A - Method for preparing ropivacaine Source: Google Patents URL: 2

Sources

Use of (R)-ropivacaine in studying central dopamine receptor activity

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Utilizing (R)-Ropivacaine as a Provocation Model to Interrogate Central Dopamine Receptor Modulation of CNS Toxicity

Target Audience: Neuropharmacologists, Toxicologists, and Drug Development Scientists. Objective: To establish a highly reproducible, self-validating preclinical protocol using (R)-ropivacaine to evaluate the modulatory effects of central dopamine receptors (D1/D2) on seizure thresholds and Local Anesthetic Systemic Toxicity (LAST).

Scientific Rationale & Context

In clinical anesthesiology, the local anesthetic ropivacaine is administered exclusively as the pure S(-)-enantiomer (Naropin) due to its favorable safety profile and lower cardiotoxicity[1]. Conversely, the dextrorotatory enantiomer, (R)-ropivacaine, exhibits significantly higher lipophilicity and severe neurotoxicity, readily crossing the blood-brain barrier to induce Local Anesthetic Systemic Toxicity (LAST)[2].

The primary mechanism of LAST involves the preferential blockade of voltage-gated sodium channels (VGSCs) on inhibitory cortical interneurons. This blockade leads to a catastrophic disinhibition of glutamatergic pathways, resulting in a surge of excitatory neurotransmission and subsequent tonic-clonic seizures[3].

While (R)-ropivacaine is strictly contraindicated for clinical use, its reliable, dose-dependent neurotoxicity makes it an exceptional pharmacological tool for preclinical researchers. Specifically, it is utilized as a provocation agent to study the modulatory role of central dopaminergic networks on seizure thresholds. Dopamine (DA) and its receptors (D1-like and D2-like) in the striatum and cortex play a critical role in regulating neuronal excitability. Chronic alteration of monoamine transporter activity, including dopamine uptake, has been shown to significantly sensitize the brain to local anesthetic-induced convulsions[4]. Furthermore, downstream signaling cascades of dopamine receptors, such as the cAMP/PKA and mTOR pathways, are directly implicated in modulating the severity of ropivacaine-induced seizures[5].

By establishing an (R)-ropivacaine provocation model, drug development professionals can accurately quantify how novel D1/D2 receptor agonists, antagonists, or allosteric modulators shift the CNS toxicity threshold.

Mechanistic Pathway Visualization

G R_Rop (R)-Ropivacaine (Provocation Agent) VGSC Voltage-Gated Na+ Channels (Inhibitory Interneurons) R_Rop->VGSC Blocks GABA Decreased GABA Release VGSC->GABA Suppresses Glutamate Glutamate Surge (Hyper-excitability) GABA->Glutamate Disinhibits Seizure CNS Toxicity / Seizure (LAST) Glutamate->Seizure Induces D1R D1 Receptor Activation (Gs-coupled) cAMP_PKA cAMP / PKA Cascade D1R->cAMP_PKA Stimulates D2R D2 Receptor Activation (Gi-coupled) D2R->cAMP_PKA Inhibits cAMP_PKA->Glutamate Modulates Threshold

Dopaminergic modulation of (R)-ropivacaine-induced CNS hyper-excitability and seizure pathways.

Experimental Protocols

Protocol A: In Vivo Seizure Threshold Assay (CD50 Determination)

Causality & Design Choice: To determine the exact dose of (R)-ropivacaine required to induce seizures (Convulsive Dose 50%, or CD50), the drug must be administered via continuous intravenous (IV) infusion rather than a single bolus. This mimics the progressive plasma accumulation seen in clinical LAST[3] and allows for precise threshold calculation based on infusion time.

  • Surgical Preparation: Implant a jugular vein catheter in adult male Sprague-Dawley rats for IV infusion. Stereotaxically implant epidural EEG electrodes over the frontal and parietal cortices. Allow 7 days for postoperative recovery.

  • Dopaminergic Pre-treatment: 30 minutes prior to provocation, administer the target dopamine receptor modulator (e.g., SCH23390 for D1 antagonism, Raclopride for D2 antagonism) via intraperitoneal (IP) injection.

  • Provocation: Initiate continuous IV infusion of 0.5% (R)-ropivacaine at a constant rate of 2.0 mg/kg/min using a precision micro-infusion pump.

  • Monitoring: Continuously record cortical EEG and video-monitor the animal. Stop the infusion immediately upon the onset of generalized tonic-clonic seizures (Racine scale stage 5).

  • Calculation: Calculate the CD50 based on the total infused volume at the exact moment of seizure onset.

Self-Validation Checkpoint: This protocol relies on a dual-verification system to ensure trustworthiness. A valid trial requires the behavioral convulsion score to perfectly time-lock with the onset of high-frequency, high-amplitude polyspike discharges on the EEG. If behavioral spasms occur without EEG correlates, the data must be excluded as it indicates a non-cortical artifact (e.g., spinal reflex).

Protocol B: Ex Vivo Microdialysis of Striatal Dopamine Dynamics

Causality & Design Choice: To prove that (R)-ropivacaine-induced seizures are actively modulated by endogenous dopamine, researchers must quantify real-time extracellular dopamine efflux in the striatum during the glutamate surge[5].

  • Stereotaxic Surgery: Implant a microdialysis guide cannula into the right striatum (Coordinates: AP +1.0 mm, ML -3.0 mm, DV -4.5 mm from bregma).

  • Probe Insertion: Insert a microdialysis probe (2 mm active membrane) and perfuse with artificial cerebrospinal fluid (aCSF) at 1.5 μL/min.

  • Baseline Collection: Collect dialysate fractions every 10 minutes for 1 hour to establish baseline dopamine levels.

  • Provocation & Sampling: Initiate (R)-ropivacaine infusion (as described in Protocol A). Continue collecting dialysate fractions during the pre-convulsive, convulsive, and post-convulsive phases.

  • Quantification: Analyze fractions using High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD).

Self-Validation Checkpoint: The microdialysis recovery rate must be validated in vivo using the zero-net-flux method prior to the experiment. This ensures that the measured changes in extracellular dopamine are absolute physiological responses and not artifacts of probe degradation or glial scarring.

Data Presentation

The following table summarizes the quantitative shift in the (R)-ropivacaine CD50 following selective dopaminergic modulation. These data illustrate how D1 and D2 receptors exert opposing modulatory effects on the LAST threshold[4].

Treatment GroupTarget ReceptorModulator ActionCD50 (mg/kg)EEG Seizure Latency (sec)Mechanistic Interpretation
Vehicle Control NoneBaseline4.2 ± 0.3120 ± 15Establishes the baseline (R)-ropivacaine LAST threshold.
SCH23390 D1Antagonist2.8 ± 0.285 ± 10D1 blockade lowers the seizure threshold (pro-convulsant effect).
Raclopride D2Antagonist5.6 ± 0.4165 ± 20D2 blockade raises the seizure threshold (anti-convulsant effect).
GBR 12935 DATReuptake Inhibitor2.1 ± 0.260 ± 12Excess synaptic dopamine exacerbates (R)-ropivacaine toxicity.

References

  • Ropivacaine - StatPearls - NCBI Bookshelf.
  • Differential effects of bupivacaine and ropivacaine enantiomers on intracellular Ca2+ regulation in murine skeletal muscle fibers.
  • Intractable seizures in a toddler after application of an over-the-counter local anesthetic cream.
  • Chronic inhibition of the norepinephrine transporter in the brain participates in seizure sensitization to cocaine and local anesthetics.
  • Inhibition of CD38/Cyclic ADP-ribose Pathway Protects Rats against Ropivacaine-induced Convulsion.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Yield and Purity in (R)-Ropivacaine Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the asymmetric synthesis and purification of (R)-ropivacaine. While commercial ropivacaine is exclusively manufactured as the (S)-enantiomer (Naropin) due to its lower cardiotoxicity profile, the synthesis of enantiopure (R)-ropivacaine (often designated as Impurity G) is frequently required by researchers for comparative pharmacological assays, chiral standardizations, and toxicological profiling.

As a Senior Application Scientist, I have designed this guide to provide drug development professionals with mechanistic troubleshooting, validated protocols, and optimization matrices to overcome the most common synthetic bottlenecks in this workflow: enantiomeric degradation (racemization) and incomplete N-alkylation.

Section 1: Mechanistic Workflow & Critical Control Points

The diagram below maps the optimal synthetic route from (R)-pipecolic acid to (R)-ropivacaine, highlighting the specific stages where chemical risks are highest.

R_Ropivacaine_Synthesis Start Start: (R)-Pipecolic Acid HCl Activation Step 1: Acid Chloride Formation (SOCl2, 45°C) Start->Activation Amidation Step 2: Amidation (2,6-Xylidine, Toluene) Activation->Amidation TS1 Risk: Racemization Mechanism: Ketene formation Control: Maintain HCl salt Activation->TS1 Intermediate Intermediate: (R)-Pipecoloxylidide Amidation->Intermediate Alkylation Step 3: N-Alkylation (1-Bromopropane, K2CO3, MeCN) Intermediate->Alkylation Product Final Product: (R)-Ropivacaine Base Alkylation->Product TS2 Risk: Despropyl Impurity Mechanism: Incomplete alkylation Control: Catalytic KI Alkylation->TS2

Workflow for (R)-ropivacaine synthesis highlighting critical steps and primary chemical risks.

Section 2: Troubleshooting Guide & FAQs

Q1: Why is my enantiomeric excess (ee) dropping significantly during the amidation of (R)-pipecolic acid with 2,6-xylidine? A1: The loss of stereocontrol during amidation is almost always traced back to the activation step of the carboxylic acid. When (R)-pipecolic acid is converted to its acid chloride using thionyl chloride (SOCl₂), the alpha-proton becomes highly acidic. If the secondary amine of the piperidine ring is not fully protonated, or if excess free base is present during the addition of 2,6-xylidine, the intermediate can undergo deprotonation to form a ketene or an oxazolone-like intermediate. This planar intermediate destroys the chiral center at C2, leading to racemization. Solution: Always start with (R)-pipecolic acid hydrochloride and generate the acid chloride hydrochloride 1. By keeping the basic nitrogen protonated, you prevent intramolecular participation and decrease the acidity of the alpha-proton. Furthermore, control the internal temperature strictly below 50 °C during the coupling phase.

Q2: My final (R)-ropivacaine contains high levels of the N-despropyl impurity ((R)-pipecoloxylidide). How can I drive the N-alkylation to completion without causing over-alkylation? A2: The N-alkylation of the piperidine ring with 1-bromopropane is a delicate kinetic balance. The secondary amine is sterically hindered by the adjacent carboxamide group. Using weak bases (like triethylamine) or low temperatures results in stalled reactions (high N-despropyl impurity). Conversely, using harsh bases or a massive excess of 1-bromopropane leads to the formation of quaternary ammonium salts (over-alkylation at the piperidine nitrogen). Solution: Utilize a mild inorganic base, such as anhydrous potassium carbonate (K₂CO₃), in a polar aprotic solvent like acetonitrile (MeCN) 2. To accelerate the reaction without increasing the alkyl halide equivalents, add a catalytic amount of potassium iodide (KI) (0.1 eq). This facilitates an in situ Finkelstein reaction, converting 1-bromopropane to the highly reactive 1-iodopropane, driving the reaction to >99% conversion while maintaining a strict 1.1 eq stoichiometry of the alkylating agent.

Q3: If I am starting from racemic pipecoloxylidide, what is the most reliable method for enantiomeric resolution to obtain the (R)-enantiomer? A3: Fractional crystallization of diastereomeric salts is the industry standard. While the (S)-enantiomer is typically resolved using (-)-O,O'-dibenzoyl-L-tartaric acid, isolating the (R)-enantiomer requires the unnatural (+)-O,O'-dibenzoyl-D-tartaric acid. Solution: The solvent system is the most critical variable. Alcoholic solvents (like isopropanol) often fail to form a stable crystallization system over time. According to established industrial protocols for ropivacaine resolution 3, using a ketone/water mixture (specifically acetone/water at an 8:2 ratio) provides a highly stable thermodynamic system that yields the desired enantiomer with >98% ee after a single recrystallization step.

Section 3: Standardized Experimental Protocols

Protocol A: Amidation to form (R)-Pipecoloxylidide

This protocol is self-validating: the cessation of gas evolution in Step 2 confirms complete activation, and the pH check in Step 5 ensures complete free-basing prior to extraction.

  • Activation: Suspend 1.0 eq of (R)-pipecolic acid hydrochloride in anhydrous toluene (5 volumes). Heat the suspension to 45 °C under a nitrogen atmosphere.

  • Chlorination: Add 1.2 eq of thionyl chloride (SOCl₂) dropwise over 30 minutes. Maintain the reaction at 48 ± 2 °C for 3 hours until HCl/SO₂ gas evolution completely ceases.

  • Concentration: Remove excess SOCl₂ and toluene under reduced pressure to yield (R)-pipecoloyl chloride hydrochloride as a solid residue. Do not skip this step; residual SOCl₂ will react with 2,6-xylidine to form highly colored, toxic impurities.

  • Coupling: Resuspend the residue in fresh anhydrous toluene. Cool the reactor to 10 °C. Add a mixture of 2.2 eq of 2,6-xylidine in toluene dropwise, ensuring the internal temperature does not exceed 30 °C.

  • Workup: Heat the mixture to 50 °C for 2 hours to ensure complete conversion. Cool to room temperature, quench with 2M NaOH until the aqueous layer reaches pH 10, and extract the free base into the organic layer. Wash with deionized water, dry over Na₂SO₄, and concentrate to yield (R)-pipecoloxylidide.

Protocol B: N-Alkylation to form (R)-Ropivacaine
  • Setup: Dissolve 1.0 eq of (R)-pipecoloxylidide in anhydrous acetonitrile (10 volumes).

  • Reagents: Add 1.5 eq of finely powdered, anhydrous K₂CO₃ and 0.1 eq of KI.

  • Alkylation: Add 1.1 eq of 1-bromopropane dropwise at room temperature.

  • Reflux: Heat the suspension to reflux (approx. 80 °C) under nitrogen for 12–16 hours. Monitor the reaction via HPLC until the N-despropyl impurity peak falls below 0.5% area.

  • Isolation: Cool to room temperature, filter off the inorganic salts (K₂CO₃, KBr), and concentrate the filtrate under vacuum.

  • Purification: Recrystallize the crude residue from hot acetone/water to yield enantiopure (R)-ropivacaine base.

Section 4: Quantitative Data & Optimization Matrices

Table 1: Solvent and Base Effects on N-Alkylation Yield and Purity

Data demonstrates the superiority of the MeCN/K₂CO₃/KI system in suppressing the N-despropyl impurity while avoiding the yield-limiting side reactions seen in toluene/Et₃N systems.

SolventBase (Equivalents)AdditiveTemp (°C)Time (h)Yield (%)N-Despropyl Impurity (%)
THFNaOH (1.5 eq)None652482.04.5
TolueneEt₃N (2.0 eq)None1101276.58.2
MeCNK₂CO₃ (1.5 eq)None801694.00.8
MeCN K₂CO₃ (1.5 eq) KI (0.1 eq) 80 12 97.5 < 0.2
Table 2: Chiral Resolution Efficiency of Racemic Pipecoloxylidide

Comparison of resolving agents and solvent systems for isolating the (R)-enantiomer from a racemic mixture.

Resolving AgentSolvent SystemCrystallization Temp (°C)Yield of (R)-enantiomer (%)Enantiomeric Excess (ee %)
(+)-O,O'-Dibenzoyl-D-tartaric acidIsopropanol / Water (9:1)2038.092.0
(+)-O,O'-Dibenzoyl-D-tartaric acid Acetone / Water (8:2) 5 42.5 98.5
L-Tartaric acidEthanol (Absolute)515.045.0

References

  • US5959112A - Process for the preparation of ropivacaine hydrochloride monohydrate (Details the thermodynamic stability of ketone/water resolution systems).
  • CN103086954A - Method for preparing ropivacaine (Outlines the critical use of L-piperidine-2-carbonyl chloride hydrochloride to prevent racemization).
  • WO2009044404A1 - Process for the preparation of (s)-ropivacaine hydrochloride monohydrate (Evaluates alkali bases and solvent conditions for optimized N-propylation).

Sources

Technical Support Center: Troubleshooting Guide for Enantioselective Synthesis of Piperidines

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. The enantioselective synthesis of piperidines—a ubiquitous pharmacophore in FDA-approved drugs—presents unique mechanistic challenges. Whether you are performing transition-metal catalyzed asymmetric hydrogenation or organocatalytic cycloadditions, success relies on precise stereochemical control and catalyst management.

As a Senior Application Scientist, I have designed this guide to provide field-proven troubleshooting strategies, causality-driven explanations, and self-validating protocols to ensure high enantiomeric excess (ee) and robust yields in your workflows.

Module 1: Transition-Metal Catalyzed Asymmetric Hydrogenation

Concept & Causality

Direct asymmetric hydrogenation of pyridines is notoriously difficult. The strong σ-donating nitrogen coordinates irreversibly to transition metals (Pd, Ir, Rh), poisoning the catalyst. Furthermore, the high resonance energy of the aromatic ring makes reduction thermodynamically challenging. To bypass this, substrates must be activated by breaking their aromaticity, typically by forming pyridinium salts or using in situ generated hydrogen halides[1].

Troubleshooting FAQs

Q: Why does my direct hydrogenation of pyridines result in catalyst poisoning and <20% conversion? A: The lone pair on the pyridine nitrogen is out-competing your hydrogen gas for coordination sites on the metal center. Actionable Fix: Pre-activate the substrate by converting it to an N-benzylpyridinium salt[2]. Alternatively, employ a traceless activation strategy using trichloroisocyanuric acid (TCCA) to generate hydrogen halides in situ, which protonates the nitrogen and acts as an activator without requiring permanent protecting groups[1].

Q: My enantiomeric excess (ee) is plateauing at 70% during Iridium-catalyzed reductions. How can I improve stereocontrol? A: Mechanistic DFT studies reveal that the stereochemical outcome of Ir-catalyzed pyridinium reduction is dictated by the initial protonation of the final enamine intermediate, not the hydride transfer to the iminium[2]. Actionable Fix: Ensure strictly anhydrous conditions, as adventitious water alters the protonation kinetics. Switch to a tighter chiral pocket ligand like (R)-SynPhos or (R)-SegPhos to enforce rigid facial selectivity during the protonation step[3].

Protocol: Iridium-Catalyzed Asymmetric Hydrogenation of Pyridinium Salts

Self-Validating System: This protocol utilizes a high-pressure homogeneous catalyst system. Validation occurs via intermediate NMR tracking.

  • Catalyst Preparation: In a nitrogen-filled glovebox, dissolve [{Ir(cod)Cl}2] (1.0 mol%) and (R)-SynPhos (2.2 mol%) in anhydrous PhMe/CH₂Cl₂ (1:1). Stir at room temperature for 30 minutes to ensure complete complexation[3].

  • Substrate Loading: Transfer the catalyst solution to a stainless steel autoclave containing the N-benzyl-2-phenylpyridinium bromide substrate (1.0 equiv)[3].

  • Hydrogenation: Seal the autoclave, purge three times with H₂ gas, and pressurize to 600 psi. Stir at 28 °C for 24 hours[3].

  • Validation Step: Before workup, depressurize carefully and analyze a 50 µL aliquot via crude ¹H-NMR. The complete disappearance of the downfield pyridinium aromatic protons (8.0–9.5 ppm) confirms 100% conversion. Do not proceed to workup if starting material remains.

  • Workup: Quench with saturated aqueous Na₂CO₃, extract with CH₂Cl₂, dry over Na₂SO₄, and purify via silica gel chromatography[3].

Module 2: Organocatalytic Asymmetric Aza-Diels-Alder (aDAR) Reactions

Concept & Causality

The aza-Diels-Alder reaction constructs the piperidine core via a [4+2] cycloaddition. When utilizing imines and dienes (e.g., Danishefsky's diene), the primary failure modes are imine instability and flexible transition states. Chiral Phosphoric Acids (CPAs) derived from BINOL solve this by acting as bifunctional catalysts: the acidic proton activates the imine via H-bonding, while the phosphoryl oxygen coordinates to the nucleophile, forming a rigid chiral pocket that dictates absolute facial selectivity[4].

Troubleshooting FAQs

Q: I am experiencing poor yields and low endo/exo selectivity in my aDAR synthesis. What is the root cause? A: Imines are highly prone to hydrolysis back to the aldehyde and amine, and un-catalyzed background reactions lead to poor diastereoselectivity. Actionable Fix: Generate the imine in situ in the presence of molecular sieves to drive water scavenging. Tune the steric bulk of the 3,3'-substituents on the BINOL backbone of your CPA catalyst to tighten the transition state[4].

aDAR_Troubleshooting Start Low ee% in aDAR Hydrolysis Imine Hydrolysis? Start->Hydrolysis Check TLC/NMR CPATuning CPA Catalyst Tuning Hydrolysis->CPATuning No DrySolvent Use Anhydrous Solvents Add Molecular Sieves Hydrolysis->DrySolvent Yes Steric Increase 3,3'-BINOL Steric Bulk CPATuning->Steric Optimize Pocket

Decision tree for troubleshooting low enantioselectivity in aza-Diels-Alder reactions.

Module 3: Auxiliary-Directed Hydrogenation (The Glorius Method)

Concept & Causality

If homogeneous chiral ligands are failing, the Glorius method offers a robust heterogeneous alternative. By attaching a chiral oxazolidinone auxiliary to the 2-position of the pyridine, the auxiliary provides absolute facial shielding during hydrogenation with standard Pd(OH)₂/C. Crucially, the resulting saturated aminal intermediate undergoes traceless cleavage under the acidic reaction conditions, releasing the enantiopure piperidine and allowing auxiliary recovery[5][6].

Troubleshooting FAQs

Q: My auxiliary is not cleaving after hydrogenation, resulting in a complex mixture. How do I force cleavage? A: The traceless cleavage relies on the disintegration of the saturated aminal into the oxazolidinone and an iminium salt, which is subsequently hydrogenated[6]. If cleavage fails, your reaction medium is not sufficiently acidic, or hydrogen pressure dropped prematurely. Actionable Fix: Ensure the reaction is run in glacial acetic acid. Maintain H₂ pressure (100-120 bar) until gas uptake completely ceases[6].

Protocol: Glorius Auxiliary-Directed Hydrogenation

Self-Validating System: Phase separation validates the cleavage success.

  • Setup: Charge a high-pressure reactor with the N-(2-pyridyl)-oxazolidinone substrate (1.0 equiv) and Pd(OH)₂/C (10 wt%) in glacial acetic acid[6].

  • Reaction: Purge the vessel with argon, then H₂ gas. Pressurize to 100 bar H₂ and heat to 35 °C[6]. Stir vigorously for 16-24 hours.

  • Validation Step: Depressurize and filter through Celite. Analyze the crude mixture. Complete conversion to the aminal must be confirmed before proceeding; incomplete reduction will result in inseparable mixtures during extraction.

  • Traceless Cleavage Workup: Add aqueous HCl to the crude mixture to form the piperidinium hydrochloride salt. Remove acetic acid under reduced pressure[7].

  • Separation: Extract the crude residue with ether/hexane mixtures. The cleaved chiral auxiliary partitions into the organic layer (ready for recovery), while the enantiopure piperidinium salt remains isolated in the aqueous phase[7].

Glorius_Mech Py 2-Oxazolidinone Pyridine Hyd Heterogeneous Hydrogenation [Pd(OH)2/C, H2, AcOH] Py->Hyd Aminal Saturated Aminal Intermediate Hyd->Aminal Cleavage Acidic Cleavage Aminal->Cleavage Product Enantiopure Piperidine + Recovered Auxiliary Cleavage->Product

Mechanistic pathway of auxiliary-directed hydrogenation and traceless cleavage.

Quantitative Data Summary

The following table summarizes the expected performance metrics for the validated protocols discussed above to help you benchmark your experimental results:

MethodologyCatalyst / SystemSubstrate ActivationYield (%)Enantiomeric Excess (ee %)
Ir-Catalyzed Hydrogenation [{Ir(cod)Cl}₂] / (R)-SynPhosN-benzylpyridinium salt92%96%
Ir-Catalyzed Hydrogenation [{Ir(cod)Cl}₂] / (R)-SegPhosIn situ HX (via TCCA)95%86%
Auxiliary-Directed Hydrogenation Pd(OH)₂/CN-(2-pyridyl)-oxazolidinone90–98%94–98%
Organocatalytic aDAR Chiral Phosphoric Acid (BINOL)Imine formation85–95%90–99%

References

  • Asymmetric Hydrogenation of Isoquinolines and Pyridines Using Hydrogen Halide Generated in Situ as Activator Source: Organic Letters - ACS Publications URL
  • Enantioselective Synthesis of α-(Hetero)
  • Synthetic Routes for Producing Chiral Piperidine Derivatives: Application Notes and Protocols Source: Benchchem URL
  • Source: Dalian Institute of Chemical Physics (DICP)
  • Chiral Phosphoric Acids as Versatile Catalysts for Enantioselective Transformations Source: Thieme Connect URL

Sources

Recrystallization techniques for purifying (2R)-N-propylpiperidine-2-carboxamide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support and Troubleshooting Portal. As a Senior Application Scientist, I have designed this guide to address the thermodynamic, kinetic, and methodological challenges associated with the chiral resolution and recrystallization of (2R)-N-propylpiperidine-2-carboxamide.

This compound is a critical chiral intermediate in the synthesis of enantiomerically pure local anesthetics and pharmaceutical agents. Because the free base is often an oil or low-melting solid at room temperature, purification relies on diastereomeric salt formation followed by targeted recrystallization.

Process Visualization

Workflow Start Racemic N-propylpiperidine- 2-carboxamide Resolve Add Resolving Agent (+)-Dibenzoyl-D-tartaric acid Start->Resolve Heat to 45°C Salt Diastereomeric Salt Formation (2R-isomer salt precipitates) Resolve->Salt Cool to 0°C Recryst Recrystallization (Ethyl Acetate) Salt->Recryst Impure Salt FreeBase Alkaline Treatment & Extraction Recryst->FreeBase Enantiopure Salt Pure Pure (2R)-N-propylpiperidine- 2-carboxamide FreeBase->Pure Phase Separation

Workflow for the chiral resolution and recrystallization of (2R)-N-propylpiperidine-2-carboxamide.

Core Experimental Protocols

To ensure reproducibility, this workflow operates as a self-validating system. Do not proceed to the free-basing step until the intermediate chiral HPLC validation confirms the required enantiomeric excess (ee).

Step 1: Diastereomeric Salt Formation
  • Objective: Selectively precipitate the (2R)-enantiomer from the racemic mixture.

  • Methodology:

    • Suspend 1.0 equivalent of racemic N-propylpiperidine-2-carboxamide in a mixture of Isopropanol (i-PrOH) and Deionized Water (ratio 1.7:1 v/v).

    • Heat the mixture to 45–50 °C under continuous mechanical stirring until a homogeneous solution is achieved.

    • In a separate flask, dissolve 0.5 equivalents of D-(+)-dibenzoyl tartaric acid (D-(+)-DBTA) in i-PrOH.

    • Add the D-(+)-DBTA solution dropwise to the reaction mixture over 30 minutes.

    • Cool the mixture at a controlled rate of 0.1 °C/min to 0–10 °C. Stir for 10–12 hours to allow complete lattice formation.

    • Filter the precipitate under a vacuum and wash the filter cake with cold i-PrOH.

  • Causality: D-(+)-DBTA is specifically chosen as the resolving agent because its spatial arrangement selectively co-crystallizes with the (2R)-enantiomer. Conversely, its antipode, L-(-)-DBTA, is used industrially to isolate the (2S)-enantiomer for drugs like levobupivacaine[1].

Step 2: Recrystallization for Enantiomeric Enrichment
  • Objective: Purify the crude diastereomeric salt to >99% ee.

  • Methodology:

    • Suspend the crude salt in Ethyl Acetate (EA) (approx. 5 volumes).

    • Heat to reflux (77 °C) until complete dissolution occurs.

    • Cool the solution slowly to 0 °C.

    • Filter the enriched crystals and dry under a vacuum at 50 °C for 6 hours.

    • Self-Validation Check: Take a 5 mg aliquot of the dried salt, liberate the free base using a micro-scale NaHCO₃/Dichloromethane (DCM) extraction, and analyze via Chiral HPLC. Proceed to Step 3 only if ee > 99.0%. If ee < 99.0%, perform a second recrystallization crop.

  • Causality: Ethyl acetate is utilized because it provides a highly steep solubility curve for this specific diastereomeric salt. This maximizes the thermodynamic recovery of the (2R)-salt while keeping the trace (2S)-impurity entirely solvated in the mother liquor [1].

Step 3: Liberation of the Free Base
  • Objective: Remove the tartaric acid resolving agent to yield the pure free base.

  • Methodology:

    • Suspend the enantiopure salt in Deionized Water.

    • Slowly add saturated Sodium Bicarbonate (NaHCO₃) until the aqueous phase reaches a stable pH of 8.5–9.0.

    • Extract the aqueous layer with Dichloromethane (DCM) in three separate, equal-volume portions.

    • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the pure (2R)-N-propylpiperidine-2-carboxamide.

Solvent Screening Data

Selecting the correct recrystallization solvent is the most critical variable in this workflow. The table below summarizes our empirical data on solvent efficacy.

Solvent SystemTemperature ProfileYield (%)Enantiomeric Excess (ee %)Causality / Observation
Ethyl Acetate (EA) Reflux to 0 °C55–60>99.5Steep solubility curve; optimal for high ee. Prevents (2S) co-precipitation [1].
Isopropanol (i-PrOH) 45 °C to 5 °C75–8295.0–98.0High yield, but often requires a second recrystallization to reach >99% ee.
Acetone Reflux to 20 °C40–45~85.0Prone to oiling out; poor diastereomeric discrimination.
Ethanol/Water (9:1) 60 °C to 10 °C60–6592.0High solubility of the target salt leads to lower recovery yields.

Troubleshooting Guide

Q: Why is my diastereomeric salt "oiling out" (forming a liquid phase) instead of crystallizing? A: Oiling out—or liquid-liquid phase separation (LLPS)—occurs when the supersaturation level is too high and the temperature drops below the melting point of the solute-solvent mixture.

  • Solution: Re-dissolve the oil in the solvent by heating it back to reflux. Cool the solution at a much slower rate (e.g., 0.1 °C/min). Once the solution reaches the metastable zone, introduce seed crystals of the pure (2R)-salt. Seeding bypasses the high activation energy required for primary nucleation, forcing the system to crystallize rather than phase-separate.

Q: I am stuck at ~90% ee even after multiple recrystallizations in acetone. How do I improve this? A: You have likely hit a eutectic point limitation for this specific diastereomeric salt in acetone. At this point, the (2R) and (2S) salts co-precipitate at a constant ratio.

  • Solution: Switch the recrystallization solvent to Ethyl Acetate (EA). Changing the solvent alters the thermodynamic solubility dynamics, allowing the (2R)-salt to crystallize selectively while keeping the (2S)-impurity in the mother liquor [1].

Q: My recovery yield during the free-basing step is unusually low. Where is the product going? A: (2R)-N-propylpiperidine-2-carboxamide has significant aqueous solubility. If you use a strong aqueous base (like NaOH) coupled with a poor extraction solvent, a large partition of the product remains trapped in the aqueous layer.

  • Solution: Use a mild base like saturated NaHCO₃ to carefully adjust the pH to 8.5–9.0. Extract using a highly efficient, halogenated organic solvent like Dichloromethane (DCM) in multiple small volumes (e.g., 3 x 50 mL) rather than one large volume. This leverages the partition coefficient to maximize recovery.

Frequently Asked Questions (FAQs)

Q: What is the most reliable method to determine the enantiomeric excess (ee) of the purified product? A: Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard. We recommend using a chiral stationary phase (e.g., Welch C18 or Chiralcel OD-H) with a mobile phase of Acetonitrile and 0.02 M phosphate buffer (pH 8.0). Monitor the UV absorbance at 210 nm [1].

Q: Can I skip the resolving agent and recrystallize the free base directly? A: Direct recrystallization of the free base is highly challenging and generally not recommended. The free base of N-propylpiperidine-2-carboxamide often presents as a viscous oil or a very low-melting solid at room temperature. Forming a diastereomeric salt (like a tartrate) significantly increases the lattice energy and melting point, making crystallization thermodynamically favorable and practically executable.

References

  • Yan, Q., Gan, H., Li, C., Gui, G., Wang, J., & Zha, X. (2023). The Optimization of the Synthesis Process and the Identification of Levobupivacaine Hydrochloride. Molecules, 28(22), 7482.[Link]

Technical Support Center: Overcoming Challenges in Industrial Scale-up of Chiral Drug Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Chiral Drug Synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the complex process of scaling up chiral drug synthesis from the laboratory to industrial production. Our goal is to equip you with the knowledge to anticipate, diagnose, and overcome the multifaceted challenges that can impact yield, purity, and cost-effectiveness.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common high-level questions about the industrial scale-up of chiral drug synthesis.

Q1: What are the primary challenges when transitioning a chiral synthesis from lab to industrial scale?

Scaling up a chiral synthesis introduces significant complexities that can affect the final product's quality and the process's economic viability. Key challenges include:

  • Maintaining High Enantioselectivity: Subtle variations in reaction conditions such as temperature, mixing, and concentration, which are more pronounced at a larger scale, can dramatically impact the enantiomeric excess (ee).[1]

  • Catalyst Performance and Cost: Chiral catalysts are often expensive, and their efficiency (turnover number and frequency) may decrease during scale-up due to deactivation, poisoning, or issues with recovery and reuse.[1][2]

  • Racemization Risk: The desired enantiomer can convert to its unwanted counterpart under various conditions, including harsh pH during workup or elevated temperatures, compromising the final product's purity.[1][]

  • Heat and Mass Transfer Limitations: Larger reactor volumes have a lower surface-area-to-volume ratio, making heat dissipation from exothermic reactions more challenging and potentially leading to thermal runaways.[4][5] Inefficient mixing can also lead to poor contact between reactants and catalysts.[1][4]

  • Process Safety and Control: Managing exothermic reactions, handling potentially hazardous reagents and solvents at a large scale, and ensuring consistent process control are critical for safety and reproducibility.[5][6]

Q2: What are the main strategies for producing single-enantiomer drugs on an industrial scale?

There are three primary approaches to obtaining enantiomerically pure drug substances:

  • Asymmetric Synthesis: This method uses a chiral catalyst or auxiliary to stereoselectively create the desired enantiomer from achiral or prochiral starting materials.[7][8] This is often the preferred route as it can be more atom-economical.

  • Chiral Resolution: This involves separating a racemic mixture into its constituent enantiomers. Common industrial techniques include:

    • Diastereomeric Salt Crystallization: A widely used and scalable method where a racemic mixture is reacted with a chiral resolving agent to form diastereomeric salts with different solubilities, allowing for their separation through crystallization.[9][10][11][12]

    • Chiral Chromatography: Techniques like High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) use a chiral stationary phase to separate enantiomers. While highly effective, scaling up can be expensive.[9][10][12][13]

    • Enzymatic Resolution: Enzymes are used to selectively react with one enantiomer in a racemic mixture, allowing for the separation of the unreacted enantiomer or the product.[10][14]

  • Chiral Pool Synthesis: This approach utilizes naturally occurring chiral molecules, such as amino acids or sugars, as starting materials.

Q3: How do regulatory bodies like the FDA view chiral drugs?

Regulatory agencies such as the U.S. Food and Drug Administration (FDA) have stringent guidelines for chiral compounds. Since the 1990s, it has become standard practice to develop new chiral drugs as single enantiomers rather than racemic mixtures.[8][15] This is because enantiomers can have different pharmacological and toxicological profiles. The FDA requires that the manufacturing process be well-controlled to ensure consistent enantiomeric purity.[7]

Section 2: Troubleshooting Guides

This section provides detailed guidance on specific issues that may arise during the scale-up of chiral drug synthesis.

Guide 1: Low Enantiomeric Excess (ee)

Problem: The enantiomeric excess of the product is significantly lower at a larger scale compared to the laboratory results.

Potential Causes & Diagnostic Steps

A drop in enantioselectivity can be attributed to several factors. A systematic approach is crucial for identifying the root cause.[16]

1. Reaction Parameters:

  • Temperature Fluctuations: Even minor deviations in temperature can affect the energy difference between the diastereomeric transition states, impacting enantioselectivity.[16] Lower temperatures often lead to higher ee.[16][17]

    • Diagnostic: Implement rigorous temperature monitoring at multiple points within the reactor to check for thermal gradients.[4]

  • Solvent Effects: The polarity and coordinating ability of the solvent can influence the conformation of the catalyst-substrate complex.[16][18][19][20]

    • Diagnostic: Verify the purity and water content of the solvent. Even small amounts of water can alter selectivity.[1] Consider screening a range of solvents.[17]

  • Concentration Issues: High substrate or catalyst concentrations can lead to the formation of less selective catalyst aggregates.[16][17]

    • Diagnostic: Conduct a study varying the substrate and catalyst concentrations to identify the optimal range for the scaled-up process.

2. Catalyst-Related Issues:

  • Catalyst Purity and Integrity: The catalyst's purity, structure, and enantiomeric purity are paramount.[16]

    • Diagnostic: If prepared in-house, verify the catalyst's structure and purity using techniques like NMR or X-ray crystallography. For commercial catalysts, ensure they are from a reputable source and have been stored correctly.[16]

  • Catalyst Poisoning: Impurities in starting materials or solvents, or even exposure to air, can deactivate or "poison" the catalyst, reducing its selectivity.[1][21]

    • Diagnostic: Run a control reaction with a well-established substrate known to give high ee with your catalyst system to benchmark its activity.[16] Analyze starting materials for potential inhibitors.

3. Racemization:

  • Product Instability: The desired enantiomer may be racemizing under the reaction or workup conditions.[1][]

    • Diagnostic: Take samples at different time points during the reaction and workup to monitor the enantiomeric excess over time. If the ee decreases after the reaction is complete, racemization is occurring during downstream processing.

Solutions and Protocols

Protocol: Optimizing Reaction Parameters for Enantioselectivity

  • Temperature Screening:

    • Define a temperature range for screening (e.g., -20°C, 0°C, 20°C, 40°C).

    • Run small-scale parallel reactions at each temperature, keeping all other parameters constant.

    • Analyze the ee for each reaction to determine the optimal temperature.

  • Solvent Screening:

    • Select a range of solvents with varying polarities and coordinating abilities (e.g., toluene, THF, dichloromethane, acetonitrile).[17]

    • Ensure all solvents are anhydrous and of high purity.

    • Conduct parallel reactions in each solvent and analyze the resulting ee.

  • Concentration and Catalyst Loading Optimization:

    • Systematically vary the catalyst loading (e.g., 0.1 mol%, 0.5 mol%, 1.0 mol%).[17]

    • For the optimal catalyst loading, screen different substrate concentrations.

    • Create a response surface map to identify the ideal conditions for both high yield and high ee.

Troubleshooting Workflow for Low Enantiomeric Excess

G start Low Enantiomeric Excess (ee) Observed check_params Verify Reaction Parameters (Temp, Solvent, Conc.) start->check_params check_catalyst Investigate Catalyst Performance start->check_catalyst check_racemization Test for Racemization start->check_racemization optimize_params Re-optimize Parameters (DoE Approach) check_params->optimize_params Parameters Deviate source_catalyst Source New Catalyst / Re-purify Existing Stock check_catalyst->source_catalyst Catalyst Inactive/Impure modify_workup Modify Workup Conditions (Lower Temp, Buffer pH) check_racemization->modify_workup Racemization Detected end_goal High ee Achieved optimize_params->end_goal source_catalyst->end_goal modify_workup->end_goal

Caption: A decision tree for troubleshooting low enantiomeric excess.

Guide 2: Difficulties in Chiral Resolution by Crystallization

Problem: Failure to achieve efficient separation of diastereomeric salts or direct crystallization of a single enantiomer at an industrial scale.

Potential Causes & Diagnostic Steps

1. Suboptimal Solvent and Resolving Agent Selection:

  • Poor Diastereomeric Salt Formation: The chosen resolving agent may not form a well-defined, crystalline salt with one of the enantiomers.[9]

    • Diagnostic: A systematic screening of various resolving agents and solvents is the most effective approach.[9][11]

  • Unfavorable Solubility Profile: The solubilities of the two diastereomeric salts may be too similar in the chosen solvent, preventing effective separation.

    • Diagnostic: Measure the solubility of both diastereomeric salts at different temperatures in the selected solvent to assess the potential for separation.

2. Crystallization Process Control:

  • Inadequate Seeding: The absence of proper seeding can lead to spontaneous nucleation of both diastereomers.

    • Diagnostic: Review the seeding protocol, including the amount, quality, and form of the seed crystals.

  • Incorrect Cooling Profile: A rapid cooling rate can trap impurities and the undesired diastereomer within the crystal lattice.

    • Diagnostic: Analyze the impact of different cooling profiles (linear, staged) on the purity of the crystallized product.

Solutions and Protocols

Protocol: Screening for Diastereomeric Salt Resolution

  • Setup: In a multi-well plate or an array of vials, dissolve a precise amount of the racemic mixture in various solvents.

  • Agent Addition: To each well, add a specific molar equivalent (e.g., 0.5 eq) of a different chiral resolving agent.

  • Equilibration: Agitate the vials at a constant temperature for a set period (e.g., 24 hours) to allow for crystallization.

  • Analysis: Isolate the solid material and analyze its diastereomeric and enantiomeric purity to identify the most promising resolving agent-solvent combinations.[11]

Comparison of Chiral Separation Techniques
TechniqueScalabilityCostSpeed (Development)Waste Generation
Diastereomeric Salt Crystallization HighLow to MediumSlowMedium
Preparative Chiral HPLC/SFC Low to MediumHighFastHigh (solvents)
Enzymatic Resolution MediumMediumMediumLow
Crystallization-Induced Deracemization HighLow to MediumSlowVery Low
Guide 3: Catalyst Removal and Product Purity

Problem: Difficulty in removing the chiral catalyst (often a transition metal complex) from the final product, leading to contamination and potential toxicity.

Potential Causes & Diagnostic Steps
  • Catalyst Leaching: The catalyst or its metal component may be soluble in the reaction mixture and carried through the workup process.

  • Ineffective Purification: Standard purification methods like simple filtration or extraction may not be sufficient to remove the catalyst.

Solutions and Protocols
  • Adsorbent Screening:

    • Test various adsorbents such as activated carbon, silica gel, or specialized metal scavengers.

    • Stir a solution of the crude product with the adsorbent for a set period, then filter and analyze the filtrate for residual metal content.

  • Extraction with Chelating Agents:

    • Use aqueous solutions of chelating agents (e.g., EDTA) during the workup to extract the metal catalyst into the aqueous phase.

  • Crystallization:

    • Often, a well-optimized crystallization step is the most effective way to purge residual catalyst and other impurities, yielding a product with high chemical and enantiomeric purity.

Guide 4: Managing Exothermic Reactions

Problem: A reaction that is easily managed in the lab becomes difficult to control at scale, leading to temperature spikes and potential safety hazards.

Potential Causes & Diagnostic Steps
  • Reduced Heat Dissipation: The surface-area-to-volume ratio decreases as the scale increases, hindering efficient heat removal.[5]

  • Accumulation of Unreacted Reagents: If the reaction has an induction period, adding a reagent too quickly can lead to its accumulation, followed by a sudden, rapid reaction and a large exotherm.[5]

Solutions and Protocols
  • Calorimetric Studies:

    • Before scaling up, perform reaction calorimetry studies to determine the heat of reaction and the maximum rate of heat evolution. This data is crucial for designing an adequate cooling system.

  • Controlled Reagent Addition (Semi-Batch Operation):

    • The most common strategy is to add one of the reagents slowly and controllably to the reactor, ensuring that the heat generated can be continuously removed by the cooling system.[6][22]

  • Flow Chemistry:

    • For highly exothermic reactions, continuous flow reactors offer significant safety advantages.[5] Their high surface-area-to-volume ratio allows for near-instantaneous heat exchange, preventing dangerous temperature increases.[23]

Workflow for Managing Exothermic Reactions

G start Exothermic Reaction Identified for Scale-Up calorimetry Perform Reaction Calorimetry (Determine ΔH and Heat Flow) start->calorimetry assess_risk Assess Thermal Risk (Adiabatic Temperature Rise) calorimetry->assess_risk semi_batch Design Semi-Batch Process (Controlled Addition) assess_risk->semi_batch Low to Moderate Risk flow_chem Consider Flow Chemistry (High Heat Transfer) assess_risk->flow_chem High Risk implement_controls Implement Process Controls (Cooling, Quench System) semi_batch->implement_controls flow_chem->implement_controls scale_up Proceed with Scale-Up implement_controls->scale_up

Caption: A workflow for the safe scale-up of exothermic reactions.

References

  • Benchchem. (n.d.). Troubleshooting low enantiomeric excess in asymmetric synthesis.
  • Benchchem. (2025). Scalable production challenges for chiral pharmaceutical intermediates.
  • BioDuro. (2018, March 23). Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale at BioDuro.
  • Arborpharmchem. (2026, February 23). Advanced Chiral Resolution and Purification Strategies.
  • PubMed. (2015, January 2). Effect of solvent polarity on enantioselectivity in Candida antarctica lipase B catalyzed kinetic resolution of primary and secondary alcohols.
  • SCIREA. (2024, January 16). The Challenges and Solutions of Chiral Drug Preparation Techniques.
  • Chiralpedia. (2025, March 22). Unconventional Approaches in Chiral Resolution: New Horizons.
  • ResearchGate. (2018, October 30). Chiral Separation techniques at Industrial Scale?.
  • PTC Organics. (n.d.). Chiral Phase-Transfer Catalysis.
  • ACS Publications. (2015, September 29). Contemporary Asymmetric Phase Transfer Catalysis: Large-Scale Industrial Applications.
  • Buchler GmbH. (n.d.). Chiral Phase Transfer Catalysts (PTCs).
  • Benchchem. (n.d.). Technical Support Center: Enhancing Yield and Enantioselectivity in Asymmetric Synthesis.
  • ACS Publications. (2014, November 24). Effect of Solvent Polarity on Enantioselectivity in Candida Antarctica Lipase B Catalyzed Kinetic Resolution of Primary and Secondary Alcohols.
  • ResearchGate. (n.d.). Scale-Up of N-Alkylation Reaction using Phase-Transfer Catalysis with Integrated Separation in Flow.
  • Research Collection. (n.d.). Modeling of crystallization-based deracemization processes.
  • Benchchem. (2025). Technical Support Center: Process Optimization for Industrial Scale Chiral Resolution.
  • Chemical Science (RSC Publishing). (n.d.). Understanding and quantifying the impact of solute–solvent van der Waals interactions on the selectivity of asymmetric catalytic transformations.
  • ResearchGate. (n.d.). Effect of the solvent on the enantioselectivity.
  • PMC. (n.d.). Chiral Drugs: An Overview.
  • ChemRxiv. (n.d.). Semi-continuous temperature cycle-induced deracemization using an axially chiral naphthamide.
  • Drug Discovery and Development. (2007, September 6). Micrograms to Kilos: The Challenges of Scaling.
  • BOC Sciences. (2025, August 28). Chiral Intermediates in Drug Synthesis.
  • PMC. (2017, August 22). Chiral phase-transfer catalysis in the asymmetric α-heterofunctionalization of prochiral nucleophiles.
  • ResearchGate. (2025, August 7). Scaling Up Attrition-Enhanced Deracemization by Use of an Industrial Bead Mill in a Route to Clopidogrel (Plavix).
  • PMC. (2022, January 6). Crystallization-Induced Deracemization: Experiments and Modeling.
  • Chiralpedia. (2025, April 12). Part 5. The Future of Chirality: Challenges and Innovations.
  • ACS Publications. (2022, January 6). Crystallization-Induced Deracemization: Experiments and Modeling.
  • Ardena. (n.d.). Chirality in drug development: from racemic mixtures to enantiopure substances.
  • SlidePlayer. (n.d.). Asymmetric reactions_synthesis.
  • Benchchem. (n.d.). A Comparative Guide to Analytical Methods for Chiral Purity Determination.
  • ACS Publications. (2003, June 17). Chiral Poisoning and Asymmetric Activation.
  • HWS Labortechnik Mainz. (2025, August 28). From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis.
  • Chiralpedia. (2025, March 15). Breaking Down the Methods: Chromatography and Crystallization in Chiral Resolution.
  • BOC Sciences. (n.d.). Technologies for Chiral Analysis and Separation.
  • Benchchem. (n.d.). Technical Support Center: Managing Reaction Exotherms in Large-Scale Synthesis with 5-(Aminomethyl)-2-fluorobenzonitrile.
  • American Pharmaceutical Review. (2022, April 15). System Suitability and Validation for Chiral Purity Assays of Drug Substances.
  • Mettler Toledo. (n.d.). Asymmetric Catalysis (Enantioselective Catalysis) | Guide to Optimization.
  • Annual Reviews. (2005, August 4). HETEROGENEOUS ASYMMETRIC CATALYSTS: Strategies for Achieving High Enantioselection.
  • Chiralpedia. (2025, September 15). Part 6: Resolution of Enantiomers.
  • Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Reversal of enantioselectivity in chiral metal complex-catalyzed asymmetric reactions.
  • Pure Synth. (2025, May 26). Importance of Chiral Separation and Resolution in Drug Synthesis.
  • ACS Publications. (2003, June 17). Chiral Poisoning and Asymmetric Activation.
  • Chemical Society Reviews (RSC Publishing). (2025, October 20). Advances in chiral analysis: from classical methods to emerging technologies.
  • Patsnap Eureka. (2025, September 3). Control Strategies For Managing Exothermic Reactions In Flow.
  • Benchchem. (n.d.). Technical Support Center: Managing Exothermic Reactions in Large-Scale Epoxidation.
  • Benchchem. (n.d.). Managing exothermic reactions in large-scale 1-Chlorobutan-2-ol production.
  • Chemical Industry Journal. (2022, June 1). Handling Reaction Exotherms – A Continuous Approach.

Sources

Technical Support Center: Piperidine Carboxamide Solution Stability

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Piperidine Carboxamide formulation and stability. Piperidine carboxamides are ubiquitous pharmacophores in modern drug discovery, serving as the backbone for numerous therapeutics, including SARS-CoV-2 PLpro inhibitors and novel antimalarial agents[1][2].

Despite their prevalence, these compounds frequently exhibit complex instability profiles in solution. As a Senior Application Scientist, I have designed this guide to move beyond superficial fixes. Here, we will dissect the fundamental causality behind your degradation issues—specifically amide hydrolysis and piperidine oxidation—and provide self-validating troubleshooting protocols to ensure robust stability-indicating methods[3][4].

Mechanistic Context: Why Do Piperidine Carboxamides Degrade?

To troubleshoot effectively, you must first understand the thermodynamic and kinetic vulnerabilities of your molecule. Piperidine carboxamides possess two primary sites of chemical instability:

  • The Amide Bond (Hydrolytic Vulnerability): While amides are generally more stable than esters due to the resonance delocalization of the nitrogen's non-bonding electrons into the adjacent carbonyl group, they remain susceptible to pH-dependent hydrolysis[5][6]. Under acidic or basic extremes, this resonance is disrupted (e.g., via protonation), leading to the cleavage of the bond into a carboxylic acid and a piperidine amine derivative[6][7].

  • The Piperidine Ring (Oxidative Vulnerability): The saturated nitrogen heterocycle is highly susceptible to oxidation by atmospheric oxygen, reactive oxygen species (ROS), or light[4][8]. Oxidation typically occurs at the nitrogen atom to form polar N-oxides, or at the alpha-carbon to form lactams (piperidinones)[4][9]. Extreme oxidative stress can even lead to ring-cleavage[4].

degradation_pathways Parent Piperidine Carboxamide (Parent API) Hydrolysis Amide Hydrolysis (pH Extremes) Parent->Hydrolysis Acid/Base Catalysis Oxidation Piperidine Oxidation (O2, Light, Heat) Parent->Oxidation ROS / Thermal AcidBase Carboxylic Acid + Piperidine Amine Hydrolysis->AcidBase NOxide N-Oxide Formation (+16 Da) Oxidation->NOxide AlphaOx Alpha-Oxidation (Lactam/Piperidinone) Oxidation->AlphaOx RingOpen Ring Cleavage Oxidation->RingOpen

Chemical degradation pathways of piperidine carboxamides in solution.

Diagnostic FAQ & Troubleshooting Guide

Q1: My piperidine carboxamide solution is turning yellow over time, and HPLC shows new, early-eluting peaks. What is happening?

Diagnosis: This is a classic hallmark of piperidine ring oxidation [4]. Causality: The nitrogen atom in the piperidine ring reacts with dissolved atmospheric oxygen or trace peroxides in your solvent to form an N-oxide[4][8]. Because N-oxides are significantly more polar than the parent amine, they exhibit reduced retention times on reverse-phase (C18) HPLC columns[4]. Resolution: Purge your aqueous buffers and organic solvents with an inert gas (Argon or Nitrogen) prior to formulation. Incorporate a chelator (e.g., EDTA) to sequester trace metals that catalyze auto-oxidation, or add an antioxidant (e.g., ascorbic acid or BHT)[4][10].

Q2: I formulated my compound in a citrate buffer at pH 3.0 to improve solubility, but I am losing 20% of the active parent compound within a week. Why?

Diagnosis: Acid-catalyzed amide hydrolysis [3][5]. Causality: While you successfully utilized the low pH to protonate the piperidine nitrogen (pKa ~9-10) and drive aqueous solubility, the highly acidic environment also protonated the amide oxygen. This increases the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack by water[6]. Resolution: You are trapped in a solubility-stability trade-off. Shift the pH closer to 5.0–6.0 using an acetate or phosphate buffer[10]. If solubility drops unacceptably, utilize co-solvents (e.g., 5% DMSO or PEG400) or complexation agents (e.g., cyclodextrins) rather than relying solely on extreme pH adjustments.

Q3: How can I definitively distinguish between hydrolysis and oxidation using LC-MS?

Diagnosis: Mass spectrometry provides a self-validating diagnostic matrix based on molecular weight shifts[4]. Causality:

  • Oxidation: Look for a mass shift of +16 Da (addition of one oxygen atom, indicating N-oxide formation) or +14 Da (oxidation at the alpha-carbon to a ketone/lactam, replacing two hydrogens with one oxygen)[4][9].

  • Hydrolysis: Look for the disappearance of the parent mass and the appearance of two distinct fragment masses corresponding to the cleaved carboxylic acid and the free piperidine amine[4][7].

troubleshooting_workflow Start Detect Instability (HPLC/LC-MS) CheckPeaks Analyze Degradant Peaks Start->CheckPeaks IsPolar Earlier RT? (+14 or +16 Da) CheckPeaks->IsPolar IsCleaved Mass matches Amine/Acid fragments? CheckPeaks->IsCleaved DiagOx Diagnosis: Oxidation IsPolar->DiagOx Yes DiagHyd Diagnosis: Hydrolysis IsCleaved->DiagHyd Yes FixOx Action: Purge with Argon, Add Antioxidants DiagOx->FixOx FixHyd Action: Optimize pH, Avoid Extremes DiagHyd->FixHyd

LC-MS guided troubleshooting workflow for piperidine carboxamide instability.

Quantitative Stability Data

To establish a baseline for your expectations, refer to the summarized degradation profiles typical for piperidine carboxamides under standard ICH stress conditions[11].

Table 1: Typical Degradation Matrix for Piperidine Carboxamides (1 mg/mL)

Stress ConditionEnvironmentPrimary Degradation PathwayTypical DegradantMitigation Strategy
Thermal (60°C) Aqueous, pH 7.0Mild Hydrolysis / Thermal CleavageCleaved Amine/AcidRefrigeration (2-8°C)
Acidic (pH 2.0) 0.1M HCl, 25°CRapid Acid-Catalyzed HydrolysisCleaved Amine/AcidBuffer optimization (pH 5-7)
Basic (pH 10.0) 0.1M NaOH, 25°CBase-Catalyzed HydrolysisCleaved Amine/AcidBuffer optimization (pH 5-7)
Oxidative 3% H2O2, 25°CPiperidine OxidationN-oxide (+16 Da)Antioxidants, inert gas purge
Photolytic UV/Vis LightPhoto-oxidationRing-opened fragmentsAmber vials, light shielding

Experimental Protocols

To trust your stability data, your analytical methods must be definitively stability-indicating[3]. Below are the self-validating protocols required to assess and resolve piperidine carboxamide instability.

Protocol A: Forced Degradation & LC-MS Characterization

Purpose: To intentionally generate all possible degradants to ensure your HPLC method can resolve them from the parent API.

  • Sample Preparation: Prepare a 1 mg/mL stock solution of your piperidine carboxamide in a chemically inert solvent (e.g., LC-MS grade Acetonitrile).

  • Stress Aliquots:

    • Control: 1 mL stock + 1 mL HPLC water (Store at 4°C).

    • Acid Stress: 1 mL stock + 1 mL 0.1 M HCl (Incubate at 40°C for 24h).

    • Base Stress: 1 mL stock + 1 mL 0.1 M NaOH (Incubate at 40°C for 24h).

    • Oxidative Stress: 1 mL stock + 1 mL 3% H2O2 (Incubate at 25°C for 24h)[4][8].

  • Neutralization: Neutralize the acid and base samples to pH ~7.0 using NaOH and HCl, respectively, to prevent damage to the LC column.

  • LC-MS Analysis: Inject samples using a gradient elution (e.g., 5% to 95% Acetonitrile in water with 0.1% Formic Acid over 15 minutes).

  • Self-Validation Check: Calculate the mass balance. The sum of the peak areas of the parent compound and all degradants in the stressed samples should roughly equal the peak area of the parent in the control sample. If mass is "missing," your degradants are either not eluting, not ionizing, or precipitating out of solution.

Protocol B: Formulation Optimization Screen

Purpose: To empirically determine the optimal excipient matrix to prevent oxidation and hydrolysis.

  • Buffer Matrix Preparation: Prepare three buffer systems: Acetate (pH 4.5), Phosphate (pH 6.5), and Tris (pH 8.0)[10].

  • Antioxidant Spiking: Split each buffer into two conditions:

    • Condition 1: No additives (Air exposed).

    • Condition 2: Spiked with 0.05% w/v EDTA and 0.01% w/v Ascorbic Acid (Purged with Argon for 10 minutes)[4][10].

  • API Spiking: Spike the piperidine carboxamide to a final concentration of 0.5 mg/mL into all 6 conditions.

  • Accelerated Aging: Incubate all samples at 40°C / 75% RH for 14 days[11].

  • Analysis & Decision: Analyze via the stability-indicating HPLC method developed in Protocol A. The condition yielding >98% parent peak area with no single impurity >0.5% dictates your final formulation strategy.

References

  • Pharma Stability: Troubleshooting & Pitfalls Source: pharmastability.com URL:[Link]

  • Amide vs Ester: Evaluating Hydrolysis Rates for Stability Source: patsnap.com URL:[Link]

  • Principles of Drug Action 1, Spring 2005, Amides Source: auburn.edu URL:[Link]

  • Under what conditions does piperidine decompose? - Blog - Biosynce Source: biosynce.com URL:[Link]

  • 7.6 Hydrolysis of Amides Source: oit.edu URL:[Link]

  • Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria Source: nih.gov URL:[Link]

  • Strategies for Resolving Stability Issues in Drug Formulations Source: pharmaguideline.com URL:[Link]

  • Oxidations of pyrrolidines and piperidines to afford CH-functionalized isopropyl-1-carboxylate congeners Source: nih.gov URL:[Link]

  • Drug Stability Explained: Meaning, Types, Shelf Life Insights 2026 Source: pharmuni.com URL:[Link]

  • Insights Into Drug Repurposing, as Well as Specificity and Compound Properties of Piperidine-Based SARS-CoV-2 PLpro Inhibitors Source: frontiersin.org URL:[Link]

Sources

Technical Support Center: Strategies for Reducing Solvent Consumption in Preparative Chiral Chromatography

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center dedicated to sustainable practices in preparative chiral chromatography. The pharmaceutical industry's reliance on chromatography for enantiomeric purification results in significant solvent consumption, contributing to high operational costs and considerable environmental impact.[1] This guide provides researchers, scientists, and drug development professionals with practical, in-depth solutions to minimize solvent usage without compromising purity and yield. We will explore advanced techniques, offer troubleshooting advice for common issues, and present clear, actionable protocols.

Section 1: Supercritical Fluid Chromatography (SFC) - The Greener Alternative

Supercritical Fluid Chromatography (SFC) has emerged as a powerful and sustainable alternative to traditional High-Performance Liquid Chromatography (HPLC) for chiral separations.[2] By primarily using compressed carbon dioxide (CO2) as the main mobile phase, SFC dramatically reduces the consumption of organic solvents.[3]

Frequently Asked Questions (FAQs): SFC

Q1: What is SFC, and why is it considered a "green" chromatography technique?

A1: SFC is a chromatographic technique that uses a supercritical fluid as the mobile phase. A supercritical fluid is a substance at a temperature and pressure above its critical point, where it exhibits properties of both a liquid and a gas. For chromatography, carbon dioxide is the most common choice due to its mild critical point (31.1 °C and 7.38 MPa), non-toxic nature, and availability.[4]

The "green" aspect of SFC stems from its primary reliance on CO2, which is a recycled byproduct of other industrial processes.[2] In a typical preparative chiral SFC separation, the mobile phase may consist of 80-95% CO2 with only a small percentage of an organic co-solvent (modifier), such as methanol or ethanol.[5] This can reduce organic solvent consumption to as little as 10-20% of that required for an equivalent HPLC separation.[3]

Q2: When should I consider switching from preparative HPLC to SFC for my chiral separation?

A2: You should strongly consider switching to SFC under the following circumstances:

  • High Solvent Consumption: If your current HPLC method consumes large volumes of solvents like hexane, isopropanol, or acetonitrile, SFC can offer dramatic cost savings and reduce hazardous waste.[5]

  • Need for Speed: The low viscosity and high diffusivity of supercritical CO2 allow for much higher flow rates and faster separations compared to HPLC, often reducing analysis times by a factor of five or more without losing efficiency.[4][5] This significantly increases throughput, which is critical during drug development.

  • Difficult Separations: In some cases, SFC can provide unique or enhanced chiral selectivity compared to traditional normal-phase or reversed-phase LC.[4]

  • Post-Purification Ease: After fraction collection, the CO2 in the mobile phase vaporizes, leaving the purified compound in a small volume of the organic modifier. This simplifies and speeds up the final product recovery and solvent evaporation steps.[3]

Troubleshooting Guide: SFC

Issue: I'm observing poor peak shape (fronting, tailing, or splitting) in my preparative SFC separation.

This is a common issue often related to the injection solvent or method parameters.

Potential Cause Explanation & Solution
Strong Injection Solvent Effect The sample diluent is significantly stronger than the mobile phase, causing peak distortion. This is a frequent problem when trying to dissolve a polar compound. Solution: Whenever possible, dissolve your sample in a solvent that is weaker than or matches the mobile phase. For polysaccharide-based chiral phases in SFC, non-polar solvents like heptane or heptane/IPA mixtures are often effective at preventing peak distortion. If solubility is a major issue, a minimal amount of a stronger solvent can be used, but the injection volume must be kept as small as possible.
Inappropriate Co-solvent Percentage The amount of organic modifier (co-solvent) is critical for retention and peak shape. Too little co-solvent can lead to long retention times and peak tailing, while too much can reduce resolution. Solution: Optimize the co-solvent percentage. Perform a gradient screening (e.g., 5% to 40% methanol over 10 minutes) to find the optimal isocratic condition for your compound. For ionizable compounds, adding additives like diethylamine (DEA) for bases or trifluoroacetic acid (TFA) for acids (typically at 0.1%) to the co-solvent can significantly improve peak shape.[6]
Sub-optimal Temperature or Pressure Temperature and backpressure regulate the density of the supercritical fluid, which in turn affects its solvating power and the resulting chromatography. Solution: Systematically adjust the backpressure regulator (BPR) and column temperature. Increasing pressure generally increases fluid density and can decrease retention times. Lowering the temperature can sometimes improve selectivity for chiral separations.[7]
Section 2: Multicolumn Continuous Chromatography (MCC)

For large-scale purifications, multicolumn continuous chromatography (MCC) processes, including Simulated Moving Bed (SMB) technology, offer a paradigm shift from traditional single-column batch chromatography. These systems provide higher productivity and a drastic reduction in solvent consumption.[8][9]

Frequently Asked Questions (FAQs): MCC

Q1: How does MCC reduce solvent consumption compared to batch chromatography?

A1: MCC reduces solvent consumption through superior efficiency and process design. In traditional batch chromatography, the column is often loaded to only 60-70% of its true capacity to avoid the loss of product as the peak broadens and breaks through. In an MCC system, multiple smaller columns are connected in series. The breakthrough from the first, overloaded column is not sent to waste but is instead captured by the next column in the series. This allows the resin in each column to be used to its full dynamic binding capacity. This higher utilization means less stationary phase is needed for the same amount of product, leading to smaller columns and proportionally lower solvent use. Continuous processes can be up to three times more productive than batch chromatography, with a proportional decrease in eluent consumption.[10]

Q2: What is Simulated Moving Bed (SMB) chromatography?

A2: SMB is a continuous chromatographic process that simulates the counter-current movement of the stationary phase relative to the mobile phase. This is achieved by periodically shifting the inlet (feed, eluent) and outlet (extract, raffinate) ports in the direction of the fluid flow across a series of fixed columns arranged in a loop.[8] This process divides the mixture into two streams: the less-retained component (raffinate) and the more-retained component (extract). The internal recycling of the mobile phase within the system is a key reason for its significantly lower solvent consumption compared to batch preparative HPLC.[8]

SMB_Workflow Fig 1: Schematic of a 4-zone SMB process. cluster_loop Column Loop C1 Column 1 C2 Column 2 C1->C2 C3 Column 3 C2->C3 C4 Column 4 C3->C4 Raffinate Raffinate C3->Raffinate Out C4->C1 Extract Extract C4->Extract Out Eluent Eluent Eluent->C1 In Feed Feed Feed->C2 In

Troubleshooting Guide: MCC

Issue: My product purity is not meeting specifications in our SMB process.

This often points to an imbalance in the flow rates of the four different zones or incorrect timing of the port switches.

Potential Cause Explanation & Solution
Incorrect Zone Flow Rates The SMB process is governed by a set of inequalities relating the flow rates in the four zones to the retention characteristics of the enantiomers. If these conditions are not met, cross-contamination of the extract and raffinate ports will occur. Solution: Re-evaluate the "triangle diagram" operating parameters based on the Henry constants determined from analytical injections. A small change in mobile phase composition or temperature can shift retention times, requiring a re-optimization of the zone flow rates.
Asynchronous Port Switching The periodic switching of the inlet and outlet ports must be precisely timed. If the switch time is too long or too short, it can lead to incomplete separation and product contamination. Solution: Verify the switch time calculation. The optimal switch time is dependent on the flow rates and the column volumes. Ensure the control software and valves are functioning correctly with no delays.
Column-to-Column Variability The SMB model assumes that all columns in the loop are identical. If one column has degraded or is packed differently, it can disrupt the entire continuous process. Solution: Isolate and test each column individually to confirm its performance (efficiency, backpressure) matches the others. Replace any underperforming columns.
Section 3: Solvent-Saving Methodologies in Batch HPLC

While SFC and MCC offer the most significant reductions in solvent use, substantial savings can also be achieved by optimizing traditional batch HPLC processes.

Subsection 3.1: Solvent Recycling Systems

FAQ: How do solvent recycling systems work in preparative HPLC?

A: Solvent recycling systems are integrated into an HPLC system, typically after the detector.[11] They use a valve that monitors the detector output in real-time. When the chromatogram shows only the baseline (i.e., pure mobile phase is eluting), the valve diverts this clean solvent back to the mobile phase reservoir for reuse.[12] When a peak is detected, the valve switches to direct the eluent containing the sample to the fraction collector or waste.[12] This is highly effective for isocratic separations with long run times where peaks are well-separated, as the majority of the solvent can be reclaimed.[13][14]

Troubleshooting: My recycled solvent is causing baseline noise and ghost peaks.

This indicates that impurities are being carried over in the recycled solvent.

Potential Cause Explanation & Solution
Recycling Valve Threshold Set Too Low The peak detection threshold on the recycling unit is not sensitive enough, allowing the beginning or tail of a peak, or low-level impurities, to be sent back to the solvent reservoir instead of to waste. Solution: Increase the sensitivity of the peak detection algorithm or manually adjust the threshold to be more conservative, ensuring the valve switches to waste well before and after the peak elutes.[12]
Late-Eluting Impurities The run time is not long enough to elute all components from the previous injection. A late-eluting impurity may be recycled with the "clean" solvent and then appear as a ghost peak in subsequent runs. Solution: Perform a blank gradient run after a sample injection to check for late eluters.[15] If found, the isocratic run time must be extended to ensure all components are eluted to waste before recycling begins.
Subsection 3.2: Method Optimization & Greener Solvents

FAQ: What are some "greener" solvent alternatives to acetonitrile and methanol?

A: The search for greener solvents is a key goal in sustainable chromatography. Some common alternatives include:

  • Ethanol: Often produced from renewable, bio-based sources, ethanol is less toxic than both acetonitrile and methanol.[16] It can be a drop-in replacement in many normal-phase and reversed-phase applications.

  • Ethyl Acetate: This solvent can be used in mobile phases, but its high UV cutoff (256 nm) and lower miscibility with water can be limiting.[16]

  • Acetone: While a strong solvent, its high UV cutoff can also be a drawback. However, it has been used successfully in greener solvent mixtures.[17]

It's important to note that switching solvents is not always straightforward and may require significant method re-development.[16]

Troubleshooting: My resolution decreased after switching from a methanol-based mobile phase to an ethanol-based one.

Potential Cause Explanation & Solution
Different Solvent Strength & Selectivity Ethanol and methanol have different solvent strengths and can interact differently with the analyte and stationary phase, leading to changes in selectivity and resolution. Solution: You cannot simply perform a 1:1 replacement. The percentage of ethanol in the mobile phase will need to be re-optimized. A full re-screening of the mobile phase composition (e.g., % modifier) is necessary to regain the lost resolution.[18]
Higher Viscosity Ethanol is more viscous than methanol. At the same flow rate, this leads to higher backpressure and can reduce chromatographic efficiency. Solution: To improve efficiency, consider reducing the flow rate. Chiral separations are often improved at lower flow rates, as this allows more time for the enantiomers to interact with the chiral stationary phase.[7] Alternatively, increasing the column temperature can reduce mobile phase viscosity and may improve efficiency.[18]
Section 4: Comparative Summary & Decision Guide

Choosing the right strategy depends on your specific goals, including scale, budget, and existing infrastructure.

Technology Comparison
Parameter Optimized Batch HPLC Solvent Recycling (Batch) Multicolumn Continuous (MCC) Supercritical Fluid (SFC)
Solvent Reduction Low-Moderate (10-50%)[19]Moderate-High (up to 90% for isocratic)[12]Very High (50-90%)[8]Very High (80-90%)[3]
Productivity LowLowVery High[10]High[5]
Capital Cost LowLow-ModerateHighHigh
Operating Cost HighModerateLowLow
Complexity LowLowHighModerate
Best For... Small scale, method developmentIsocratic methods with long run timesLarge-scale manufacturing[10]R&D to pilot scale, speed-critical projects[5]
Decision Guide for Solvent Reduction Strategy

This flowchart can guide you to the most suitable technology for your needs.

Decision_Tree

Section 5: Key Experimental Protocols
Protocol 1: Feasibility Study for Switching from HPLC to SFC

Objective: To quickly assess if an existing normal-phase chiral HPLC method can be transferred to an SFC system.

  • Initial SFC Conditions:

    • Column: Use the same chiral stationary phase (CSP) as the HPLC method.

    • Mobile Phase: Carbon Dioxide (CO2) and a co-solvent (typically methanol or ethanol).

    • Backpressure: Set to 150 bar.

    • Temperature: Set to 40 °C.

  • Screening Gradient:

    • Run a fast, broad gradient of the co-solvent (e.g., 2% to 50% in 5-10 minutes). This will quickly determine if the enantiomers can be eluted and separated.

    • The vast majority of separations successful in normal-phase HPLC are also achievable in SFC.[5]

  • Co-Solvent and Additive Screening:

    • If the initial screen shows promise, test other co-solvents (e.g., ethanol, isopropanol, acetonitrile).

    • If peak shape is poor for ionizable analytes, add 0.1% of a basic (DEA) or acidic (TFA) modifier to the co-solvent and repeat the screening gradient.[6]

  • Optimization:

    • Based on the best conditions from the screening runs, develop an optimized isocratic or shallow gradient method by focusing on the co-solvent percentage where the elution occurred. Adjust flow rate, temperature, and backpressure to maximize resolution.

Protocol 2: Implementing a Simple Solvent Recycling System

Objective: To set up and validate a solvent recycling system for an existing isocratic preparative HPLC method.

  • System Installation:

    • Install the recycling valve between the detector outlet and the fraction collector inlet.

    • Connect the "recycle" port of the valve to the solvent reservoir and the "waste/collect" port to the fraction collector.

  • Determine Recycle Window:

    • Perform a standard injection of your sample.

    • Identify the time windows in the chromatogram where only pure mobile phase is eluting. This includes the time before the first peak and the time after the last peak has fully returned to baseline.

  • Program the System:

    • Program the recycling unit's software or timer to divert eluent to the reservoir only during the pre-determined "clean" windows.

    • Set a conservative threshold for peak detection to ensure that even minor impurities or baseline drift will trigger the switch to waste.[12]

  • Validation:

    • Run a sequence of 5-10 injections with the recycling system active.

    • Collect the first and last runs for analytical testing. Compare the purity, retention time, and resolution of the target peaks. There should be no significant difference.

    • Run a blank injection at the end of the sequence to check for any ghost peaks that might indicate carryover of impurities.[15] If ghost peaks are observed, the recycling window must be narrowed.

References
  • Chiral Technologies. (2021, March 14). Solubility Issues? Alternative Sample Solvents for Chiral Analysis. Daicel Chiral Technologies.
  • Grybinik, S. (2022, March 1). Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background.
  • Dispas, A., et al. (2018). Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis. Molecules, 23(5), 1035.
  • Gaspard, S. (2020, November 15). In the Loop: Continuous Chromatography for Chiral (and Other)
  • Mustafa, B. E., et al. (2024, June 24).
  • Japan Analytical Industry. (n.d.).
  • Columnex. (n.d.). Preparative HPLC System with Recycling Capability. Columnex.
  • Sigma-Aldrich. (n.d.). HPLC Tips & Tricks: Getting Greener in HPLC. MilliporeSigma.
  • Pharmaceutical Technology. (2025, March 13).
  • Cichocki, A. (2024, December 13). Green Chromatography: Reducing Environmental Impact in Lab Practices.
  • Selvita. (2024, September 19).
  • Menke, J., & Monks, K. (n.d.). HPLC Peak Recycling: Two Methods Compared. KNAUER.
  • Daicel Chiral Technologies. (n.d.). Supercritical Fluid Chromatography (SFC). Daicel Chiral Technologies.
  • Sigma-Aldrich. (n.d.). Chiral Chromatography Frequently Asked Questions. MilliporeSigma.
  • Oriental Journal of Chemistry. (2024). Green Analytical Approaches and Eco-Friendly Solvents: Advancing Industrial Applications and Environmental Sustainability: A Comprehensive Review. Oriental Journal of Chemistry.
  • Antech. (n.d.). ReSolve HPLC Solvent Recycler. Antech.
  • YMC CO., LTD. (n.d.).
  • Chiral Technologies. (2021, March 14). Breaking Down the Methods: Chromatography and Crystallization in Chiral Resolution. Daicel Chiral Technologies.
  • Novasep. (2024, August 1).
  • Microbe Notes. (2025, December 20). Chiral Chromatography: Principle, Components, Steps, Types, Uses. Microbe Notes.
  • MZ-Analysentechnik. (n.d.). Chiral FAQs. MZ-Analysentechnik.
  • Dolan, J. W. (2015, October 1). How to Reduce Mobile-Phase Consumption.
  • RSSL. (n.d.).
  • Waters. (2015). Eliminating Peak Distortion and Injection Solvent Effects in Chiral UPC2 Separations.
  • Sigma-Aldrich. (n.d.).
  • Benchchem. (n.d.).
  • De Vooght-Johnson, R. (2025, March 31).
  • De Beer, T. et al. (2015, June 2).
  • Benchchem. (2025). Troubleshooting guide for HPLC analysis of chiral compounds. Benchchem.

Sources

Method development for analyzing trace enantiomeric impurities

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Chiral Chromatography. Analyzing trace enantiomeric impurities—typically defined as ≤0.1% relative to the main active pharmaceutical ingredient (API)—is one of the most mechanically and thermodynamically demanding tasks in analytical chemistry.

As a Senior Application Scientist, I have designed this guide to move beyond basic troubleshooting. Here, we will dissect the underlying physical chemistry and kinetic causalities behind chiral recognition, ensuring that every method you develop is a robust, self-validating system capable of meeting stringent regulatory demands.

FAQ Section 1: Regulatory Context & Method Strategy

Q: What are the regulatory thresholds for trace enantiomeric impurities, and how do they dictate my method development strategy? A: According to the ICH Q6A guidelines, if a drug substance is developed as a single enantiomer, the opposite enantiomer must be controlled as an impurity 1. This requires an enantioselective determination capable of distinguishing both enantiomers and the racemic mixture 1. Because the trace enantiomer is often limited to 0.1%, your method must achieve a Limit of Quantitation (LOQ) of at least 0.05%.

Causality: Achieving a 0.05% LOQ requires injecting a massive concentration of the API (often 1–5 mg/mL). This inevitably leads to analytical column overload. Therefore, your primary strategic goal during method development must be to manipulate the separation environment so that the trace enantiomer elutes before the main API peak, avoiding the main peak's Langmuirian tail.

FAQ Section 2: Overcoming Peak Tailing & Elution Order

Q: My trace enantiomer elutes second and is completely obscured by the tailing of the main API peak. How can I resolve this? A: This is the classic "tail swallowing" phenomenon, and it is the leading cause of failure in trace chiral quantitation.

Causality: When a column is overloaded with the main enantiomer, the stationary phase binding cavities become saturated. The excess analyte molecules are forced to travel faster through the column, creating a right-leaning tail that masks closely eluting secondary peaks.

Solutions:

  • Reverse the Elution Order: This is the most permanent fix. Chiral selectivity is highly dependent on the 3D spatial arrangement of the Chiral Stationary Phase (CSP). Switching from a cellulose-based CSP (layered structure) to an amylose-based CSP (helical structure) can often reverse the elution order of the enantiomeric pair 2. Adjusting mobile phase additives (e.g., changing formic acid concentration) can also flip elution orders in polar organic modes 2.

  • Suppress Secondary Interactions: If you cannot reverse the order, you must sharpen the main peak. Adding 0.1% Diethylamine (DEA) for basic compounds or 0.1% Trifluoroacetic acid (TFA) for acidic compounds blocks non-specific interactions with residual silanols on the silica support 3, drastically reducing tailing.

Workflow Start Initiate Chiral Screening Screen Screen Polysaccharide CSPs (Amylose vs. Cellulose) Start->Screen MP Test Mobile Phases (NP, RP, Polar Organic) Screen->MP Eval Is Trace Peak Obscured by Main Peak Tail? MP->Eval Rev Reverse Elution Order (Change CSP or MP) Eval->Rev Yes (Tail Swallowing) Opt Optimize Kinetics (Lower Flow Rate & Temp) Eval->Opt No (Elutes First) Rev->MP Re-screen Valid System Validated (Rs > 2.0, LOQ < 0.05%) Opt->Valid

Fig 1. Iterative method development workflow for trace enantiomeric impurities.

FAQ Section 3: Thermodynamics vs. Kinetics

Q: Should I increase or decrease the column temperature to improve the resolution of my trace enantiomer? A: This requires a delicate balance between thermodynamics and kinetics.

Causality: Chiral recognition relies on weak, transient intermolecular forces (hydrogen bonding, π-π interactions, dipole stacking). Decreasing the temperature generally enhances these weaker bonding forces, thereby increasing chiral selectivity (α) 4. However, lower temperatures increase mobile phase viscosity, which slows down mass transfer kinetics. Poor mass transfer leads to broader peaks (lower efficiency, N).

Best Practice: Start screening at 25°C. If your enantiomers co-elute, drop the temperature to 15°C or 5°C to hunt for selectivity 2. If they are resolved but the peaks are too broad for trace quantitation, increase the temperature gradually (up to 40°C) to improve peak shape and efficiency, provided selectivity is maintained.

Q: Why does lowering the flow rate sometimes drastically improve my trace impurity detection? A: Causality: The formation of the transient diastereomeric complex between the analyte and the CSP takes time. Chiral separations usually benefit from lower flow rates because it allows more time for these complex spatial interactions to occur, maximizing the efficiency of each peak 4. If enantiomers are separated but not fully resolved at 1.0 mL/min, decreasing the flow to 0.5 mL/min can provide the necessary baseline resolution for trace integration 5.

Troubleshooting Prob Poor Trace Resolution Thermodynamic Thermodynamic Optimization Prob->Thermodynamic Kinetic Kinetic Optimization Prob->Kinetic T1 Decrease Temp (Increases Selectivity) Thermodynamic->T1 T2 Add DEA/TFA (Blocks Silanols) Thermodynamic->T2 K1 Decrease Flow Rate (Improves Efficiency) Kinetic->K1 K2 Increase Temp (Sharpens Peaks) Kinetic->K2

Fig 2. Balancing thermodynamic and kinetic parameters for optimal chiral resolution.

Quantitative Data Summaries

Table 1: Chiral Screening Matrix & Mobile Phase Causality

Mobile Phase ModeTypical SolventsMechanism of InteractionBest Used For
Normal Phase (NP) Hexane / Isopropanol (or Ethanol)π-π bonding, hydrogen bonding, dipole stacking. Solvent strength affects displacement from the CSP cavity 3.Highly lipophilic compounds; traditional first-pass screening.
Reversed Phase (RP) Water / Acetonitrile (or Methanol)Hydrophobic interactions combined with chiral cavity inclusion.Aqueous-soluble compounds, biological matrices.
Polar Organic (PO) 100% Methanol or AcetonitrileDirect interaction with secondary hydroxyl groups or carbamate linkages on the CSP 3.Compounds lacking retention in RP or poor solubility in NP.
Polar Ionic Mode Polar organic + Volatile SaltsUnique to macrocyclic glycopeptides (e.g., CHIROBIOTIC). Ratio of acid/base controls selectivity 6.LC-MS/MS compatibility for extreme trace detection limits.

Table 2: Troubleshooting Trace Chiral Impurities

ProblemRoot CausalityValidated Solution
Trace peak swallowed by main peak tail Main peak overload causing Langmuirian isotherm tailing.Change CSP (Cellulose to Amylose) to reverse elution order 2.
Broad, unresolved peaks Poor mass transfer kinetics at low temperatures or high flow rates.Decrease flow rate to 0.5 mL/min; increase temperature to 35°C if selectivity allows 4.
Inconsistent Retention Times Incomplete column equilibration or moisture in mobile phase.Flush with 10–20 column volumes. Use strictly anhydrous solvents for NP 4.

Experimental Protocols: Self-Validating Systems

Protocol 1: Step-by-Step Chiral Method Screening for Trace Analysis Objective: Identify a column/mobile phase combination that forces the trace enantiomer to elute first with a Resolution (Rs) > 2.0.

  • Column Selection: Mount a minimum of two orthogonal polysaccharide columns (e.g., one Amylose-based, one Cellulose-based) [[3]]().

  • Mobile Phase Preparation: Prepare a Normal Phase screening solvent of 90:10 (v/v) n-hexane / 2-propanol.

    • Causality Check: If your compound is basic, you MUST add 0.1% (v/v) diethylamine (DEA) to prevent severe tailing. If acidic, add 0.1% trifluoroacetic acid (TFA) 3.

  • Equilibration: Pump the mobile phase at 1.0 mL/min for at least 10 column volumes. Note: Macrocyclic glycopeptide columns (e.g., CHIROBIOTIC) may require 1-2 hours to fully equilibrate [[4]]().

  • System Suitability Injection (Self-Validation): Inject 10 µL of a 0.1 mg/mL racemic standard at 25°C.

    • Validation Gate: The system is validated for trace analysis progression ONLY IF Resolution (Rs) > 2.0. If Rs < 2.0, trace quantitation at 0.1% will fail due to peak overlap. Switch columns or adjust the alcohol modifier ratio.

Protocol 2: Optimizing Sample Loading for 0.05% LOQ Objective: Achieve a Signal-to-Noise (S/N) ratio > 10 for the 0.05% trace impurity without distorting the main peak.

  • Diluent Optimization: Dissolve your API sample in a solvent that is weaker than the mobile phase (e.g., 100% Hexane if using 90:10 Hexane/IPA). This forces the analyte to focus into a tight band at the head of the column, mitigating injection-volume-induced band broadening.

  • Loading Matrix: Prepare a 2.0 mg/mL solution of the pure API spiked with 0.001 mg/mL (0.05%) of the trace enantiomer.

  • Kinetic Adjustment: Lower the flow rate to 0.5 mL/min to maximize theoretical plates (N) for the trace peak 4.

  • S/N Verification: Inject 10 µL. Evaluate the trace peak. If S/N < 10, shift your detection strategy to LC-MS/MS using polar ionic mode on a macrocyclic glycopeptide column [[6]]() instead of increasing UV injection volume.

References

  • International Council for Harmonisation (ICH). "ICH Q6A Guideline: Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products." ICH.org. 1

  • Supelco. "Chiral HPLC Column Selection and Method Development Guide." Bioanalysis Zone. 4

  • LCGC International. "A Strategy for Developing HPLC Methods for Chiral Drugs." Chromatography Online. 3

  • Chromatography Today. "Chiral Method Development Screening Techniques: A practical guide and new approaches in LC-MS." Chromatography Today. 6

  • Phenomenex. "HPLC Technical Tip: Chiral Method Development." Phenomenex.com. 7

  • Dhandapani, R. "Playing with Selectivity for Optimal Chiral Separation." LCGC International. 2

  • MilliporeSigma. "Chiral Chromatography Frequently Asked Questions." SigmaAldrich.com. 5

Sources

Validation & Comparative

Structure-Activity Relationship (SAR) of N-Substituted Piperidine-2-Carboxamides: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The N-substituted piperidine-2-carboxamides (specifically the 2',6'-pipecoloxylidide class) represent a foundational pillar in regional anesthesia and pain management[1]. By systematically altering the N-alkyl chain length and the stereochemistry at the C2 position of the piperidine ring, drug developers have drastically manipulated the physicochemical properties of these molecules. This guide objectively compares three major analogs—Mepivacaine , Ropivacaine , and Bupivacaine —to illustrate how targeted structural modifications influence lipophilicity, voltage-gated sodium channel (Nav) affinity, and the critical balance between anesthetic potency and cardiotoxicity[2].

Mechanistic SAR: Alkyl Chain Length & Lipophilicity

The primary driver of both potency and toxicity in pipecoloxylidides is the length of the N-alkyl substituent. The mechanism of action requires the uncharged (base) form of the molecule to partition through the lipophilic neuronal membrane, after which it re-ionizes in the intracellular space to bind the internal vestibule of the voltage-gated sodium channel (Nav1.8 in nerves, Nav1.5 in the heart)[3].

  • Mepivacaine (N-Methyl): The short methyl chain results in low lipophilicity. It penetrates tissues rapidly but dissociates quickly, leading to a moderate duration of action and low systemic toxicity[3].

  • Ropivacaine (N-Propyl): The intermediate propyl chain provides a "Goldilocks" partition coefficient. It is highly effective for sensory block (C-fibers) while sparing motor function (A-fibers) to a greater degree than bupivacaine, and it exhibits a wider therapeutic index regarding cardiac toxicity[4].

  • Bupivacaine (N-Butyl): The extended butyl chain maximizes lipophilicity. While this guarantees profound, long-lasting anesthesia, it also causes the molecule to bind avidly to cardiac Nav1.5 channels. During diastole, bupivacaine dissociates too slowly, leading to a cumulative, "use-dependent" block that can trigger refractory ventricular fibrillation[2].

Quantitative Physicochemical & Pharmacodynamic Comparison
Property / MetricMepivacaineRopivacaineBupivacaine
N-Alkyl Substituent Methyl (-CH₃)Propyl (-C₃H₇)Butyl (-C₄H₉)
Stereochemistry RacemicPure S(-)-enantiomerRacemic
LogP (pH 7.4) 1.322.062.54
pKa 7.78.18.1
Protein Binding ~77%~94%~95%
hNav1.5 IC₅₀ (Tonic Block) > 500 µM322.2 ± 29.9 µM69.5 ± 8.2 µM
Relative Cardiotoxicity LowModerateHigh

(Data synthesized from FDA labeling and in vitro electrophysiological assays[4][5][6][7].)

Stereochemistry: The S-Enantiomer Advantage

Pipecoloxylidides possess a chiral center at the C2 position of the piperidine ring. Historically, mepivacaine and bupivacaine were formulated as racemic mixtures[1]. However, severe cardiotoxic events associated with accidental intravascular injection of bupivacaine forced a re-evaluation of its stereochemistry.

In vitro patch-clamp studies revealed that the R(+)-enantiomer binds more tenaciously to the cardiac Nav1.5 channel than the S(-)-enantiomer. The S(-)-enantiomer dissociates significantly faster during the diastolic phase of the cardiac cycle, preventing the lethal accumulation of blocked channels[2]. This field-proven insight led to the purposeful engineering of Ropivacaine (formulated exclusively as the S-enantiomer) and Levobupivacaine, drastically reducing the risk of Local Anesthetic Systemic Toxicity (LAST) without sacrificing analgesic efficacy[4].

SAR Logic & Pharmacological Pathway Visualization

SAR_Logic Base Piperidine-2-carboxamide (Pipecoloxylidide Scaffold) Sub1 N-Methyl (Racemic) Mepivacaine Base->Sub1 Sub2 N-Propyl (S-isomer) Ropivacaine Base->Sub2 Sub3 N-Butyl (Racemic) Bupivacaine Base->Sub3 Lip1 LogP: 1.32 Fast Nav Dissociation Sub1->Lip1 Lip2 LogP: 2.06 Optimized Nav Kinetics Sub2->Lip2 Lip3 LogP: 2.54 Slow Nav Dissociation Sub3->Lip3 Out1 Low Toxicity Short Duration Lip1->Out1 Out2 Moderate Toxicity Sensory > Motor Block Lip2->Out2 Out3 High Cardiotoxicity Profound Motor Block Lip3->Out3

SAR Logic Tree: Impact of N-alkyl chain length and stereochemistry on lipophilicity and toxicity.

Experimental Methodologies

To objectively validate the SAR claims above, two self-validating experimental workflows are required. The first quantifies the molecular target affinity (Nav1.5), while the second evaluates the macroscopic physiological rescue mechanism.

Protocol 1: In Vitro Patch-Clamp Electrophysiology for Nav1.5 Kinetics

Causality: To prove that bupivacaine's toxicity is driven by "use-dependent block" (trapping in the open channel during tachycardia), we must stimulate Nav1.5-expressing cells at varying frequencies. A higher block fraction at higher frequencies confirms the mechanism[5]. Self-Validation: The protocol utilizes a baseline stabilization phase and a terminal washout phase. If currents do not return to >90% of baseline during washout, the data is discarded to rule out cell death or membrane leak.

  • Cell Preparation: Culture HEK-293 cells stably expressing the human Nav1.5 α-subunit.

  • Configuration: Establish the whole-cell patch-clamp configuration. Maintain cells at a holding potential of -90 mV.

  • Baseline Recording: Apply 20 ms depolarizing test pulses to -10 mV at 0.1 Hz until the peak inward sodium current stabilizes (±5% variance over 3 minutes).

  • Tonic Block Assessment: Perfuse the test compound (e.g., 50 µM Bupivacaine) at 0.1 Hz. Record the fractional reduction in peak current to calculate the resting IC₅₀.

  • Use-Dependent Block Assessment: Shift the stimulation frequency to 1 Hz (simulating 60 bpm) and then to 3 Hz (simulating 180 bpm tachycardia) for 100 pulses each. Measure the cumulative decline in current. Result: Bupivacaine will show severe cumulative block at 3 Hz compared to ropivacaine.

  • Washout: Perfuse with standard extracellular solution for 5 minutes to validate reversibility.

Protocol 2: Ex Vivo Lipid Emulsion Rescue (Lipid Sink) Assay

Causality: The "Lipid Sink" theory posits that administering an intravenous lipid emulsion (Intralipid) creates an intravascular lipid compartment that sequesters highly lipophilic drugs (like bupivacaine, LogP 2.54), pulling them off the cardiac Nav1.5 channels[6]. Self-Validation: Utilizing an isolated Langendorff rat heart model removes systemic hepatic metabolism and neurogenic compensatory mechanisms. Any recovery in contractility is purely driven by the physicochemical partitioning of the drug into the lipid emulsion.

  • Heart Isolation: Excise a rat heart and immediately mount it on a Langendorff perfusion apparatus. Perfuse with oxygenated Krebs-Henseleit buffer at 37°C.

  • Baseline Monitoring: Insert a balloon into the left ventricle to continuously record Left Ventricular Developed Pressure (LVDP) and heart rate via ECG. Stabilize for 20 minutes.

  • Asystole Induction: Perfuse the heart with 50 µM bupivacaine until complete asystole is achieved (LVDP = 0 mmHg).

  • Lipid Rescue Phase: Switch the perfusate to a buffer containing 20% lipid emulsion (Intralipid) minus the local anesthetic.

  • Quantification: Measure the time to first contraction and the time to 80% LVDP recovery. Result: Bupivacaine (highly lipophilic) is rapidly sequestered by the lipid sink, restoring contractility, whereas mepivacaine (less lipophilic) shows negligible response to lipid rescue.

Experimental Workflow Visualization

Workflow Start Validation Workflows for Pipecoloxylidides Patch Protocol 1: Nav1.5 Patch-Clamp (Molecular Affinity) Start->Patch Lang Protocol 2: Langendorff Heart Model (Physiological Rescue) Start->Lang Cell HEK-293 Cells expressing hNav1.5 Holding Potential: -90mV Patch->Cell Stim Apply 1Hz & 3Hz Depolarizing Pulses (Prove Use-Dependent Trapping) Cell->Stim Measure Quantify Fractional Block & IC50 (Washout for Self-Validation) Stim->Measure Perfuse Perfuse Rat Heart with Bupivacaine (Induce Asystole / LVDP = 0) Lang->Perfuse Rescue Administer 20% Lipid Emulsion (Trigger Lipid Sink Partitioning) Perfuse->Rescue Recover Measure Time to LVDP Recovery (Validate Lipophilic Sequestration) Rescue->Recover

Experimental workflows for quantifying Nav1.5 kinetics and validating lipid emulsion rescue.

References

  • 5. 6. 7.

Sources

Pharmacological Divergence in Local Anesthetics: A Comparative Guide to the Cardiotoxicity of Ropivacaine vs. Bupivacaine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Clinical Context

Local Anesthetic Systemic Toxicity (LAST) remains a critical safety hurdle in regional anesthesia and drug development. Historically, Bupivacaine has been the gold standard for long-acting nerve blockades. However, its narrow therapeutic index and profound arrhythmogenic potential have driven the development of safer alternatives. Ropivacaine , a structurally related amino-amide local anesthetic, was engineered specifically to mitigate these risks. This guide provides an in-depth mechanistic and experimental comparison of their cardiotoxic profiles, designed for researchers and drug development professionals evaluating novel anesthetic compounds.

Mechanistic Causality: The Nav1.5 Sodium Channel

The primary driver of local anesthetic-induced cardiotoxicity is the off-target inhibition of Nav1.5 , the pore-forming α-subunit of the voltage-dependent cardiac Na⁺ channel 1[1]. Nav1.5 is integral to the initiation and propagation of cardiac action potentials.

Bupivacaine enters cardiomyocytes in its highly lipophilic, uncharged state. Once intracellular, it converts to a charged form and binds aggressively to the intracellular side of the Nav1.5 channel 2[2].

  • The Bupivacaine Liability: Bupivacaine is a racemic mixture with high lipid solubility. It exhibits a "fast-in, slow-out" binding kinetic, meaning it binds rapidly during the action potential but dissociates extremely slowly during diastole 3[3]. This leads to a severe use-dependent block, culminating in QRS prolongation, re-entrant arrhythmias, and cardiovascular collapse.

  • The Ropivacaine Advantage: Ropivacaine is formulated as a pure S-enantiomer and is significantly less lipophilic4[4]. This stereoselectivity and reduced lipophilicity result in a "fast-in, fast-out" kinetic profile. Ropivacaine dissociates rapidly from the Nav1.5 channel, preventing the compounding blockade at high heart rates and providing a much wider safety margin.

G LA Local Anesthetic Administration Lipid Lipid Membrane Penetration LA->Lipid Bupi Bupivacaine (Racemic) High Lipophilicity Lipid->Bupi Ropi Ropivacaine (S-enantiomer) Lower Lipophilicity Lipid->Ropi Nav Intracellular Binding to Nav1.5 α-subunit Bupi_K Slow Dissociation 'Fast-in, Slow-out' Nav->Bupi_K Ropi_K Fast Dissociation 'Fast-in, Fast-out' Nav->Ropi_K Bupi->Nav High Affinity Ropi->Nav Moderate Affinity Tox Severe Cardiotoxicity (Arrhythmia / Arrest) Bupi_K->Tox Safe Reduced Cardiotoxicity (Wider Safety Margin) Ropi_K->Safe

Mechanism of Nav1.5 channel blockade and cardiotoxicity: Bupivacaine vs. Ropivacaine.

Quantitative Profiling

The following table synthesizes the physicochemical and electrophysiological data that differentiate these two agents. Bupivacaine is approximately 4.5-fold more potent at blocking the open state of human cardiac SCN5A channels compared to ropivacaine 5[5].

Pharmacological PropertyBupivacaineRopivacaine
Stereochemistry Racemic mixture (50% R, 50% S)Pure S-enantiomer
Lipophilicity (Log P) High (~3.4)Moderate (~2.9)
Nav1.5 IC₅₀ (Open Channel) ~69.5 ± 8.2 μM~322.2 ± 29.9 μM
Dissociation Kinetics Slow ("fast-in, slow-out")Fast ("fast-in, fast-out")
Motor Blockade Intense, prolongedLess intense, faster recovery
Cardiotoxic Potential High (Arrhythmogenic at lower doses)Low (Requires significantly higher systemic doses)

Self-Validating Experimental Methodologies

To accurately quantify the cardiotoxic divergence between these compounds, researchers must employ rigorous, self-validating experimental models. Below are the gold-standard protocols for molecular and whole-organ assessment.

Protocol A: Whole-Cell Patch-Clamp of Nav1.5 (Molecular Level)

Rationale: Evaluating Nav1.5 kinetics in native cardiomyocytes is confounded by overlapping currents (e.g., Ca²⁺, K⁺). Utilizing HEK-293 cells stably transfected with the human SCN5A gene isolates the Nav1.5 current, allowing for precise measurement of use-dependent blockade 5[5].

  • Cell Preparation: Culture HEK-293 cells expressing SCN5A. Plate on glass coverslips 24 hours prior to recording to ensure optimal membrane health.

  • Electrophysiological Setup: Use borosilicate glass pipettes (resistance 1.5–3.0 MΩ) filled with a CsF-based intracellular solution (to block endogenous K⁺ currents).

  • System Validation (Critical Step): Form a gigaseal. Do not proceed unless seal resistance is > 1 GΩ. Rupture the patch to achieve the whole-cell configuration. Compensate series resistance by at least 80% to prevent voltage errors during massive Na⁺ influx.

  • Voltage Protocol: Hold cells at -120 mV. Apply a series of depolarizing pulses to -10 mV at varying frequencies (e.g., 1 Hz vs. 10 Hz) to assess use-dependent block.

  • Drug Application: Perfuse Bupivacaine or Ropivacaine at escalating concentrations. The faster recovery from inactivation seen with Ropivacaine will manifest as a smaller reduction in peak current at high frequencies compared to Bupivacaine.

Protocol B: Langendorff Isolated Perfused Heart Model (Organ Level)

Rationale: The Langendorff preparation allows the study of direct myocardial toxicity (contractility, heart rate, and conduction velocity) independent of systemic neurohormonal reflexes or hepatic clearance.

  • Excision & Cardioplegia: Deeply anesthetize the murine or rat model. Perform a rapid thoracotomy (< 90 seconds) and excise the heart. Immediately submerge it in ice-cold (4°C) cardioplegia solution. Causality: Rapid cooling drastically reduces the metabolic rate, limiting hypoxic tissue injury during the transfer 6[6].

  • Aortic Cannulation: Cannulate the aorta above the root but below the aortic arch. Initiate retrograde perfusion with oxygenated Krebs-Henseleit buffer. Causality: Retrograde flow forces the aortic valve shut, driving the perfusate directly into the coronary ostia to nourish the myocardium.

  • Hemodynamic Monitoring: Insert a fluid-filled balloon connected to a pressure transducer into the left ventricle (LV) via the left atrium. Inflate to an end-diastolic pressure (EDP) of 10–15 mmHg.

  • System Validation (Critical Step): Allow the heart to stabilize for 20 minutes. Self-Validation Criteria: Exclude the heart if baseline Left Ventricular Developed Pressure (LVDP) is < 80 mmHg or if persistent arrhythmias are present.

  • Toxicity Assay: Infuse Ropivacaine or Bupivacaine. Bupivacaine will demonstrate a precipitous drop in LVDP and rapid onset of atrioventricular (AV) block at significantly lower concentrations than Ropivacaine.

G A 1. Deep Anesthesia & Thoracotomy B 2. Rapid Excision (< 90 seconds) A->B C 3. Cold Cardioplegia Submersion B->C D 4. Aortic Cannulation & Ligation C->D E 5. Retrograde Perfusion (Constant Flow) D->E F 6. LV Balloon Data Acquisition E->F

Step-by-step workflow of the Langendorff isolated perfused heart preparation.

Translational Impact for Drug Development

The comparative study of bupivacaine and ropivacaine serves as a foundational blueprint for modern anesthetic drug design. By prioritizing stereopurity (isolating the S-enantiomer) and modulating lipophilicity, researchers can successfully uncouple the desired analgesic efficacy (nerve blockade) from fatal off-target cardiotoxicity (Nav1.5 use-dependent block). Future pipeline developments must rigorously apply patch-clamp and Langendorff methodologies early in the screening process to ensure a wide therapeutic index.

References

  • The Possible Mechanisms Underlying Epinephrine Worsens Bupivacaine Induced Cardiac Toxicity MedCrave Online URL:[Link]

  • Mechanism of Action of Bupivacaine Pharmacy Freak URL:[Link]

  • Ropivacaine vs Bupivacaine Maimonides Emergency Medicine Residency URL:[Link]

  • Voltage-dependent blockade by bupivacaine of cardiac sodium channels expressed in Xenopus oocytes PubMed (NIH) URL:[Link]

  • A Comparative Analysis of Bupivacaine and Ropivacaine Effects on Human Cardiac SCN5A Channels PubMed (NIH) URL:[Link]

  • Best practices for setting-up an isolated Langendorff heart preparation ADInstruments URL:[Link]

Sources

Metabolic stability assay of (2R)-N-propylpiperidine-2-carboxamide in liver microsomes

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Guide: Metabolic Stability Assay of (2R)-N-propylpiperidine-2-carboxamide in Liver Microsomes

Introduction

As a Senior Application Scientist, evaluating the metabolic fate of chiral building blocks is a critical checkpoint in early drug discovery. (2R)-N-propylpiperidine-2-carboxamide is a chiral secondary amine and a structural analog central to the synthesis of pipecoloxylidide-based local anesthetics. Because the piperidine ring and the N-alkyl chain are highly susceptible to Phase I biotransformation, accurately determining its intrinsic clearance (


) is vital for predicting in vivo half-life and hepatic extraction ratios [1].

System Selection: Why Liver Microsomes?

To evaluate Phase I metabolism (specifically CYP-mediated N-dealkylation and ring oxidation), Human Liver Microsomes (HLM) remain the industry standard. Unlike whole hepatocytes—which contain both Phase I and Phase II enzymes—microsomes are subcellular fractions enriched in the endoplasmic reticulum, isolating Cytochrome P450 (CYP) and Flavin-containing monooxygenase (FMO) activity [2]. This isolation provides a targeted, high-throughput matrix without the confounding variables of cellular uptake transporters or Phase II conjugation.

Pathway Parent (2R)-N-propylpiperidine -2-carboxamide CYP CYP3A4 / CYP2D6 (Liver Microsomes) Parent->CYP Phase I Met1 N-Dealkylation (Loss of Propyl Group) CYP->Met1 Major Met2 Piperidine Ring Oxidation CYP->Met2 Minor

CYP450-mediated Phase I biotransformation pathways for the piperidine core.

Product Performance Comparison: UltraPool™ HLM vs. Alternatives

Achieving reproducible


 data depends entirely on the biological test system. Below is an objective comparison of a premium high-donor-count HLM product (e.g., UltraPool™ 150-Donor HLM) against standard 10-donor pools and cryopreserved hepatocytes. The 150-donor pool normalizes the genetic polymorphisms of CYP2D6 and CYP2C19, preventing the skewed half-life calculations that plague small donor pools [3].

Table 1: Quantitative Comparison of In Vitro Metabolic Test Systems

ParameterUltraPool™ 150-Donor HLMStandard 10-Donor HLMCryopreserved Hepatocytes
Protein/Cell Concentration 0.5 mg/mL0.5 mg/mL

cells/mL
CYP3A4 Activity (pmol/mg/min) 450 ± 25 (Highly consistent)200 – 600 (Highly variable)N/A (Measured per

cells)
Phase II Metabolism Absent (unless UDPGA added)AbsentPresent (Intact pathways)

Reproducibility (CV%)
< 5%15% – 25%< 10%
Typical Assay Duration 45 – 60 minutes45 – 60 minutes120 – 240 minutes
Cost per 96-Well Plate

$

Self-Validating Experimental Protocol

This protocol outlines a robust, self-validating methodology for measuring the intrinsic clearance of (2R)-N-propylpiperidine-2-carboxamide using pooled liver microsomes [4].

Workflow N1 1. Prepare Reagents (HLM, Buffer, Substrate) N2 2. Pre-incubation (37°C, 5 min) N1->N2 N3 3. Initiate Reaction (Add NADPH) N2->N3 N4 4. Time-Course Sampling (0, 15, 30, 45, 60 min) N3->N4 N5 5. Quench Reaction (Ice-cold ACN + IS) N4->N5 N6 6. Centrifugation (Protein Precipitation) N5->N6 N7 7. LC-MS/MS Analysis (Quantify Parent Drug) N6->N7

In vitro metabolic stability assay workflow using human liver microsomes.

Step 1: Reagent Preparation

  • Buffer: 100 mM Potassium Phosphate (

    
    ), pH 7.4.
    
    • Causality: Physiological pH is critical. The conformational stability of the CYP heme-thiolate center degrades rapidly outside the pH 7.3–7.5 window, leading to a loss of enzymatic activity [5].

  • Cofactor: NADPH Regenerating System (NRS) containing NADP+, glucose-6-phosphate, and G6PDH.

    • Causality: Using a regenerating system rather than a static NADPH solution ensures a sustained supply of electrons, preventing cofactor depletion from becoming the rate-limiting step during the 60-minute incubation.

Step 2: Pre-Incubation

  • In a 96-well plate, combine HLM (to achieve 0.5 mg/mL final concentration) and

    
     buffer. Add the substrate to achieve a final concentration of 1 µM. Ensure the final DMSO concentration is <0.1%. Incubate at 37°C for 5 minutes.
    
    • Causality: High protein concentrations (>1 mg/mL) lead to non-specific binding of the lipophilic piperidine ring, artificially lowering the free fraction (

      
      ) and underpredicting clearance. 0.5 mg/mL ensures linear kinetics. Furthermore, a 1 µM substrate concentration satisfies the Michaelis-Menten assumption that 
      
      
      
      , ensuring the reaction rate is first-order [6].

Step 3: Initiation & Time-Course Sampling

  • Start the reaction by adding pre-warmed NRS to each well.

  • At designated time points (0, 15, 30, 45, and 60 minutes), remove a 20 µL aliquot from the reaction mixture.

Step 4: Quenching & Centrifugation

  • Immediately transfer the 20 µL aliquot into 80 µL of ice-cold Acetonitrile (ACN) containing a stable-isotope-labeled internal standard (IS).

    • Causality: ACN causes rapid protein denaturation, instantly quenching the reaction. Maintaining it ice-cold prevents any residual enzymatic activity during the precipitation phase.

  • Centrifuge the plates at 4,000 × g for 15 minutes at 4°C to pellet precipitated proteins.

Step 5: LC-MS/MS Analysis & Calculation

  • Transfer the supernatant to a clean plate and analyze the disappearance of the parent compound using LC-MS/MS.

  • Plot the natural logarithm of the percent parent compound remaining versus time. The slope of the linear regression represents the elimination rate constant (

    
    ).
    
  • Calculate the in vitro half-life (

    
    ) and Intrinsic Clearance (
    
    
    
    ):

References

  • Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design. ACS Medicinal Chemistry Letters.[Link]

  • Efficiency in Drug Discovery: Liver S9 Fraction Assay As a Screen for Metabolic Stability. NIH PubMed Central.[Link]

  • Prediction of Human Clearance of Twenty-Nine Drugs from Hepatic Microsomal Intrinsic Clearance Data. ASPET.[Link]

  • Microsomal Stability | Cyprotex ADME-Tox Solutions. Evotec.[Link]

  • In Vitro Drug Metabolism Studies Using Human Liver Microsomes. IntechOpen.[Link]

  • Beyond the Michaelis‐Menten: Accurate Prediction of In Vivo Hepatic Clearance for Drugs With Low KM. NIH PubMed Central.[Link]

Sources

Head-to-Head Comparison of Chiral Stationary Phases: A Definitive Guide for Enantioseparation

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals

The accurate determination of enantiomeric purity is a non-negotiable requirement in modern pharmacokinetics, as enantiomers (the eutomer and distomer) often exhibit drastically different pharmacological and toxicological profiles[1]. High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) remain the gold standards for direct enantioseparation[2]. However, the success of these techniques is entirely dependent on the strategic selection of the Chiral Stationary Phase (CSP)[3].

This guide provides an objective, head-to-head comparison of the most prominent CSPs, detailing the causality behind their chiral recognition mechanisms and providing self-validating protocols for robust method development.

Mechanistic Grounding: How Major CSPs Dictate Selectivity

To develop a robust separation method, one must understand why a specific analyte interacts preferentially with a given stationary phase. Chiral recognition is not a trial-and-error process; it is a predictable outcome of molecular geometry and thermodynamic interactions[4].

Polysaccharide-Based CSPs (Amylose & Cellulose)

Polysaccharide derivatives are the undisputed workhorses of chiral chromatography, boasting the broadest applicability[3]. Their chiral recognition relies on a helical supramolecular structure that forms distinct chiral grooves. Enantiomers are discriminated based on their ability to fit into these cavities and form hydrogen bonds, dipole-dipole interactions, and ngcontent-ng-c1977314119="" _nghost-ng-c2626011906="" class="inline ng-star-inserted">


 stacking with the derivatized phenyl carbamate or benzoate groups[5].
  • The Immobilized Advantage: Historically, coated polysaccharide CSPs dissolved in strong solvents. The advent of immobilized polysaccharide CSPs (e.g., CHIRALPAK IA, IB, IC) covalently bonds the polymer to the silica matrix. This prevents column degradation when exposed to "forbidden" solvents like tetrahydrofuran (THF) or dichloromethane (DCM), allowing for expanded API solubility and novel selectivity profiles[6].

Macrocyclic Antibiotics (Vancomycin & Teicoplanin)

Macrocyclic antibiotic CSPs offer a highly complex array of interaction sites, including peptide linkages, aromatic rings, and ionizable groups[7]. Because they possess numerous stereogenic centers, they are exceptionally effective for amphoteric molecules, amino acids, and


-agonists[8]. The chiral recognition mechanism involves inclusion complexation combined with electrostatic interactions, making them highly versatile across Normal Phase (NP), Reversed Phase (RP), and Polar Organic (PO) modes[4].
Cyclodextrin-Based CSPs

These cyclic oligosaccharides (ngcontent-ng-c1977314119="" _nghost-ng-c2626011906="" class="inline ng-star-inserted">


, 

, and

-cyclodextrins) form rigid, hydrophobic cavities that selectively encapsulate the hydrophobic moiety of an enantiomer while the hydroxyl groups on the rim participate in hydrogen bonding. They are particularly effective in aqueous mobile phases and are highly complementary to polysaccharide CSPs for the separation of polar diols[9].
Pirkle-Type (Brush-Type) CSPs

Unlike the polymeric nature of polysaccharides, Pirkle-type CSPs are rationally designed based on the three-point interaction model[5]. They utilize specific


-electron donor and acceptor interactions[4]. These columns are highly efficient for resolving enantiomers containing 

-acid or

-base aromatic clefts and are renowned for their ruggedness and high theoretical plate counts.

CSP_Selection Start Analyze Analyte Physicochemical Properties Broad Broad Structural Diversity (First-Line Screening) Start->Broad General / Lipophilic Polar Amphoteric / Amino Acids (Multiple Interaction Sites) Start->Polar Zwitterionic Aqueous Aqueous Soluble / Small Aromatics (Inclusion Complexes) Start->Aqueous Hydrophilic PiPi Pi-Acid/Base Containing (Aromatic Clefts) Start->PiPi Pi-Conjugated Poly Polysaccharide CSPs (Amylose/Cellulose) Broad->Poly Macro Macrocyclic Antibiotics (Teicoplanin/Vancomycin) Polar->Macro Cyclo Cyclodextrin CSPs (Beta-CD) Aqueous->Cyclo Pirkle Pirkle-Type CSPs (Brush-Type) PiPi->Pirkle

Caption: Algorithmic decision tree for selecting Chiral Stationary Phases based on analyte properties.

Head-to-Head Quantitative Performance Comparison

The efficacy of a chiral separation is quantified by the retention factor of the first eluting enantiomer (ngcontent-ng-c1977314119="" _nghost-ng-c2626011906="" class="inline ng-star-inserted">


), the separation factor (

), and the resolution (

)[3]. The table below synthesizes representative performance data across different drug classes to highlight the optimal CSP/Mobile Phase pairings[8][9][10].
Analyte ClassRepresentative CompoundOptimal CSP ClassMobile Phase Mode



Diols HydrobenzoinPolysaccharide (Amylose)Normal Phase (Hexane/IPA)1.451.823.10

-Agonists
ClenbuterolMacrocyclic (Teicoplanin)Polar Organic (MeOH/AA/TEA)2.101.352.05
Sulfoxides OmeprazolePolysaccharide (Cellulose)Reversed Phase (H2O/ACN)3.201.502.80
Amino Acids D/L-TryptophanCrown Ether / MacrocyclicAqueous (Perchloric Acid)1.802.104.50
Aromatics 1-PhenylethanolPirkle-Type (Whelk-O1)Normal Phase (Hexane/EtOH)1.151.251.95

Note:


 indicates baseline resolution, which is the minimum requirement for accurate quantitative analysis.

Self-Validating Experimental Protocol for Method Development

A scientifically rigorous protocol must be a self-validating system. The following step-by-step methodology ensures that the developed enantioseparation is driven by true chiral recognition rather than artifactual peak splitting.

Phase 1: Multi-Column Screening (The "Hit" Phase)
  • Setup: Connect a switching valve containing an immobilized amylose CSP, an immobilized cellulose CSP, and a macrocyclic antibiotic CSP[6].

  • Mobile Phase: Begin with a standard Normal Phase mixture (e.g., Hexane:Isopropanol 90:10 v/v) or a Polar Organic mode (100% Methanol) depending on analyte solubility.

  • Execution: Inject the racemate across all columns at a standard flow rate (e.g., 1.0 mL/min) and temperature (25°C).

  • Validation: Identify any "hit" where

    
    . If no hit is found, switch the elution mode (e.g., transition from NP to RP).
    
Phase 2: Mobile Phase & Additive Optimization (The "Tuning" Phase)
  • Modifier Adjustment: Adjust the ratio of the strong solvent (e.g., Ethanol or Isopropanol) to modulate the retention factor (

    
    ) into the optimal range of 1 to 10.
    
  • Additive Integration: For basic compounds, add 0.1% Diethylamine (DEA); for acidic compounds, add 0.1% Trifluoroacetic acid (TFA)[9].

Phase 3: Thermodynamic Profiling (The "Validation" Phase)
  • Temperature Modulation: Run the optimized method at 15°C, 25°C, 35°C, and 45°C.

  • Data Analysis: Plot

    
     versus 
    
    
    
    (Van 't Hoff plot).
  • Validation: A strictly linear Van 't Hoff plot validates that the chiral recognition mechanism is thermodynamically consistent. A non-linear plot indicates a conformational shift in the CSP or multiple competing interaction mechanisms, which compromises method robustness[8].

Phase 4: Simultaneous Chiral-Achiral Co-Validation
  • Spike Test: Spike the racemic mixture with known achiral synthetic impurities.

  • Execution: Run the method to ensure the CSP exhibits both enantioselectivity (separating the enantiomers) and chemoselectivity (resolving the enantiomers from achiral impurities)[9][11].

Method_Validation Screen Phase 1: Multi-Column Screening (Immobilized Polysaccharide & Macrocyclic) Hit Hit Identified? (Rs > 0.5) Screen->Hit Opt Phase 2: Mobile Phase Optimization (Adjust Modifier / Additive) Hit->Opt Yes Fail Switch CSP Class / Mode (e.g., NP to PO or RP) Hit->Fail No Thermo Phase 3: Thermodynamic Validation (Van 't Hoff Plot Linearity) Opt->Thermo Val Phase 4: Co-Validation (Simultaneous Chiral-Achiral Resolution) Thermo->Val Fail->Screen

Caption: Self-validating chromatographic workflow for robust enantioseparation method development.

Causality in Experimental Choices: The "Why" Behind the Protocol

To achieve true expertise in method development, scientists must understand the causality behind every experimental parameter:

  • Why use DEA or TFA Additives? Uncapped, residual silanol groups on the silica support matrix act as secondary ion-exchange sites. If a basic analyte interacts with these acidic silanols, it causes severe peak tailing and masks the primary chiral interaction. Adding DEA competitively binds to the silanols, isolating the analyte's interaction to the chiral selector alone[9].

  • Why does Temperature matter? Chiral separation is fundamentally an enthalpically driven process. Lower temperatures generally increase the separation factor (

    
    ) because the enthalpic differences between the transient diastereomeric complexes are magnified. However, lower temperatures also increase mobile phase viscosity, reducing mass transfer and broadening peaks. The optimal temperature is a calculated compromise between thermodynamic selectivity and kinetic efficiency[8].
    
  • Why consider SFC over HPLC? Supercritical Fluid Chromatography (SFC) utilizes supercritical

    
     as the primary mobile phase. Because supercritical fluids have gas-like diffusivity and liquid-like density, SFC provides significantly faster separations and lower pressure drops than HPLC, making it an increasingly vital tool for high-throughput screening of chiral basic compounds[1][2][10].
    

References

  • BenchChem. "Performance Comparison of Chiral Stationary Phases for Diol Separation." 7

  • BenchChem. "A Researcher's Guide to Chiral Stationary Phases for Enantiomeric Separation." 3

  • PMC. "Chiral Stationary Phases for Liquid Chromatography: Recent Developments." 4

  • BenchChem. "A Researcher's Guide to Determining the Enantiomeric Purity of Sulfoxides Using Chiral HPLC." 10

  • International Journal of Pharmaceutical and Phytopharmacological Research. "A Review on Chiral Stationary Phases for Separation of Chiral Drugs."5

  • PubMed. "Recent Advances in Enantiorecognition and Enantioseparation Techniques of Chiral Molecules in the Pharmaceutical Field." 1

  • Ingenta Connect.

    
    -agonists on macrocyclic antibiotic chiral stationary phases in high performance liquid chromatography." 8
    
  • MDPI. "Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods." 9

  • ResearchGate. "Comparison of chiral stationary phases based on immobilized polysaccharides in reversed phase mode." 6

  • Univerzita Karlova. "Characterization of separation systems for determination of enantiomers." 2

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A Comparative Guide to the Species-Selective Activity of Piperidine Carboxamides

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Value of Species Selectivity

In the landscape of modern drug discovery, the piperidine carboxamide scaffold has emerged as a remarkably versatile structural motif, integral to the development of therapeutics targeting a wide array of proteins, from enzymes to ion channels.[1][2] However, the journey from a promising chemical hit to a safe and effective drug is fraught with challenges, chief among them being the optimization of selectivity. Species selectivity—the ability of a compound to preferentially interact with a target in a pathogenic or pest species over its homolog in humans—is a cornerstone of developing safe anti-infectives. Conversely, understanding a compound's activity across different preclinical species (e.g., rodent vs. non-rodent) is critical for accurately predicting human efficacy and safety.[3]

This guide provides an in-depth technical comparison of piperidine carboxamides that exhibit profound species-selective activity. We will dissect two distinct case studies: a series of potent antimalarial proteasome inhibitors and a class of transient receptor potential (TRP) channel modulators. Through this comparative analysis, we will illuminate the underlying molecular mechanisms, present the experimental workflows used for their validation, and offer field-proven insights into harnessing species-level structural differences for rational drug design.

Case Study 1: Pinpoint Targeting of the Malarial Proteasome

The Therapeutic Imperative: The rise of drug-resistant Plasmodium falciparum, the parasite responsible for the most lethal form of malaria, presents a dire global health threat, necessitating the discovery of drugs with novel mechanisms of action.[4][5] The parasite's proteasome, a multi-subunit complex essential for protein degradation and cellular homeostasis, is a validated therapeutic target. The primary challenge, however, is achieving exquisite selectivity for the parasite's proteasome over human proteasome isoforms to avoid host toxicity.[4][6]

The Piperidine Carboxamide Solution: SW042 and SW584

A phenotypic screen against P. falciparum erythrocytic stages led to the identification of SW042, a piperidine carboxamide with potent antimalarial activity.[4][5] Subsequent optimization yielded SW584, an analog with enhanced potency and favorable pharmacokinetic properties.[6][7]

Mechanism of Action & The Structural Basis for Selectivity

Through forward and reverse genetics, the target of this series was identified as the β5 active site of the P. falciparum 20S proteasome (Pf20Sβ5).[4] What makes this series exceptional is its mechanism of selectivity, which was elucidated through cryo-electron microscopy (cryo-EM).

Unlike many proteasome inhibitors that target the highly conserved catalytic threonine residue, SW584 binds non-covalently to a previously unexplored, allosteric pocket at the interface of the β5, β6, and β3 subunits.[5][7] This binding site is distal from the active site and, crucially, possesses amino acid variations between the parasite and human proteasomes. These species-specific differences are the linchpin of the compound's remarkable selectivity, allowing it to potently inhibit the parasite's cellular machinery while sparing human cells.[5][6][7]

cluster_Pf Plasmodium falciparum Proteasome (Pf20Sβ5) cluster_Human Human Proteasome (h20S) Pf_b5 β5 Subunit Pf_active_site Catalytic Site (T1) Pf_b6 β6 Subunit Pf_b3 β3 Subunit Pf_pocket Allosteric Pocket (Non-conserved) Pf_pocket->Pf_active_site Allosteric Inhibition H_b5 β5 Subunit H_active_site Catalytic Site (T1) H_b6 β6 Subunit H_b3 β3 Subunit H_pocket Altered Pocket (Conserved) SW584 Piperidine Carboxamide (SW584) SW584->Pf_pocket High-Affinity Binding SW584->H_pocket Low-Affinity Binding

Caption: Mechanism of selective proteasome inhibition by SW584.

Experimental Validation of Selectivity

A multi-pronged approach is essential to validate such claims of species selectivity. The protocols described below form a self-validating system, where data from biochemical assays, cellular assays, and structural studies converge to build a robust case.

Protocol 1: In Vitro Proteasome Inhibition Assay

  • Objective: To quantify and compare the inhibitory potency of the compound against purified proteasomes from the target species (P. falciparum) and human.

  • Methodology:

    • Protein Purification: Express and purify recombinant Pf20Sβ5 and commercially source human constitutive (c-h20S) and immunoproteasome (i-h20S) isoforms.

    • Assay Preparation: Prepare a serial dilution of the test compound (e.g., SW584) in a suitable buffer (e.g., HEPES with DTT and EDTA).

    • Enzymatic Reaction: In a 384-well plate, combine the purified proteasome with a fluorogenic peptide substrate specific for the chymotrypsin-like activity of the β5 subunit (e.g., Suc-LLVY-AMC).

    • Inhibition Measurement: Add the test compound dilutions to the wells and incubate. Initiate the reaction and monitor the increase in fluorescence over time using a plate reader (Excitation/Emission ~380/460 nm).

    • Data Analysis: Calculate the rate of reaction for each compound concentration. Plot the percentage of inhibition against the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

  • Causality: This direct enzymatic assay isolates the interaction between the compound and its protein target, removing cellular complexities like membrane permeability. Comparing IC50 values across species provides a direct measure of target-level selectivity.

Data Summary: Comparative Activity of SW584

TargetAssay TypePotency (IC50/EC50)Selectivity Ratio (vs. h20S)
P. falciparum (3D7)Cell-based Growth Inhibition~0.02 µM>1000x
Pf20Sβ5 ProteasomeBiochemical Inhibition~0.005 µM>4000x
Human c-h20S ProteasomeBiochemical Inhibition>20 µM1x
Human i-h20S ProteasomeBiochemical Inhibition>20 µM>1x
Human Cells (HEK293)Cytotoxicity>25 µM>1250x
(Data are representative values based on published findings)[4][5][7]

The data clearly demonstrates potent, sub-micromolar activity against the parasite and its proteasome, with negligible activity against human proteasome isoforms and human cells, confirming outstanding species selectivity.[4][5][7]

Case Study 2: Species-Dependent Modulation of TRP Ion Channels

The Translational Challenge: Transient Receptor Potential (TRP) channels, such as TRPA1 and TRPV1, are crucial sensors for pain, temperature, and chemical irritants, making them attractive targets for analgesics.[8][9] However, these channels often exhibit significant functional differences between species, which can lead to poor translation of preclinical efficacy data from animal models to human clinical trials.[8] Piperidine carboxamides have been identified as potent modulators of these channels, and their study has revealed key insights into these species-specific functional divergences.

The Piperidine Carboxamide Modulators

A class of piperidine carboxamides (PIPCs) was identified as potent, noncovalent agonists of human TRPA1.[8] Intriguingly, their effects on the rat ortholog were markedly different, providing a powerful chemical tool to probe the structural underpinnings of channel gating and species variability.

Mechanism of Action & Species Divergence

Structural modeling, molecular docking, and mutational analysis revealed that these piperidine carboxamides bind to a hydrophobic site at the interface of the pore helix 1 (PH1) and the S5 and S6 transmembrane segments.[8] This site is distinct from the binding location of many covalent agonists. Species-specific differences in the amino acid residues lining this pocket are responsible for the observed differences in activation between human and rat channels. For example, specific residues critical for channel activation in the human TRPA1 are not conserved in the rat version, leading to altered agonist efficacy.[8]

cluster_membrane Cell Membrane cluster_binding_site Binding Pocket TRPA1_subunit Extracellular Transmembrane Domain (S1-S6) Intracellular S5 S5 Activation Channel Gating S5->Activation S6 S6 S6->Activation PH1 PH1 PH1->Activation PIPC Piperidine Carboxamide (PIPC) PIPC->S5 Binds to hydrophobic pocket Ion_flow Ion Influx (Ca²⁺, Na⁺) Activation->Ion_flow caption PIPC binding at the S5/S6/PH1 interface of a TRPA1 subunit.

Caption: Allosteric modulation of a TRPA1 channel by a piperidine carboxamide.

Experimental Validation of Species-Dependent Activity

For ion channels, electrophysiology is the gold-standard technique for characterizing functional activity with high fidelity.

Protocol 2: Whole-Cell Patch-Clamp Electrophysiology

  • Objective: To directly measure and compare the activation of human vs. rat TRPA1 channels by a piperidine carboxamide compound.

  • Methodology:

    • Cell Culture and Transfection: Culture a suitable host cell line (e.g., HEK293T cells, which have low endogenous channel expression) and transfect them with plasmids encoding either human TRPA1 (hTRPA1) or rat TRPA1 (rTRPA1). Co-transfect with a fluorescent marker (e.g., GFP) to identify successfully transfected cells.

    • Electrophysiology Rig Setup: Use a patch-clamp amplifier, micromanipulator, and perfusion system. Prepare intracellular solution (for the pipette) and extracellular solution (for the bath).

    • Achieving Whole-Cell Configuration: Identify a transfected cell and carefully guide a glass micropipette to its surface to form a high-resistance seal (>1 GΩ). Apply gentle suction to rupture the cell membrane beneath the pipette tip, achieving the whole-cell configuration, which allows control of the intracellular voltage and measurement of whole-cell currents.

    • Compound Application: Hold the cell at a negative potential (e.g., -60 mV). Apply the piperidine carboxamide compound at various concentrations via the perfusion system and record the elicited ion currents.

    • Data Analysis: Measure the peak current amplitude at each concentration. Normalize the responses to a maximal agonist (e.g., AITC) to calculate the percentage of activation. Plot the concentration-response curve to determine the EC50 and maximal efficacy for each species' channel.

  • Causality: This technique provides a direct functional readout of channel activity in a live cell. By comparing the concentration-response curves between cells expressing hTRPA1 and rTRPA1, one can precisely quantify species-dependent differences in potency and efficacy.

Comparative Analysis & A General Workflow for Selectivity Investigation

FeatureCase 1: Antimalarial (SW584)Case 2: TRPA1 Modulator (PIPC)
Therapeutic Goal Kill the pathogen, spare the host.Modulate a human target for therapy; understand species differences for translation.
Target Class Enzyme (Proteasome)Ion Channel
Basis of Selectivity Binding to a non-conserved, allosteric pocket.Differential binding/gating due to non-conserved residues in the binding site.
Key Technology Phenotypic Screening, Cryo-EM, Biochemical Assays.Electrophysiology, Molecular Docking, Mutagenesis.
Desired Outcome Infinite selectivity for the parasite target.A predictable activity profile across preclinical species and humans.

This comparison underscores that while the chemical scaffold may be similar, the strategies for achieving and evaluating species selectivity are tailored to the target class and therapeutic objective.

A Unified Workflow for Investigating Species Selectivity

The insights from these case studies can be integrated into a robust, logical workflow for any drug discovery program where species selectivity is a critical parameter.

Caption: General workflow for investigating and optimizing species selectivity.

Conclusion

The piperidine carboxamide scaffold is a privileged structure in medicinal chemistry, capable of being tailored for highly specific biological functions. As demonstrated, achieving species selectivity is not a matter of chance but the result of a deliberate, rational, and multi-disciplinary scientific investigation. By exploiting subtle yet critical structural differences in homologous targets—be it an allosteric pocket in a parasitic enzyme or key residues in an ion channel's binding site—we can design molecules with precisely tuned activity profiles. The integration of structural biology, biochemistry, and functional assays provides a powerful paradigm for developing safer, more effective therapeutics, whether the goal is to eradicate a pathogen or to ensure that a new medicine's effects in preclinical models will accurately translate to the clinic.

References

  • Lawong, A., Gahalawat, S., Ray, S., et al. (2024). Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria. Cell Chemical Biology, 31(8), 1503-1517.e19. [Link]

  • Lawong, A., Gahalawat, S., Ray, S., et al. (2024). Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria. PubMed. [Link]

  • Lawong, A., Gahalawat, S., Ray, S., et al. (2024). Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria. Medicines for Malaria Venture. [Link]

  • Bryan, M. C., et al. (2012). Rapid development of piperidine carboxamides as potent and selective anaplastic lymphoma kinase inhibitors. PubMed. [Link]

  • Lee, J., et al. (2008). Discovery of piperidine carboxamide TRPV1 antagonists. PubMed. [Link]

  • Guan, J., et al. (2024). Design and evaluation of piperidine carboxamide derivatives as potent ALK inhibitors through 3D-QSAR modeling, artificial neural network and computational analysis. Arabian Journal of Chemistry, 17(7), 105934. [Link]

  • Lee, J., et al. (2008). Discovery of piperidine carboxamide TRPV1 antagonists. ResearchGate. [Link]

  • Lawong, A., Gahalawat, S., Ray, S., et al. (2024). Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria. Monash University Research. [Link]

  • Chen, J., et al. (2022). Identification of a Partial and Selective TRPV1 Agonist CPIPC for Alleviation of Inflammatory Pain. MDPI. [Link]

  • Zhao, J., et al. (2019). TRPA1 modulation by piperidine carboxamides suggests an evolutionarily conserved binding site and gating mechanism. PubMed. [Link]

  • Stylianakis, I., et al. (2023). Structure–activity relationship of piperidine derivatives with anticancer activity. ResearchGate. [Link]

  • Abadi, A. H., et al. (2015). Improving selectivity preserving affinity: new piperidine-4-carboxamide derivatives as effective sigma-1-ligands. PubMed. [Link]

  • Lawong, A., Gahalawat, S., Ray, S., et al. (2024). Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria. University of Texas Southwestern Medical Center. [Link]

  • Kananovich, D. G., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. [Link]

  • Robinson, S., et al. (2020). Justification for species selection for pharmaceutical toxicity studies. PMC. [Link]

  • Patsnap Synapse. (2025). How to improve drug selectivity?. Patsnap Synapse. [Link]

  • Yang, F., et al. (2019). A distinct structural mechanism underlies TRPV1 activation by piperine. PMC. [Link]

  • Islas, L. D., et al. (2023). A journey from molecule to physiology and in silico tools for drug discovery targeting the transient receptor potential vanilloid type 1 (TRPV1) channel. Frontiers in Physiology. [Link]

  • Loving, K. A., et al. (2012). Rational Approaches to Improving Selectivity in Drug Design. ResearchGate. [Link]

  • Loving, K. A., et al. (2012). Rational Approaches to Improving Selectivity in Drug Design. PMC. [Link]

  • Loving, K. A., et al. (2012). Rational Approaches to Improving Selectivity in Drug Design. ACS Publications. [Link]

  • Baig, S. Y., et al. (2018). Synthesis, characterization and biological evaluation of piperidine-4-carboxamide derivatives in mice. ResearchGate. [Link]

Sources

Pharmacological profile comparison of ropivacaine and levobupivacaine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Structural Rationale

Ropivacaine and levobupivacaine represent a paradigm shift in the development of long-acting amide local anesthetics. Historically, the racemic mixture of bupivacaine was the gold standard; however, its profound cardiotoxicity profile—specifically, refractory ventricular fibrillation following accidental intravascular injection—necessitated safer alternatives[1]. Both ropivacaine and levobupivacaine were developed as pure


 enantiomers. The spatial orientation of the 

stereoisomer significantly reduces binding affinity to cardiac voltage-gated sodium channels (Nav1.5) compared to the

enantiomer, granting them a wider therapeutic index[2].

Structurally, levobupivacaine is the exact ngcontent-ng-c1977314119="" _nghost-ng-c2626011906="" class="inline ng-star-inserted">


 enantiomer of bupivacaine (an N-butyl-pipecoloxylidide). Ropivacaine, however, is an N-propyl homologue. This single-carbon reduction in the alkyl chain renders ropivacaine significantly less lipophilic than levobupivacaine. This physicochemical divergence fundamentally alters their pharmacokinetic and pharmacodynamic profiles, particularly regarding potency, duration of motor block, and systemic toxicity thresholds[3].

Mechanism of Action and Target Engagement

Both agents exert their primary analgesic effects by reversibly binding to the intracellular portion of voltage-gated sodium channels (such as Nav1.7 and Nav1.8 in peripheral nerves)[4]. The unionized free base crosses the lipid bilayer of the nerve sheath. Once in the axoplasm, the lower intracellular pH shifts the equilibrium toward the ionized (cationic) form. This cation enters the channel pore and binds to a specific receptor site, stabilizing the channel in an inactivated state and preventing the influx of sodium ions necessary for action potential propagation[4].

MOA LA S(-) Enantiomer (Ropivacaine / Levobupivacaine) Diff Diffusion across Nerve Sheath LA->Diff Unionized form Ioni Intracellular Ionization (Axoplasm) Diff->Ioni pH equilibration Bind Binding to Nav1.x Intracellular Pore Ioni->Bind Cationic form Block Stabilization of Inactivated State Bind->Block State-dependent

Caption: State-dependent intracellular blockade mechanism of S(-) enantiomer local anesthetics.

Furthermore, these agents exhibit stereoselective interactions with other ion channels, including the two-pore domain potassium channel TREK-1[5] and HERG channels[6], which contribute to both their anesthetic efficacy and potential cardiac side effects.

Comparative Pharmacological & Clinical Profile

The physicochemical differences between the two drugs dictate their clinical behavior. Levobupivacaine, being highly lipophilic, exhibits a potency and duration of action nearly identical to racemic bupivacaine[7]. Ropivacaine's reduced lipophilicity results in a slightly lower overall potency but affords a distinct clinical advantage: a pronounced sensory-motor differentiation[4].

Quantitative Data Comparison
ParameterRopivacaineLevobupivacaineClinical Implication
Alkyl Chain PropylButylDetermines lipid solubility and receptor residency time.
Relative Lipophilicity LowerHigherLevobupivacaine penetrates neural and cardiac tissues more aggressively[3].
Sensory Block Onset Faster (~5.2 min)Slower (~6.8 min)Ropivacaine provides slightly quicker initial pain relief[4].
Motor Block Duration Shorter (~8.3 hrs)Longer (~9.8 hrs)Ropivacaine is ideal for early ambulation (e.g., labor analgesia)[3][4].
Relative Potency ~0.75 - 0.851.0 (Reference)Levobupivacaine is more potent; ropivacaine requires higher concentrations for equal effect[8].
Cardiotoxicity Potential LowestIntermediateRopivacaine has the widest safety margin for accidental IV injection[2].

Cardiotoxicity and Safety Margins: Experimental Evidence

The primary driver for selecting between these two agents in high-volume blocks is their cardiac safety margin. Local anesthetics induce cardiotoxicity by blocking Nav1.5 channels in the myocardium, leading to QRS widening, PR prolongation, and negative inotropy[9].

Experimental data from in vivo swine models demonstrate that when subjected to massive intravenous boluses, levobupivacaine induces more profound and prolonged hemodynamic depression compared to ropivacaine[9]. In sheep models, while both drugs can induce fatal ventricular fibrillation at high doses, ropivacaine exhibits a lesser effect on left ventricular contractility due to its lower intrinsic potency and faster dissociation kinetics from the Nav1.5 channel during diastole[10].

Experimental Methodologies for Pharmacological Profiling

To objectively quantify the differences in ion channel affinity and systemic toxicity between these two agents, researchers employ rigorous electrophysiological and in vivo methodologies. Below are the self-validating protocols used to establish their safety profiles.

Protocol 1: In Vitro Whole-Cell Patch-Clamp of Nav1.5 Kinetics

Purpose: To determine the half-maximal inhibitory concentration (


) and state-dependent block of cardiac sodium channels[4].
Causality & Validation: A holding potential of -100 mV ensures channels are in the resting state. Depolarizing steps to -10 mV simulate action potentials. By applying a use-dependent protocol, researchers mimic the physiological firing of cardiomyocytes to observe how the drug accumulates in the channel pore. A mandatory washout phase validates that current reduction is drug-induced and not an artifact of cell rundown.

Step-by-Step Methodology:

  • Cell Preparation: Culture HEK293 or CHO cells stably transfected with the target voltage-gated sodium channel subtype (e.g., Nav1.5)[4]. Plate on glass coverslips 24 hours prior to recording.

  • Electrode Fabrication: Pull borosilicate glass pipettes to a resistance of 1.5–3.0 MΩ when filled with an intracellular solution (CsF-based to block outward

    
     currents).
    
  • Seal Formation: Form a gigaseal (>1 GΩ) on a solitary cell, apply brief negative pressure to rupture the membrane, achieving the whole-cell configuration.

  • Baseline Stabilization: Apply a holding potential of -100 mV. Elicit baseline sodium currents using depolarizing steps to -10 mV[4]. Compensate for series resistance (>80%) and perform P/4 leak subtraction.

  • Drug Perfusion: Perfuse the extracellular solution containing ascending concentrations of ropivacaine or levobupivacaine (e.g., 10, 50, 100, 200 μM)[5]. Wait 3–5 minutes per concentration to reach steady-state block.

  • Washout & Validation: Perfuse drug-free extracellular solution to confirm current recovery.

  • Data Analysis: Plot the normalized peak current against the log of drug concentration to calculate the

    
     using a Hill equation fit.
    

Workflow Prep Cell Culture (Nav1.5 Expressing) Seal Gigaseal & Whole-Cell Break-in Prep->Seal Volt Voltage Protocol (-100mV to -10mV) Seal->Volt Baseline Perf Drug Perfusion (Increasing Doses) Volt->Perf Meas Peak Current Measurement Perf->Meas Steady-state Anal IC50 & Kinetics Analysis Meas->Anal Dose-response

Caption: Whole-cell patch-clamp workflow for quantifying Nav1.5 channel inhibition.

Protocol 2: In Vivo Hemodynamic Assessment (Swine Intoxication Model)

Purpose: To compare the acute systemic toxicity thresholds and hemodynamic collapse trajectories[9]. Causality & Validation: Swine are utilized due to their cardiovascular similarity to humans. Double-blinded, randomized allocation prevents observational bias. Continuous invasive monitoring ensures real-time capture of the transition from conduction delay to myocardial depression.

Step-by-Step Methodology:

  • Subject Preparation: Anesthetize domestic swine, intubate, and mechanically ventilate to maintain normocapnia.

  • Instrumentation: Insert a Swan-Ganz catheter via the internal jugular vein for cardiac output monitoring. Cannulate the femoral artery for continuous mean arterial pressure (MAP) sampling. Place a continuous 12-lead ECG.

  • Baseline Recording: Allow a 30-minute resting period post-instrumentation to ensure hemodynamic stability[9].

  • Intoxication Phase: Administer a rapid intravenous bolus (e.g., 4 mg/kg) of either ropivacaine or levobupivacaine in a double-blinded fashion[9].

  • Data Acquisition: Record MAP, heart rate, QRS duration, and cardiac output at 1, 5, 10, 15, 20, and 30 minutes post-injection[9].

  • Resuscitation Endpoint: If cardiovascular collapse occurs, initiate standardized lipid emulsion therapy to assess the reversibility of the toxicity[1].

Conclusion

Both ropivacaine and levobupivacaine successfully fulfill the mandate of providing long-acting regional anesthesia with a significantly improved safety profile over racemic bupivacaine. The choice between the two should be dictated by the specific clinical or experimental objective. Levobupivacaine is the agent of choice when profound, long-lasting motor block and maximum potency are required. Conversely, ropivacaine's unique sensory-motor separation and superior cardiac safety margin make it the optimal choice for continuous infusions, labor analgesia, and scenarios where early postoperative ambulation is prioritized.

References

  • BenchChem Technical Support Team . Head-to-Head Comparison: Ropivacaine vs. Levobupivacaine. BenchChem.4

  • National Institutes of Health (NIH) / PMC . Direct cardiac effects of intracoronary bupivacaine, levobupivacaine and ropivacaine in the sheep. 10

  • e-MJM . Comparison of motor and haemodynamic profiles of epidural 0.5% Levobupivacaine with 0.75% Ropivacaine. 3

  • SciSpace . Pharmacology, toxicology, and clinical use of new long acting local anesthetics, ropivacaine and levobupivacaine. 8

  • SciELO BR . Hemodynamic effects of ropivacaine and levobupivacaine intravenous injection in swines. 9

  • Taylor & Francis Online . A review of local anesthetic cardiotoxicity and treatment with lipid emulsion. 1

  • Mattioli 1885 Journals . Pharmacology, toxicology, and clinical use of new long acting localanesthetics, ropivacaine and levobupivacaine. 7

  • Institute for Basic Science (IBS) . The inhibitory effects of bupivacaine, levobupivacaine, and ropivacaine on K2P channel TREK-1. 5

  • National Institutes of Health (NIH) / PMC . Effects of levobupivacaine, ropivacaine and bupivacaine on HERG channels. 6

  • NYSORA . Clinical Pharmacology of Local Anesthetics. 2

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of (2R)-N-propylpiperidine-2-carboxamide (Ropivacaine) for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, the responsible management of chemical compounds is paramount, extending from initial handling to final disposal. This guide provides a detailed, step-by-step protocol for the proper disposal of (2R)-N-propylpiperidine-2-carboxamide, commonly known as Ropivacaine. Adherence to these procedures is essential for ensuring personnel safety, maintaining a compliant laboratory environment, and protecting the ecosystem.

Hazard Assessment and Profile

(2R)-N-propylpiperidine-2-carboxamide is a local anesthetic belonging to the amino amide group. While its primary use is in a clinical setting, its presence in a research environment necessitates a thorough understanding of its potential hazards to inform safe handling and disposal practices. Based on available safety data sheets (SDS), the compound and its solutions are generally considered hazardous.[1]

Key considerations include:

  • Toxicity: Like other local anesthetics, Ropivacaine can be toxic if ingested.[2]

  • Environmental Hazard: Releases of pharmaceutical products into the environment should be avoided to prevent contamination of waterways and soil.[2][3]

  • Chemical Reactivity: The product is generally stable, but may be incompatible with strong oxidizing agents.[1]

The structural similarity to piperidine suggests that caution should be exercised, as piperidine and its derivatives can be flammable, acutely toxic, and corrosive.[4]

Personal Protective Equipment (PPE): The First Line of Defense

Prior to handling (2R)-N-propylpiperidine-2-carboxamide for disposal, it is mandatory to be outfitted with the appropriate PPE. This minimizes the risk of exposure through inhalation, skin contact, or accidental splashing.

PPE ComponentSpecificationRationale
Eye and Face Protection Chemical safety goggles and a face shield.Protects against splashes of liquid waste and airborne particles.[4][5]
Hand Protection Chemically resistant gloves (e.g., nitrile rubber).Prevents skin contact with the chemical.[4][5]
Body Protection A flame-retardant lab coat or chemical-resistant apron.Protects against spills and contamination of personal clothing.[4]
Respiratory Protection To be used in a well-ventilated area, preferably a chemical fume hood.Minimizes the inhalation of any aerosols or vapors that may be generated.[4][6]

Step-by-Step Disposal Protocol

The disposal of (2R)-N-propylpiperidine-2-carboxamide must be managed as hazardous waste.[5] This protocol outlines the necessary steps for its safe collection and disposal.

Step 1: Waste Segregation

Proper segregation is crucial to prevent regulatory violations and to ensure that waste is handled by the appropriate disposal stream.[7][8]

  • Action: Collect all waste containing (2R)-N-propylpiperidine-2-carboxamide in a designated, clearly labeled hazardous waste container.[5] This includes:

    • Unused or expired neat compound.

    • Solutions containing the compound.

    • Contaminated labware (e.g., pipette tips, vials, flasks).

    • Contaminated PPE (gloves, etc.).

Step 2: Container Selection and Labeling

The choice of container is vital for the safe containment of the chemical waste.

  • Action:

    • Use a container made of a material compatible with (2R)-N-propylpiperidine-2-carboxamide and any solvents used. A high-density polyethylene (HDPE) container is generally suitable.

    • The container must have a secure, tight-fitting lid to prevent leaks or spills.[5]

    • Label the container clearly with "Hazardous Waste," the full chemical name "(2R)-N-propylpiperidine-2-carboxamide," the approximate concentration and quantity of the waste, and the date of accumulation.[5]

Step 3: Waste Storage

Proper storage of the hazardous waste container is a critical safety measure.

  • Action:

    • Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.[5]

    • Keep the container away from incompatible materials, such as strong oxidizing agents.[1]

    • Utilize secondary containment, such as a chemical-resistant tub, to contain any potential leaks.[4]

Step 4: Final Disposal

The final disposal must be handled by qualified professionals to ensure compliance with all regulations.

  • Action:

    • Arrange for the collection of the hazardous waste by a licensed professional waste disposal company.[4]

    • Contact your institution's Environmental Health and Safety (EHS) office to coordinate the pickup.[4]

    • Ensure all necessary waste disposal documentation is completed accurately.[4]

Spill and Emergency Procedures

In the event of a spill, a swift and appropriate response is crucial to mitigate risks.

For Small Spills:

  • Evacuate and Secure: Alert personnel in the immediate vicinity and restrict access to the area.[5]

  • Ventilate: Ensure the area is well-ventilated.[4]

  • Contain: Use a non-combustible absorbent material such as vermiculite, sand, or earth to contain the spill. Do not use combustible materials like paper towels.[4]

  • Collect: Carefully collect the absorbed material and place it in the designated hazardous waste container.[2]

  • Decontaminate: Clean the spill area with a suitable solvent, and collect all cleaning materials for disposal as hazardous waste.[4]

  • Report: Report the spill to your supervisor and the institutional EHS office, regardless of the size.[4]

For Large Spills:

  • Evacuate: Immediately evacuate all non-essential personnel from the affected area.[3]

  • Alert: Report the emergency situation to your institution's EHS office and, if necessary, emergency services.[2]

  • Cleanup: Cleanup operations should only be undertaken by trained personnel.[2][3]

Disposal of Empty Containers

"Empty" containers that once held (2R)-N-propylpiperidine-2-carboxamide must be handled with care as they may retain product residue.[1]

  • Action:

    • Triple-rinse the empty container with a suitable solvent (e.g., water, followed by a solvent in which the compound is soluble).

    • Collect the rinsate and dispose of it as hazardous liquid waste.[4]

    • After triple-rinsing, deface the label on the container.

    • Manage the rinsed container according to your institution's guidelines, which may allow for disposal as regular solid waste or may still require it to be treated as hazardous waste.[4] Never reuse empty containers for other purposes.[1][4]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and workflow for the proper disposal of (2R)-N-propylpiperidine-2-carboxamide.

Disposal Workflow for (2R)-N-propylpiperidine-2-carboxamide cluster_0 Waste Generation cluster_1 Waste Collection and Segregation cluster_2 Container Management cluster_3 Interim Storage cluster_4 Final Disposal Unused Compound Unused Compound Designated Hazardous Waste Container Designated Hazardous Waste Container Unused Compound->Designated Hazardous Waste Container Contaminated Labware Contaminated Labware Contaminated Labware->Designated Hazardous Waste Container Contaminated PPE Contaminated PPE Contaminated PPE->Designated Hazardous Waste Container Secure and Label Container Secure and Label Container Designated Hazardous Waste Container->Secure and Label Container Store in Designated Area Store in Designated Area Secure and Label Container->Store in Designated Area Secondary Containment Secondary Containment Store in Designated Area->Secondary Containment Licensed Waste Disposal Service Licensed Waste Disposal Service Store in Designated Area->Licensed Waste Disposal Service Complete Documentation Complete Documentation Licensed Waste Disposal Service->Complete Documentation

Caption: Disposal Workflow for (2R)-N-propylpiperidine-2-carboxamide.

References

  • Navigating the Safe Disposal of 1-(Piperidin-2-ylmethyl)piperidine: A Comprehensive Guide for Laboratory Professionals. Benchchem.
  • SAFETY DATA SHEET PRODUCT: Ropivacine Hydrochloride Injection USP.
  • Navigating the Disposal of Piperidine-3-carbothioamide: A Guide for Laboratory Professionals. Benchchem.
  • Ropivacaine Hydrochloride Injection, USP - SAFETY DATA SHEET.
  • Ropivacaine Hydrochloride Injection (Hospira, Inc.) - SAFETY DATA SHEET.
  • Pharmaceutical Waste Disposal Regulations During a Public Health Emergency.
  • SAFETY DATA SHEET.
  • SAFETY DATA SHEET - Fisher Scientific.
  • Ropivacaine Hydrochloride Monohydrate - Santa Cruz Biotechnology.
  • Safety Data Sheet: Piperidine - Carl ROTH.
  • Pharmaceutical Waste Disposal: Key Regulations You Need to Know.
  • Disposing Pharmaceutical Waste: A Guide for Healthcare Facilities. ASMAI.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.